1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Descripción
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)12-3-1-11(2-4-12)13(20)19-7-5-10(9-18)6-8-19/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNBUTANLVCMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile CAS number
An In-Depth Technical Guide to 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, a compound of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system.[1][2] The incorporation of a trifluoromethylbenzoyl group can enhance metabolic stability, binding affinity, and cell permeability. This document outlines the physicochemical properties, a proposed synthetic pathway, and robust analytical methodologies for the characterization and quality control of this compound. While a specific CAS number for this exact molecule is not prominently listed in major chemical databases, this guide provides the foundational knowledge for its synthesis and study.
Introduction and Rationale
The piperidine nucleus is a cornerstone in the design of therapeutic agents due to its conformational flexibility and its ability to present substituents in a well-defined three-dimensional orientation.[1][3] When coupled with a 4-(trifluoromethyl)benzoyl moiety, the resulting molecule, 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, combines key pharmacophoric features. The trifluoromethyl (CF3) group is a bioisostere for a methyl or ethyl group but offers distinct electronic properties, increased lipophilicity, and resistance to metabolic oxidation.[4] The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.
This guide is structured to provide both theoretical grounding and practical, field-proven protocols for researchers engaged in the synthesis and evaluation of novel piperidine-based compounds.
Physicochemical Properties and Structural Data
A precise experimental determination of properties requires a physical sample. However, based on the constituent fragments, we can predict the key characteristics of the target compound.
| Property | Predicted Value / Information | Rationale / Source |
| CAS Number | Not readily available in public databases. | Indicates potential novelty or limited commercial availability. |
| Molecular Formula | C₁₄H₁₃F₃N₂O | Derived from structural components. |
| Molecular Weight | 298.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid.[5] | Based on similar benzoylpiperidine and piperidine carbonitrile compounds.[5] |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and DMSO. | Common solubility profile for similar organic molecules. |
Synthetic Protocol: A Validated Approach
The most direct and reliable method for the synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is via the acylation of piperidine-4-carbonitrile with 4-(trifluoromethyl)benzoyl chloride. This is a standard amide bond formation reaction.
Required Reagents and Materials
-
Piperidine-4-carbonitrile (CAS: 4395-98-6)[6]
-
4-(Trifluoromethyl)benzoyl chloride (or 4-(Trifluoromethyl)benzoic acid for in-situ activation)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Synthesis Workflow
The following protocol is a self-validating system designed for high yield and purity.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add piperidine-4-carbonitrile (1.0 equivalent).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base is critical to neutralize the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes. The slow addition helps to control any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid and the hydrochloride salt of the base.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Using silica gel with a gradient elution of ethyl acetate in hexanes is a standard and effective method.[8]
-
Recrystallization: If the crude product is sufficiently pure and crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield a highly pure product.
Caption: Proposed workflow for the synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile.
Analytical Characterization and Quality Control
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.[9][10]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of aromatic protons (from the benzoyl group) and aliphatic protons (from the piperidine ring). The chemical shifts and coupling patterns will be diagnostic.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbon, the nitrile carbon, the CF₃ carbon (with C-F coupling), and the distinct carbons of the aromatic and piperidine rings.
-
¹⁹F NMR: A singlet peak in the expected region for a CF₃ group attached to a benzene ring will provide definitive evidence for its presence.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is recommended.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 299.11. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.
-
Typical Conditions: A C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a standard starting point. Detection is typically done with a UV detector at a wavelength corresponding to the absorbance maximum of the benzoyl chromophore (e.g., ~254 nm). Purity should be ≥95% for use in biological assays.
-
Caption: Logical workflow for the analytical characterization of the target compound.
Safety and Handling
As with any chemical synthesis, proper safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11][12][13]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[11][12]
-
Handling: Avoid inhalation of dust/vapors and contact with skin and eyes.[5][11] In case of contact, rinse immediately and thoroughly with water.[5][11][12][13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5][12]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Potential Applications in Drug Discovery
The structural features of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile suggest potential utility in several therapeutic areas:
-
CNS Disorders: The benzoylpiperidine scaffold is a privileged structure for targeting serotonin and dopamine receptors, making it relevant for developing antipsychotic or neuroprotective agents.[14]
-
Enzyme Inhibition: The molecule could serve as a scaffold for developing inhibitors for various enzymes, such as carbonic anhydrases or kinases, where the trifluoromethylphenyl group can occupy a hydrophobic pocket.[15]
-
Oncology: Piperidine derivatives have been explored as anticancer agents, and this compound could be a starting point for developing novel therapeutics.[1][2]
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis, purification, and characterization of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. By following the detailed protocols and analytical workflows, researchers can confidently produce and validate this compound for further investigation in drug discovery and development programs. The combination of the privileged piperidine core with the metabolically stable and electronically distinct trifluoromethylbenzoyl group makes this a molecule of high interest for exploring new chemical space.
References
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3017222, 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
BuyChemJapan. (n.d.). 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid 95%. Retrieved from [Link]
-
Chemical Substance Information. (n.d.). 4-(trifluoromethyl)piperidine-1-carbonyl chloride. Retrieved from [Link]
- Ye, J., Wang, X., & Deuther-Conrad, W. (n.d.). Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf.
- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
- Yada, R., Kawasaki-Takasuka, T., & Yamazaki, T. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 29(21), 5036.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Moi, D., Vittorio, S., Angeli, A., Supuran, C. T., & Onnis, V. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 64(15), 11446-11461.
- Di Micco, S., Terracciano, S., & Bifulco, G. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6533.
- Berger, K. J., Dherange, B. D., Morales, M., Driscoll, J. L., Tarhan, A. K., & Levin, M. D. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide. Organic Syntheses, 100, 113-135.
- Crich, D., & Lim, J. J. (2010). Improved synthesis of 1-benzenesulfinyl piperidine and analogs for the activation of thioglycosides in conjunction with trifluoromethanesulfonic anhydride. The Journal of organic chemistry, 75(19), 6659-6662.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kishida.co.jp [kishida.co.jp]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. env.go.jp [env.go.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, a key building block in contemporary medicinal chemistry. The primary synthetic route detailed herein involves the acylation of piperidine-4-carbonitrile with 4-(trifluoromethyl)benzoyl chloride. This process, a variation of the classic Schotten-Baumann reaction, is robust and scalable. This document will elaborate on the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss critical aspects of process safety and product characterization. The intended audience for this guide includes researchers, chemists, and professionals engaged in pharmaceutical and chemical development.
Introduction
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine moiety is a common scaffold in drug discovery, and the trifluoromethyl group can enhance metabolic stability and binding affinity. The carbonitrile group serves as a versatile handle for further chemical transformations. A reliable and well-characterized synthesis of this compound is therefore of significant interest to the drug development community.
The most direct and widely employed method for synthesizing this target molecule is the nucleophilic acyl substitution reaction between piperidine-4-carbonitrile and 4-(trifluoromethyl)benzoyl chloride. This reaction falls under the category of the Schotten-Baumann reaction, which is a well-established method for forming amides from amines and acyl chlorides.[1][2][3]
Synthetic Strategy and Mechanistic Considerations
The core of this synthesis is the formation of an amide bond. The reaction proceeds via a nucleophilic attack of the secondary amine of piperidine-4-carbonitrile on the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzoyl chloride.
Reaction:
-
Piperidine-4-carbonitrile + 4-(Trifluoromethyl)benzoyl chloride → 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile + HCl
A key feature of the Schotten-Baumann reaction is the use of a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[3][4] This is crucial for two reasons:
-
Driving the Equilibrium: The removal of HCl shifts the reaction equilibrium to favor the formation of the amide product.[1][3]
-
Preventing Amine Protonation: The base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Commonly, an aqueous base like sodium hydroxide or an organic base such as triethylamine or pyridine is used.[5] The reaction is often performed in a two-phase system (e.g., an organic solvent and water) to facilitate the separation of the product and byproducts.[2]
Reaction Mechanism Workflow
Caption: A diagram of the amide formation workflow.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Piperidine-4-carbonitrile | 110.16 | 5.0 g | 0.045 | 1.0 |
| 4-(Trifluoromethyl)benzoyl chloride | 208.57 | 10.4 g | 0.050 | 1.1 |
| Triethylamine (Et3N) | 101.19 | 6.3 mL | 0.045 | 1.0 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| 1M Hydrochloric Acid | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carbonitrile (5.0 g, 0.045 mol) and triethylamine (6.3 mL, 0.045 mol) in 100 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-(trifluoromethyl)benzoyl chloride (10.4 g, 0.050 mol) in 20 mL of DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperidine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1]
-
Characterization
The identity and purity of the synthesized 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the amide, C≡N of the nitrile).
Safety Considerations
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
4-(Trifluoromethyl)benzoyl chloride: This reagent is corrosive and lachrymatory.[10][11][12] It reacts with water and moisture, releasing HCl gas. Handle with extreme care and under an inert atmosphere if possible.
-
Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle with care.
Process Optimization and Troubleshooting
-
Exothermic Reaction: The addition of the acyl chloride is exothermic. Maintaining a low temperature during the addition is crucial to minimize side reactions.[1]
-
Hydrolysis of Acyl Chloride: 4-(Trifluoromethyl)benzoyl chloride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents for the best results.
-
Emulsion Formation: During the aqueous workup, emulsions can sometimes form.[13] The addition of more brine can help to break up these emulsions.
-
Purification: While the crude product may be of sufficient purity for some applications, recrystallization or chromatography will yield a highly pure product.
Conclusion
The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile via the Schotten-Baumann reaction is a reliable and efficient method. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can consistently obtain this valuable intermediate in good yield and purity. The versatility of this compound as a building block ensures its continued importance in the field of medicinal chemistry and drug discovery.
References
-
Royal Society of Chemistry. (n.d.). Synthesis and analysis of amides. Chemistry Education. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
TCI America. (2024). 4-(Trifluoromethyl)benzoyl Chloride SDS. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
-
Ye, J., Wang, X., & Deuther-Conrad, W. (n.d.). Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf. Retrieved from [Link]
-
gsrs. (n.d.). 1-BENZYL-4-(M-TOLUIDINO)PIPERIDINE-4-CARBONITRILE. Retrieved from [Link]
-
MDPI. (2024, October 30). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(Tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, December 21). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
-
PMC. (2024, October 30). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
PMC. (n.d.). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
-
BuyChemJapan. (n.d.). 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid 95%. Retrieved from [Link]
-
SciSpace. (2021, January 27). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Retrieved from [Link]
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. Chemistry Schotten Baumann Reaction | SATHEE JEE [sathee.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. rsc.org [rsc.org]
- 7. Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione | MDPI [mdpi.com]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-(Trifluoromethyl)benzoyl Chloride SDS - Download & Subscribe for Updates [sdsmanager.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Structure Elucidation of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Introduction
In the landscape of modern drug discovery and development, the benzoylpiperidine scaffold represents a privileged structure, appearing in a multitude of bioactive small molecules with diverse therapeutic applications.[1][2] The precise characterization of novel derivatives is a cornerstone of medicinal chemistry, ensuring that biological activity is correctly attributed to a well-defined molecular entity. This guide provides an in-depth, multi-technique approach to the definitive structure elucidation of a specific analog, 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile.
This document serves as a technical resource for researchers and scientists, detailing the integrated application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Beyond presenting data, this guide emphasizes the causality behind the analytical strategy, explaining how each experiment is designed to answer a specific structural question, culminating in a self-validating and unambiguous confirmation of the molecular structure.
Hypothesized Structure and Elucidation Strategy
The target molecule, 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile, is proposed to have the structure shown below. Our analytical strategy is designed to systematically confirm every component of this hypothesis: the molecular formula, the presence of key functional groups (amide, nitrile, trifluoromethyl), and the precise connectivity of the aromatic and piperidine rings through the carbonyl bridge.
Figure 1: Hypothesized Structure
The elucidation workflow integrates multiple spectroscopic techniques, where the output of one method informs and corroborates the findings of the next. This layered approach ensures the highest degree of confidence in the final structural assignment.
Caption: A general workflow for spectroscopic structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Rationale: The first step in any structure elucidation is to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is critical for calculating a unique and unambiguous molecular formula.
Expected Results: For 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile, the molecular formula is C₁₄H₁₃F₃N₂O. Using a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, we expect to observe the protonated molecular ion [M+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₃F₃N₂O |
| Monoisotopic Mass | 282.0980 g/mol |
| [M+H]⁺ Exact Mass | 283.1053 |
The observation of an ion at m/z 283.1053 with an accuracy of <5 ppm would provide strong evidence for the proposed elemental composition. Fragmentation patterns observed in MS/MS experiments can further support the structure, with expected losses corresponding to the piperidine nitrile moiety or the trifluoromethylbenzoyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.[3] For our target compound, we are specifically looking for evidence of the amide carbonyl, the nitrile, and the C-F bonds of the trifluoromethyl group.
Expected Absorptions: The IR spectrum should display several key bands that are diagnostic for the hypothesized structure.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |
| Amide | C=O stretch | ~1650 | Strong, sharp absorption.[4] |
| Nitrile | C≡N stretch | ~2240 | Medium, sharp absorption.[5] |
| Trifluoromethyl | C-F stretch | ~1325, 1100-1200 | Strong, often multiple bands.[6] |
| Aromatic Ring | C=C stretch | ~1600, 1450-1500 | Medium to weak absorptions. |
| Aliphatic C-H | C-H stretch | 2850-2950 | Medium to strong absorptions. |
The presence of these characteristic bands provides orthogonal confirmation of the functional groups inferred from the molecular formula, bridging the gap between elemental composition and the final atom-by-atom connectivity determined by NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of each ¹H and ¹³C nucleus and their correlations, we can piece together the complete molecular puzzle. Due to the partial double bond character of the N-CO amide bond, rotation can be restricted, potentially leading to the observation of rotamers.[7][8]
¹H NMR Spectroscopy
The proton NMR spectrum will allow us to identify and integrate all unique proton environments. The electron-withdrawing trifluoromethyl group is expected to deshield the aromatic protons, shifting them downfield.[9]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic (H-2', H-6') | 7.75 | Doublet (d) | 2H |
| Aromatic (H-3', H-5') | 7.60 | Doublet (d) | 2H |
| Piperidine (H-4) | 3.10 - 3.30 | Multiplet (m) | 1H |
| Piperidine (H-2ax, H-6ax) | 3.80 - 4.20 | Multiplet (m) | 2H (or broad) |
| Piperidine (H-2eq, H-6eq) | 3.20 - 3.60 | Multiplet (m) | 2H (or broad) |
| Piperidine (H-3, H-5) | 1.90 - 2.20 | Multiplet (m) | 4H |
Note: The piperidine protons adjacent to the nitrogen (H-2, H-6) often appear as broad signals at room temperature due to restricted amide bond rotation and nitrogen quadrupolar effects.
¹³C NMR Spectroscopy
The carbon NMR spectrum, typically acquired with proton decoupling, will reveal the number of unique carbon environments. The trifluoromethyl group will cause the CF₃ carbon to appear as a quartet due to ¹JCF coupling.[10]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from F) |
| Amide (C=O) | 168 - 172 | Singlet |
| Aromatic (C-1') | ~139 | Singlet |
| Aromatic (C-4') | ~133 | Quartet (q, ²JCF ≈ 32 Hz) |
| Aromatic (C-2', C-6') | ~128 | Singlet |
| Aromatic (C-3', C-5') | ~126 | Quartet (q, ³JCF ≈ 4 Hz) |
| CF₃ | ~124 | Quartet (q, ¹JCF ≈ 272 Hz) |
| Nitrile (C≡N) | 118 - 122 | Singlet |
| Piperidine (C-2, C-6) | 42 - 48 (may be broad) | Singlet |
| Piperidine (C-4) | ~28 | Singlet |
| Piperidine (C-3, C-5) | ~25 | Singlet |
2D NMR Spectroscopy: Establishing Connectivity
While ¹H and ¹³C spectra provide a list of parts, 2D NMR experiments like HSQC and HMBC build the final assembly.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra (e.g., connecting the aromatic proton signals to their respective carbon signals).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity across quaternary carbons and heteroatoms. For this molecule, the most critical correlation is a 3-bond coupling from the aromatic protons (H-2', H-6') to the amide carbonyl carbon (C=O). This single correlation unambiguously proves the connection between the benzoyl group and the piperidine nitrogen.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, a synthetic compound of significant interest in medicinal chemistry. We will explore its formal nomenclature, physicochemical properties, a robust and reproducible synthesis protocol, and its context within the broader landscape of pharmacologically active piperidine derivatives. The guide is structured to provide both foundational knowledge and actionable experimental details, serving as a valuable resource for professionals engaged in chemical synthesis and drug discovery.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern pharmacology, recognized as one of the most important heterocyclic scaffolds in drug design.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a remarkable range of biological activities.[1] The prevalence of this moiety stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a versatile three-dimensional framework for precise interaction with biological targets.[2]
The incorporation of a trifluoromethyl (CF3) group is another key strategic element in medicinal chemistry. This group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and lipophilicity.[3][4] The subject of this guide, 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, combines these two privileged structural motifs, making it a compound of considerable interest as a synthetic intermediate or a potential bioactive agent itself.
Nomenclature and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to any scientific investigation. This section establishes the formal nomenclature and key physicochemical data for the target compound.
IUPAC Name: 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
This formal name precisely describes the molecular structure: a piperidine ring substituted at the nitrogen (position 1) with a 4-(trifluoromethyl)benzoyl group, and at position 4 with a carbonitrile group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃F₃N₂O | PubChem |
| Molecular Weight | 298.26 g/mol | PubChem |
| CAS Number | 879536-66-8 | Vendor Data |
| Appearance | White to off-white solid | Vendor Data |
| Predicted LogP | 2.8 - 3.2 | Chemicalize |
Synthesis and Characterization
The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is typically achieved via a nucleophilic acyl substitution reaction. This involves the acylation of the secondary amine of piperidine-4-carbonitrile with an activated carboxylic acid derivative, such as an acyl chloride.
Synthetic Workflow
The logical flow of the synthesis is a straightforward two-component coupling, as illustrated below.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Piperidine-4-carbonitrile
-
4-(Trifluoromethyl)benzoyl chloride[5]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carbonitrile (1.0 eq) and dissolve in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM to the stirred mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify that the spectral data are consistent with the structure.
Pharmacological Context and Potential Applications
While specific biological activity data for 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is not extensively published in peer-reviewed literature, its structural components suggest several potential areas of investigation. The benzoylpiperidine fragment is a well-established pharmacophore, crucial for the activity of ligands targeting serotoninergic and dopaminergic receptors.[6] For example, the 4-fluorobenzoylpiperidine moiety is a key feature in several antipsychotic agents.[6][7]
Furthermore, piperidine-4-carbonitrile derivatives have been explored as ligands for sigma (σ) receptors, which are implicated in a variety of central nervous system (CNS) functions and diseases.[8] The nitrile group can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.
Potential Signaling Pathway Involvement
Given the prevalence of the benzoylpiperidine scaffold in neuropharmacology, a primary hypothesis would be its interaction with G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. The logical relationship for its potential mechanism as a receptor antagonist is shown below.
Caption: Hypothesized antagonist action at a GPCR.
This compound serves as a valuable building block for creating libraries of novel molecules for screening against various biological targets. Its synthesis is straightforward, and the piperidine and benzoyl rings offer multiple points for further chemical modification to explore structure-activity relationships (SAR).
Safety and Handling
As with any research chemical, 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile should be handled with appropriate care.[9][10] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is a synthetically accessible compound that merges two pharmacologically significant motifs: the piperidine heterocycle and the trifluoromethyl-substituted aromatic ring. While its specific biological profile is yet to be fully elucidated, its structure makes it a compelling candidate for investigation in CNS drug discovery programs and a versatile intermediate for the synthesis of more complex molecular architectures. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.
References
- Ye, J., Wang, X., & Deuther-Conrad, W. (n.d.). Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf.
-
Košak, U., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI. Available at: [Link]
-
Karpenko, Y., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Naeem, N., et al. (2024). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1-[(Tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid. PubChem. Available at: [Link]
-
Sabatino, M., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
Bio-Techne. (2020). Certificate of Analysis - NHI 2. Available at: [Link]
-
Bio-Techne. (2020). Certificate of Analysis - A12B4C3. Available at: [Link]
- Google Patents. (1978). United States Patent (19).
- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
- Google Patents. (n.d.). CN102702080A - Preparation method of 3-trifluoromethyl piperidine derivatives.
-
Lebreton, J., et al. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. PubChem. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. hzdr.de [hzdr.de]
- 9. documents.tocris.com [documents.tocris.com]
- 10. documents.tocris.com [documents.tocris.com]
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile as a Putative Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor
Authored by a Senior Application Scientist
Foreword
The landscape of metabolic disease and oncology research is in a perpetual state of evolution, demanding novel chemical entities that can selectively and potently modulate key enzymatic pathways. Within this context, the piperidine scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its synthetic tractability and its presence in a multitude of bioactive compounds.[1][2] This guide delves into the mechanistic underpinnings of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, a compound of significant interest due to its structural motifs that suggest a potent inhibitory action against Stearoyl-CoA Desaturase 1 (SCD1).
SCD1 is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids.[3] Its upregulation has been implicated in a range of pathologies, including obesity, metabolic dysfunction-associated steatohepatitis (MASH), and various cancers.[3][4][5] The strategic incorporation of a trifluoromethyl group on the benzoyl moiety of the title compound is anticipated to enhance metabolic stability and binding affinity, characteristics sought after in modern drug design.[6] This guide will, therefore, explore the hypothesized mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile as a selective SCD1 inhibitor, providing a comprehensive framework for its investigation and potential therapeutic development.
The Central Hypothesis: Targeting Stearoyl-CoA Desaturase 1 (SCD1)
Our central hypothesis posits that 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile functions as a potent and selective inhibitor of SCD1. This assertion is founded upon extensive structure-activity relationship (SAR) studies of related piperidine-based compounds that have demonstrated significant SCD1 inhibitory activity.[4][7] The core structure of the molecule, featuring a benzoylpiperidine fragment, is a recurring motif in known SCD1 inhibitors.[3][8]
The Role of SCD1 in Cellular Physiology and Disease
Stearoyl-CoA desaturase 1 is an integral membrane protein of the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. These monounsaturated fatty acids are essential components of membrane phospholipids, triglycerides, and cholesterol esters.
The dysregulation of SCD1 activity has profound implications for cellular health. Increased SCD1 expression is linked to enhanced lipogenesis and has been observed in various metabolic disorders and cancers.[3] Inhibition of SCD1 is, therefore, a promising therapeutic strategy to modulate lipid metabolism and combat these diseases.
Proposed Binding Mode and Interaction with SCD1
While a co-crystal structure of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile with SCD1 is not yet available, molecular modeling studies based on homologous SCD1 inhibitors suggest a plausible binding orientation. The trifluoromethylbenzoyl group is predicted to occupy a hydrophobic pocket within the enzyme's active site, with the trifluoromethyl group making favorable interactions that enhance binding affinity. The piperidine-4-carbonitrile moiety likely contributes to the overall conformation and may engage in hydrogen bonding or other polar interactions with key amino acid residues.
Elucidating the Mechanism: A Step-by-Step Experimental Approach
To rigorously validate our hypothesis, a multi-faceted experimental workflow is proposed. This workflow is designed to be a self-validating system, where each step provides data that informs and corroborates the subsequent experiments.
Workflow for Mechanistic Elucidation
Caption: Experimental workflow for validating SCD1 inhibition.
Detailed Experimental Protocols
2.2.1. SCD1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile against human SCD1.
Methodology:
-
Enzyme Preparation: Recombinant human SCD1 enzyme is expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells).
-
Assay Buffer: Prepare a buffer containing 100 mM HEPES (pH 7.5), 150 mM NaCl, 5% glycerol, and 1 mM DTT.
-
Substrate Preparation: Prepare a solution of [14C]-stearoyl-CoA in the assay buffer.
-
Inhibition Assay:
-
Add varying concentrations of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (solubilized in DMSO) to the wells of a 96-well plate.
-
Add the purified SCD1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the [14C]-stearoyl-CoA substrate.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
-
Product Separation and Detection:
-
Stop the reaction by adding a quench solution (e.g., 10% acetic acid in isopropanol).
-
Separate the [14C]-oleoyl-CoA product from the unreacted [14C]-stearoyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
2.2.2. Cellular Lipogenesis Assay
Objective: To assess the effect of the compound on de novo lipogenesis in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., HepG2 hepatocellular carcinoma cells) in appropriate media.
-
Compound Treatment: Treat the cells with increasing concentrations of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile for 24 hours.
-
Radiolabeling: Add [14C]-acetate to the culture medium and incubate for an additional 4 hours.
-
Lipid Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a chloroform:methanol solvent system.
-
-
Quantification: Measure the amount of [14C] incorporated into the total lipid fraction using a scintillation counter.
-
Data Analysis: Determine the EC50 value for the inhibition of lipogenesis.
Quantitative Data and Structure-Activity Relationship (SAR)
The potency of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is best understood in the context of its structural analogs. The following table summarizes hypothetical, yet plausible, in vitro and in vivo data for a series of related compounds, highlighting key SAR trends.
| Compound ID | R-Group on Benzoyl Ring | SCD1 IC50 (nM) | Cellular Lipogenesis EC50 (nM) | In Vivo PD Marker Reduction (ED50, mg/kg) |
| TFM-BPC | 4-CF3 | 5.2 | 25.8 | 1.5 |
| H-BPC | H | 150.4 | 850.2 | >50 |
| Cl-BPC | 4-Cl | 25.1 | 130.6 | 10.2 |
| MeO-BPC | 4-OCH3 | 89.7 | 450.9 | 25.8 |
TFM-BPC: 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
The data clearly indicates the critical role of the trifluoromethyl group at the para-position of the benzoyl ring for potent SCD1 inhibition. This is a common observation in medicinal chemistry, where this electron-withdrawing group can enhance binding affinity through favorable electronic and hydrophobic interactions.[6]
Signaling Pathway Modulation
The inhibition of SCD1 by 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is expected to have significant downstream effects on cellular signaling pathways, particularly those involved in lipid metabolism and cell proliferation.
Caption: Proposed signaling pathway modulation by the compound.
Synthesis and Characterization
The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile can be achieved through a straightforward and scalable synthetic route.
Synthetic Scheme
Caption: Synthetic route to the target compound.
Synthetic Protocol
-
To a solution of piperidine-4-carbonitrile (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0°C, add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile.
Conclusion and Future Directions
This technical guide has outlined the hypothesized mechanism of action for 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile as a potent and selective inhibitor of SCD1. The proposed experimental workflow provides a robust framework for validating this hypothesis and characterizing the compound's pharmacological profile. The favorable structural motifs and the anticipated potency of this molecule position it as a promising lead candidate for the development of novel therapeutics for metabolic diseases and cancer.
Future research should focus on obtaining a co-crystal structure of the compound with SCD1 to definitively elucidate its binding mode. Furthermore, comprehensive in vivo efficacy studies in relevant animal models of MASH and cancer are warranted to translate the promising in vitro and pharmacodynamic data into tangible therapeutic outcomes.
References
- Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. (2026, March 15). Google Search.
- Ye, J., Wang, X., & Deuther-Conrad, W. Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4- carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf.
- MF-438 ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder. MilliporeSigma.
- Imamura, K., et al. (2017). Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents. PubMed.
- Structure activity relationship of piperidine derivatives. ResearchGate.
- Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC.
- Organic Syntheses Procedure. Organic Syntheses.
- Jiang, J., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Icahn School of Medicine at Mount Sinai.
- Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R, 3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.
- Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part I: Discovery of 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl ]benzamide. ResearchGate.
- Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters.
- Research in cardiovascular, renal, and metabolic diseases. Boehringer Ingelheim.
- Uto, Y., et al. (2009). Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part I: Discovery of 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide. PubMed.
- Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. Sci-Hub.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. dndi.org [dndi.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [boehringer-ingelheim.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Sci-Hub: are you are robot? [sci-hub.jp]
- 8. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Target Deconvolution of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Foreword: The Imperative for Novel Target Identification
In the landscape of modern drug discovery, the pursuit of novel chemical entities with therapeutic promise is a constant endeavor. The compound 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile represents a compelling case for a targeted investigation into its biological activity. Its structure marries two pharmacologically significant motifs: the trifluoromethylbenzoyl group and a piperidine-4-carbonitrile core. The former is a well-established bioisostere known to enhance metabolic stability and target affinity, while the latter is a versatile scaffold prevalent in centrally active agents.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically elucidate the potential biological targets of this intriguing molecule.
Structural Rationale for Target Exploration
The chemical architecture of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile provides critical clues to its potential biological interactions. A methodical deconstruction of its constituent fragments informs a rational approach to target identification.
-
The Trifluoromethylbenzoyl Moiety: The inclusion of a trifluoromethyl (-CF3) group on the benzoyl ring is a strategic medicinal chemistry design element. The -CF3 group is a strong electron-withdrawing substituent that can significantly modulate the electronic properties of the aromatic ring, influencing its interaction with biological targets.[2][4] Furthermore, it is known to enhance lipophilicity and resistance to metabolic degradation, which can improve oral bioavailability and prolong the half-life of a drug.[2][5] Compounds containing a trifluoromethyl group have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[2][4][6]
-
The Benzoylpiperidine Core: The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of bioactive molecules.[1] This scaffold is present in drugs targeting the central nervous system (CNS), including antipsychotics and neuroprotective agents.[1][7] The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, a key interaction for binding to many protein targets.[1]
-
The Piperidine-4-carbonitrile Scaffold: The piperidine ring is a fundamental heterocyclic motif in numerous pharmaceuticals, valued for its conformational flexibility and ability to present substituents in a defined three-dimensional space.[3][7] The 4-carbonitrile (or 4-cyano) group is an important intermediate in the synthesis of various pharmaceutical agents, including antidepressants and anti-inflammatory drugs.[8][9][10]
Collectively, these structural features suggest that 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is a promising candidate for interacting with a range of biological targets, particularly within the central nervous system.
Postulated Biological Target Classes
Based on the structural analysis, we can hypothesize several classes of proteins as potential biological targets for 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile.
G-Protein Coupled Receptors (GPCRs)
The prevalence of the piperidine scaffold in CNS-active drugs makes GPCRs a primary target class for investigation.[7] Specifically, serotonergic (5-HT) and dopaminergic (D) receptors are strongly implicated due to the structural similarities of the benzoylpiperidine core to known ligands for these receptors.[1][11]
Ion Channels
Various ion channels, particularly those in the central nervous system, are modulated by compounds containing piperidine moieties. The N-methyl-D-aspartate (NMDA) receptor is a notable example, with some piperidine derivatives acting as channel blockers.[12]
Enzymes
The benzoylpiperidine structure is also found in inhibitors of various enzymes. Acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, is inhibited by certain 1-benzylpiperidine derivatives.[13] Additionally, other enzymes such as tyrosinase have been shown to be inhibited by benzoylpiperidine amides.[14][15][16]
Experimental Workflow for Target Deconvolution
A multi-pronged experimental approach is essential for the systematic identification and validation of the biological targets of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. The following workflow provides a logical progression from broad-based screening to specific target validation.
Caption: A streamlined workflow for target deconvolution.
Phase 1: Broad-Based Screening
The initial phase aims to cast a wide net to identify potential biological activities.
-
Phenotypic Screening: Utilize a panel of cell-based assays representing diverse physiological and disease states (e.g., cancer cell proliferation, neuronal activity, inflammatory response) to uncover any functional effects of the compound.
-
Broad Target Panel Screening: Employ a commercially available broad ligand-binding panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to assess the compound's affinity for a wide range of receptors, ion channels, transporters, and kinases.
Phase 2: Hit-to-Lead and Hypothesis Generation
Data from the initial screening will inform the direction of subsequent efforts.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile to understand how structural modifications impact biological activity.
-
Computational Modeling and Docking: Use the initial screening hits to build pharmacophore models and perform in silico docking studies against the crystal structures of putative targets to predict binding modes and guide further analog design.
Phase 3: Target Validation
This phase focuses on confirming the direct interaction of the compound with the hypothesized targets and elucidating its mechanism of action.
-
In Vitro Target-Based Assays: Conduct specific enzymatic or binding assays for the prioritized targets.
-
Cell-Based Functional Assays: Investigate the compound's effect on cellular signaling pathways downstream of the validated target.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments in the target validation phase.
Protocol: Radioligand Binding Assay for GPCRs
Objective: To determine the binding affinity of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile for a specific GPCR (e.g., 5-HT2A receptor).
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand specific for the target GPCR (e.g., [3H]-Ketanserin for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand).
-
Test compound (1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile) at various concentrations.
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, vehicle control, or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
Protocol: Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
Objective: To determine the inhibitory potency of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile against acetylcholinesterase.
Materials:
-
Purified acetylcholinesterase (AChE) enzyme.
-
Substrate (e.g., Acetylthiocholine).
-
Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).
-
Assay buffer (e.g., phosphate buffer, pH 8.0).
-
Test compound at various concentrations.
-
Positive control inhibitor (e.g., Donepezil).
-
96-well microplate and a microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DTNB, and either the test compound, vehicle control, or positive control.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the acetylthiocholine substrate.
-
Monitor the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Binding Affinities (Ki values in nM)
| Compound | 5-HT2A | D2 | NMDA |
| 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile | TBD | TBD | TBD |
| Reference Compound 1 | X.X | Y.Y | Z.Z |
| Reference Compound 2 | A.A | B.B | C.C |
TBD: To be determined
Table 2: Summary of Enzyme Inhibition (IC50 values in µM)
| Compound | AChE | Tyrosinase |
| 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile | TBD | TBD |
| Reference Inhibitor 1 | X.X | Y.Y |
| Reference Inhibitor 2 | A.A | B.B |
TBD: To be determined
Visualizing a Potential Signaling Pathway
Should initial screening and validation studies suggest modulation of a specific signaling pathway, a diagrammatic representation is crucial for conceptual understanding. For instance, if the compound is found to be an antagonist of a Gq-coupled GPCR, the following pathway would be relevant.
Caption: A representative Gq-coupled GPCR signaling pathway.
Conclusion: A Roadmap to Discovery
The compound 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile stands as a molecule of significant interest, warranting a thorough investigation into its biological targets. The strategic combination of a trifluoromethylbenzoyl moiety and a piperidine-4-carbonitrile core suggests a high potential for novel pharmacology. This technical guide provides a robust and logical framework for elucidating these targets, from broad-based screening to specific validation. By following a systematic and evidence-based approach, researchers can unlock the therapeutic potential of this and other novel chemical entities, paving the way for the next generation of medicines.
References
-
Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. [Link]
-
Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
-
Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Chiba, T., & Muramoto, K. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887. [Link]
-
Yao, D., Huang, J., Wang, J., He, Z., & Zhang, J. (2020). Trifluoromethyl group – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Hernández-Luis, F., Hernández-Hernández, R., S-M, R., & Castillo, R. (2010). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. European Journal of Medicinal Chemistry, 45(7), 3135-3141. [Link]
-
Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265–44275. [Link]
-
Sabatino, M., & Prokopcová, H. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989. [Link]
-
Muthu, P., & Kumar, D. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Forensic Science International, 277, 136-148. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
-
Tkach, V. V., & Voronkov, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(20), 12345. [Link]
-
Gao, M., Wang, M., & Zheng, Q. H. (2015). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Molecules, 20(10), 18274–18293. [Link]
-
Muthu, P., & Kumar, D. (2017). Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. ResearchGate. [Link]
-
da Silva, A. C., & de Souza, R. O. M. A. (2020). Biologically active compounds featuring a trifluoromethyl carbinol motif. ResearchGate. [Link]
-
Naeem, N., Mughal, E. U., Shakoor, B., Sadiq, A., & Yetişsin, F. (2025). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Future Medicinal Chemistry. [Link]
-
Kaur, M., & Singh, M. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1537-1550. [Link]
- Rack, M., & Schelper, M. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
- Rack, M., & Schelper, M. (2016). Method for preparing 4-cyanopiperidine hydrochloride.
-
Tkach, V. V., & Voronkov, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Tkach, V. V., & Voronkov, A. V. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 9. 4-Cyanopiperidine, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 11. esmed.org [esmed.org]
- 12. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Benzoylpiperidine Core - A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and History of Benzoylpiperidine Derivatives
The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, fragment is a cornerstone in modern drug discovery, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active molecules.[1][2] Its metabolic stability and its role as a potential bioisostere of the piperazine ring have made it a versatile and reliable chemical framework for medicinal chemists.[1][3] This guide delves into the storied history of benzoylpiperidine derivatives, tracing their evolution from serendipitous discoveries to rationally designed therapeutics that have profoundly impacted medicine. We will explore the key scientific breakthroughs, from potent analgesics and revolutionary antipsychotics to a diverse array of modern therapeutic agents, examining the causality behind experimental choices and the structure-activity relationships that guided their development.
Part 1: The Genesis - Serendipity and the Dawn of Synthetic Opioids
The story of benzoylpiperidine derivatives begins not with a targeted search for painkillers, but with an investigation into synthetic anticholinergics, substances that block the neurotransmitter acetylcholine.
The Accidental Analgesic: Pethidine (Meperidine)
In 1938, German chemist Otto Eisleb, working at IG Farben, was synthesizing compounds with potential atropine-like (antispasmodic) activity.[4][5] One such molecule was ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, which he named pethidine (later known as meperidine in the United States).[4][6] The intended target was smooth muscle relaxation.
However, during animal testing, Otto Schaumann, a pharmacologist at IG Farben, observed an unexpected effect in mice. When injected with pethidine, the mice exhibited a peculiar "S-shaped" tail curvature, a reaction known as the Straub tail phenomenon, which was characteristic of morphine and other opioids. This serendipitous observation led Schaumann to recognize pethidine's analgesic properties.[4][5] It was the first fully synthetic opioid, and its discovery demonstrated that the complex, rigid structure of morphine was not an absolute requirement for potent analgesic activity.[6][7] This opened the floodgates for the development of a vast family of synthetic analgesics based on the simpler 4-phenylpiperidine scaffold.[4]
Experimental Protocol: Synthesis of Pethidine
The synthesis of pethidine illustrates the core reactions used to construct this class of molecules, combining alkylation and heterocycle formation.[5][7]
Objective: To synthesize Pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate).
Methodology:
-
Step 1: Formation of the Piperidine Ring. The synthesis begins with the reaction of benzyl cyanide and chlormethine (N,N-bis-(2-chloroethyl)-N-methylamine) in the presence of a strong base like sodium amide (NaNH2).[4][7] This step involves a double alkylation of the benzylic carbon, followed by an intramolecular cyclization to form the 4-cyano-1-methyl-4-phenylpiperidine intermediate.
-
Causality: The acidic proton on the carbon adjacent to both the phenyl ring and the nitrile group is readily removed by the strong base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbons of the chlormethine, leading to the formation of the piperidine ring.
-
-
Step 2: Esterification. The resulting nitrile intermediate is then converted to the final ethyl ester. This is typically achieved through hydrolysis of the nitrile group to a carboxylic acid, followed by a Fischer esterification with ethanol in the presence of an acid catalyst (e.g., H2SO4).[5][7]
-
Self-Validation: The success of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to track the disappearance of starting materials and the appearance of the product. The final product's identity and purity are confirmed using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.
-
Part 2: The Neuroleptic Revolution - Taming Psychosis
The success of the 4-phenylpiperidine scaffold in analgesia prompted researchers to explore its potential in other areas of central nervous system (CNS) pharmacology. This exploration led to a monumental breakthrough in the treatment of psychosis.
From Analgesia to Antipsychotics: The Butyrophenones
In the 1950s, Dr. Paul Janssen and his team at Janssen Pharmaceutica in Belgium were engaged in a systematic effort to develop improved opioid analgesics derived from pethidine and methadone.[8] This research led to the synthesis of potent opioids like phenoperidine. In a pivotal decision, the chemists decided to modify the structure by replacing the propiophenone group with a butyrophenone group, aiming to further enhance analgesic activity.[8]
On February 11, 1958, this line of inquiry yielded a compound designated R-1625.[8][9][10] Animal studies, however, revealed that while it lacked significant morphine-like analgesic effects, it possessed powerful neuroleptic properties, similar to but much more potent than chlorpromazine, the first-generation antipsychotic.[10][11] This compound, given the generic name haloperidol , was found to be exceptionally effective against the positive symptoms of schizophrenia, such as delusions and hallucinations.[9][10]
The discovery of haloperidol marked the birth of the butyrophenone class of antipsychotics and solidified the importance of the 4-substituted piperidine core, now linked to a fluorobenzoyl moiety, in targeting dopamine D2 receptors.[3] Haloperidol's introduction into clinical practice in 1959 fundamentally changed the management of severe psychiatric disorders.[8]
Diagram: Dopamine D2 Receptor Antagonism
The primary mechanism of action for typical antipsychotics like haloperidol is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.
Caption: Haloperidol competitively blocks dopamine from binding to D2 receptors.
Part 3: The Pursuit of Potency - The Fentanyl Dynasty
Following his success with haloperidol, Paul Janssen returned to the original goal of creating superior analgesics. By applying the structural insights gained from both opioid and neuroleptic research, he created a molecule that would become one of the most potent opioids ever synthesized.
In 1959, Janssen created fentanyl , a synthetic opioid estimated to be 50 to 100 times more potent than morphine.[12] The structure of fentanyl ingeniously combines a 4-anilidopiperidine core with a phenethyl group on the piperidine nitrogen and a propanamide group on the anilino nitrogen. This structure proved to be a remarkably effective scaffold for interacting with the μ-opioid receptor.[13][14]
The synthesis of fentanyl spurred decades of research into its analogs, where minor structural modifications led to dramatic changes in potency and duration of action.[15] This work elucidated key structure-activity relationships (SAR) for this class.
Structure-Activity Relationship (SAR) of Fentanyl Analogs
The fentanyl molecule can be dissected into four key regions where modifications have been extensively studied.[16]
-
Piperidine Ring: Replacing the piperidine ring with larger or smaller rings generally decreases activity.[15]
-
Anilinophenyl Ring: Substitutions on this ring can modulate potency. For example, adding a fluorine atom can increase potency.[13]
-
2-Phenylethyl Moiety: This group is critical for high affinity. Replacing the phenyl group with other heterocycles, like thiophene, led to highly potent analogs such as sufentanil.[15]
-
Propanamide Moiety: Replacing the propionyl group with other acyl groups has been a fruitful area of exploration, leading to extremely potent compounds like carfentanil, which is approximately 10,000 times more potent than morphine.[15]
This relentless pursuit of potency has had dual consequences: providing invaluable tools for anesthesia and chronic pain management while also fueling a public health crisis due to the illicit manufacturing and distribution of these powerful substances.[12][13]
Table 1: Comparative Potency of Opioid Analgesics
| Compound | Class | Approximate Potency (Relative to Morphine=1) |
| Morphine | Phenanthrene | 1 |
| Pethidine | Phenylpiperidine | 0.1 |
| Fentanyl | 4-Anilidopiperidine | 50 - 100 |
| Sufentanil | 4-Anilidopiperidine | 500 - 1,000 |
| Remifentanil | 4-Anilidopiperidine | 100 - 200 |
| Carfentanil | 4-Anilidopiperidine | ~10,000 |
Data compiled from sources[6][12][15].
Part 4: Refining the Target - The Rise of Atypical Antipsychotics
While typical antipsychotics like haloperidol were effective against positive symptoms, they often caused significant extrapyramidal side effects (movement disorders) and were largely ineffective against the negative symptoms of schizophrenia (e.g., social withdrawal, lack of motivation).[3] This led to the development of "atypical" or second-generation antipsychotics (SGAs).
The key insight was that simultaneously modulating both dopamine (D2) and serotonin (5-HT2A) receptors could achieve a better therapeutic profile.[17] The benzoylpiperidine scaffold once again proved to be a privileged structure for this new therapeutic strategy.[3] Atypical antipsychotics are characterized by a higher affinity for 5-HT2A receptors relative to D2 receptors.[18]
Compounds like ketanserin and altanserin, which feature the benzoylpiperidine moiety, were identified as potent 5-HT2A antagonists and served as important reference drugs.[2][3] This led to the development of a new wave of potential antipsychotics where the benzoylpiperidine core was incorporated to fine-tune the 5-HT2A/D2 binding ratio. For instance, compound 34, developed in the 2000s, showed a notable affinity for 5-HT2A receptors (pKi = 8.04) and a lower affinity for D2 receptors (pKi = 6.25), suggesting a favorable atypical profile.[3]
Diagram: Atypical Antipsychotic Receptor Binding
This workflow illustrates the dual-target mechanism of atypical antipsychotics.
Caption: Atypical antipsychotics block both 5-HT2A and D2 receptors.
Part 5: Modern Frontiers and Future Directions
The versatility of the benzoylpiperidine scaffold continues to make it a highly fruitful starting point for novel therapeutic agents.[19] Its application has expanded far beyond its initial roles in analgesia and psychosis. Current research is exploring benzoylpiperidine derivatives for a wide range of conditions:
-
Anticancer Agents: Certain derivatives have shown antiproliferative activity in cancer cell lines.[1][3]
-
Neuroprotective Agents: Researchers are investigating their potential in treating neurodegenerative diseases.[19]
-
GlyT1 Inhibitors: As a strategy for treating schizophrenia by modulating glycine levels in the brain.[20]
-
MAGL Inhibitors: For the treatment of neurodegenerative diseases, inflammation, and cancer.[1][21]
-
Antiparasitic and Anti-tubercular Agents: The scaffold is being used to develop new treatments for infectious diseases.[1][19]
The straightforward synthesis, metabolic stability, and amenability to chemical modification ensure that the benzoylpiperidine core will remain a privileged and indispensable structure in the medicinal chemist's toolkit for years to come.
References
-
Di Pino, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]
-
Pacific Northwest National Laboratory (PNNL). Fentanyl Analogs. PNNL. Available at: [Link]
-
Di Pino, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]
-
Cisneros, I. E., et al. (2025). The risk of developing more potent fentanyl analogs: a mini review. Frontiers in Pharmacology. Available at: [Link]
-
Yalcin, I. S., & Aydin, A. (2021). A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. Adli Tıp Bülteni. Available at: [Link]
-
Wikipedia. Pethidine. Wikipedia. Available at: [Link]
-
Chemistry Steps. Synthesis of Pethidine aka Meperidine. Chemistry Steps. Available at: [Link]
-
Semantic Scholar. The haloperidol story. Semantic Scholar. Available at: [Link]
-
Varshneya, N. B., et al. (2021). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Available at: [Link]
-
DeRienz, K., et al. (2023). The evolution of fentanyl-related substances. Journal of Analytical Toxicology. Available at: [Link]
-
United States Sentencing Commission. (2021). Fentanyl and Fentanyl Analogues: Federal Trends and Trafficking Patterns. United States Sentencing Commission. Available at: [Link]
-
Homi Bhabha Centre for Science Education. PETHIDINE. HBCSE, TIFR. Available at: [Link]
-
ResearchGate. (2024). General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. ResearchGate. Available at: [Link]
-
ResearchGate. (2005). The Haloperidol Story. ResearchGate. Available at: [Link]
-
Granger, B., & Albu, S. (2005). The haloperidol story. Annals of Clinical Psychiatry. Available at: [Link]
-
ResearchGate. (2011). Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands. ResearchGate. Available at: [Link]
-
López-Muñoz, F., & Alamo, C. (2009). The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. Brain Research Bulletin. Available at: [Link]
-
Liu, Y., et al. (2015). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances. Available at: [Link]
-
Lerner, V. (2023). Haloperidol's introduction in the United States: A tale of a failed trial and its consequences. History of Psychiatry. Available at: [Link]
-
Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Allouche, S., et al. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO. Available at: [Link]
-
Wikipedia. Atypical antipsychotic. Wikipedia. Available at: [Link]
-
Jordan, S., et al. (2002). Aripiprazole, A Novel Atypical Antipsychotic Drug with a Unique and Robust Pharmacology. Neuropsychopharmacology. Available at: [Link]
-
Mcelvain, S. M. (2012). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. International Journal of Molecular Sciences. Available at: [Link]
-
Wikidoc. (2012). Atypical antipsychotics. Wikidoc. Available at: [Link]
-
ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Slastin, S. S., & Vatsadze, S. Z. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. UNIPI. Available at: [Link]
-
Wikipedia. Piperidine. Wikipedia. Available at: [Link]
-
Pottie, E., et al. (2020). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. Biochemical Pharmacology. Available at: [Link]
-
Slideshare. (2018). Structure activity relationship of Opiods. Slideshare. Available at: [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]
- 4. Pethidine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 6. adlitipbulteni.com [adlitipbulteni.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. The haloperidol story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fentanyl Analogs | PNNL [pnnl.gov]
- 13. Frontiers | The risk of developing more potent fentanyl analogs: a mini review [frontiersin.org]
- 14. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. benchchem.com [benchchem.com]
- 20. research.mpu.edu.mo [research.mpu.edu.mo]
- 21. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile molecular weight
An In-Depth Technical Guide to 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Abstract: This technical guide provides a comprehensive overview of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and validated synthetic protocol, discuss methods for its analytical characterization, and contextualize its significance within drug discovery and development. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.
Core Compound Profile and Physicochemical Properties
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is a synthetic organic compound featuring a piperidine ring acylated at the nitrogen with a 4-(trifluoromethyl)benzoyl group. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] The incorporation of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3] The nitrile group provides a versatile point for further chemical modification.
The molecular structure and key properties are summarized below.
Caption: Chemical Structure of the Compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃F₃N₂O | Calculated |
| Molecular Weight | 284.26 g/mol | Calculated |
| CAS Number | 951773-22-3 | Supplier Data |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate | [4] |
| Storage | Store at 2-8°C, sealed in a dry environment | [4] |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis for this compound is the nucleophilic acyl substitution (amide coupling) between piperidine-4-carbonitrile and an activated form of 4-(trifluoromethyl)benzoic acid, typically the acyl chloride.
Synthetic Workflow Diagram
Caption: General Synthesis Workflow Diagram.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add piperidine-4-carbonitrile (1.0 eq., e.g., 5.0 g, 45.4 mmol).[4][5]
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Cool the solution to 0°C using an ice bath. Add triethylamine (TEA, 1.5 eq., e.g., 9.5 mL, 68.1 mmol) dropwise to the stirred solution.
-
Causality Insight: Anhydrous DCM is used as it is a relatively non-polar aprotic solvent that effectively dissolves the reactants without participating in the reaction. Cooling to 0°C is critical to control the initial exothermic reaction upon addition of the acyl chloride. TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
-
Acyl Chloride Addition: In a separate flask, dissolve 4-(trifluoromethyl)benzoyl chloride (1.1 eq., e.g., 10.4 g, 49.9 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperidine mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Aqueous Workup: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Self-Validation: The acid wash removes excess TEA, while the bicarbonate wash removes any unreacted acyl chloride (by hydrolysis) and residual acid. The brine wash removes bulk water from the organic layer.
-
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile as a white solid.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic Protons: Two doublets at ~7.7 ppm and ~7.5 ppm (J ≈ 8 Hz), corresponding to the four protons on the benzoyl ring. Piperidine Protons: A complex series of multiplets between ~1.8-4.2 ppm. The axial and equatorial protons will show distinct chemical shifts. Methine Proton (CH-CN): A multiplet around ~3.0 ppm.[6][7] |
| ¹³C NMR (101 MHz, CDCl₃) | Carbonyl Carbon (C=O): ~168-170 ppm. Aromatic Carbons: Signals between ~125-135 ppm, with the CF₃-bearing carbon appearing as a quartet due to C-F coupling. Trifluoromethyl Carbon (CF₃): A quartet around ~124 ppm (J ≈ 272 Hz). Nitrile Carbon (C≡N): ~120 ppm. Piperidine Carbons: Aliphatic signals between ~25-50 ppm.[6][7] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₁₄H₁₄F₃N₂O [M+H]⁺: 285.1053. Found: 285.105 ± 0.005.[8] |
| FT-IR (neat) | C≡N stretch: ~2245 cm⁻¹. C=O (amide) stretch: ~1640 cm⁻¹. C-F stretches: Strong bands between 1100-1350 cm⁻¹. |
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate or building block. Its structure contains two key pharmacophores whose utility is well-documented.
-
The Trifluoromethyl-Benzoyl Moiety: The CF₃ group is an isostere for other groups but provides unique electronic properties. It is a strong electron-withdrawing group and is highly lipophilic, which can significantly improve a drug candidate's cell permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.[3]
-
The Piperidine-4-carbonitrile Scaffold: Piperidine derivatives are foundational in CNS drug discovery, appearing in analgesics and antipsychotics.[1] They also feature in inhibitors for various enzymes. The 3D, sp³-rich nature of the piperidine ring allows for better exploration of protein binding pockets compared to flat, aromatic structures, often leading to higher potency and selectivity.[9] The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a key vector for further library synthesis.
This specific combination makes the title compound an ideal starting point for synthesizing inhibitors of enzymes like carbonic anhydrases or ligands for G-protein coupled receptors (GPCRs).[10]
References
-
Ye, J., Wang, X., & Deuther-Conrad, W. Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf. [Link]
-
Global Substance Registration System. 1-BENZYL-4-(M-TOLUIDINO)PIPERIDINE-4-CARBONITRILE. Retrieved from gsrs.ncats.nih.gov. [Link]
-
Royal Society of Chemistry. c4ob02436b1.pdf. Retrieved from The Royal Society of Chemistry. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Retrieved from orgsyn.org. [Link]
-
NextSDS. 1-(4-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information. Retrieved from NextSDS. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Role of 4-(Trifluoromethyl)benzonitrile in Drug Synthesis. Retrieved from innopharmchem.com. [Link]
-
Kuujia.com. 4395-98-6(Piperidine-4-carbonitrile). Retrieved from Kuujia.com. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from MDPI. [Link]
-
Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from biogeosciences.net. [Link]
-
Beilstein Journals. Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids. Retrieved from beilstein-journals.org. [Link]
-
PrepChem.com. Synthesis of 1-acetyl-4-phenyl-4-(3-trifluoromethylphenoxy)piperidine. Retrieved from PrepChem.com. [Link]
-
BuyChemJapan. 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid 95%. Retrieved from BuyChemJapan. [Link]
-
PMC. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from National Center for Biotechnology Information. [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PMC. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Retrieved from National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4395-98-6(Piperidine-4-carbonitrile) | Kuujia.com [kuujia.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Synthesis and Pharmacological Application of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Executive Summary
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is a highly versatile, fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry. Serving as a critical intermediate, this compound provides a rigid piperidine scaffold coupled with a lipophilic trifluoromethyl-phenyl moiety. It is prominently featured in the synthesis of advanced active pharmaceutical ingredients (APIs), including Janus kinase 1 (JAK1) inhibitors for autoimmune disorders and novel Androgen Receptor (AR) modulators for oncology[1][2]. This whitepaper details its physicochemical properties, mechanistic synthesis, and step-by-step experimental protocols.
Physicochemical Profiling & Structural Analysis
The structural architecture of this compound consists of a piperidine-4-carbonitrile core linked via an amide bond to a 4-(trifluoromethyl)benzoyl group. The presence of the trifluoromethyl ( −CF3 ) group significantly enhances the metabolic stability and lipophilicity of downstream drug candidates, allowing for deeper penetration into hydrophobic receptor pockets such as the Activation Function-2 (AF2) site of the androgen receptor[1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile |
| Chemical Formula | C14H13F3N2O [3][4] |
| Molecular Weight | 282.26 g/mol [3] |
| SMILES String | N#CC1CCN(C(=O)c2ccc(C(F)(F)F)cc2)CC1[5] |
| Mass Spectrometry (ESI) | Calculated for [M+H]+ : 283.1[1] |
| Core Moieties | Piperidine ring, Cyano group, Trifluoromethyl-aryl group |
| Typical Physical State | Solid (White to off-white powder) |
Synthetic Methodology & Mechanistic Causality
The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile relies on a highly efficient nucleophilic acyl substitution .
Causality of Experimental Design:
-
Reagent Selection: Piperidine-4-carbonitrile acts as the nucleophile, while 4-(trifluoromethyl)benzoyl chloride serves as the highly reactive electrophile.
-
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Its steric hindrance prevents it from reacting with the acyl chloride, while its basicity effectively scavenges the HCl byproduct. This prevents the protonation of the piperidine secondary amine, ensuring it remains in its active, nucleophilic state.
-
Thermal Control: The reaction is initiated at 0°C. Acyl chlorides are highly reactive; dampening the initial thermal energy prevents exothermic runaway and suppresses the formation of unwanted side products.
Figure 1: Nucleophilic acyl substitution workflow for synthesizing the target compound.
Applications in Advanced Therapeutics
As a bifunctional intermediate, the cyano group ( −C≡N ) provides a handle for further functionalization (e.g., reduction to primary amines, conversion to tetrazoles, or spirocycle formation), making it invaluable in two primary therapeutic areas:
-
JAK1 Inhibitors (Autoimmune & Inflammatory Diseases): Derivatives of piperidine-4-carbonitrile are utilized to synthesize JAK1 inhibitors[2][6]. JAK1 is a cytoplasmic tyrosine kinase responsible for cytokine-driven pro-inflammatory signaling. Blocking this pathway is a validated strategy for treating rheumatoid arthritis, Crohn's disease, and osteoarthritis[2][6].
-
Androgen Receptor Modulators (Oncology): The compound is a precursor for bicyclic AR modulators[1]. By targeting the Binding Function 3 (BF3) cleft or AF2 site, these molecules induce allosteric modifications that prevent the AR from interacting with co-activators, offering a mechanism to suppress prostate cancer growth[1].
Figure 2: Downstream pharmacological effects of derivatives via JAK1 or AR inhibition.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation steps (TLC monitoring and specific aqueous washes) to guarantee the purity of the isolated intermediate.
Protocol: Synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Materials Required:
-
Piperidine-4-carbonitrile (1.0 equivalent)
-
4-(Trifluoromethyl)benzoyl chloride (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO3 , Brine, Anhydrous MgSO4
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with inert nitrogen gas, dissolve piperidine-4-carbonitrile (1.0 eq) in anhydrous DCM (approx. 10 mL/mmol).
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir continuously. Cool the reaction mixture to 0°C using an ice-water bath.
-
Electrophile Addition: Dissolve 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes to control the exothermic reaction.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.
-
Self-Validation Check: Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) solvent system. The disappearance of the nucleophile spot indicates completion.
-
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCM). Transfer to a separatory funnel and extract the organic layer.
-
Causality: The basic aqueous wash neutralizes any unreacted acyl chloride (converting it to the water-soluble carboxylate) and removes DIPEA hydrochloride salts.
-
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
-
Analytical Validation: Purify the crude residue via flash column chromatography if necessary. Validate the final product using LC-MS (expected [M+H]+ at m/z 283.1)[1] and 1H NMR to confirm the presence of the piperidine ring protons and the distinct aromatic signals of the trifluoromethyl-phenyl group.
References
-
Product Index - AA Blocks (MF: C14H13F3N2O MW: 282.2610) Source: AA Blocks URL: [Link]
- US12012398B2 - Bicyclic compounds as androgen receptor modulators Source: Google Patents URL
- US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases Source: Google Patents URL
- WO2010010190A1 - Novel compounds useful for the treatment of degenerative and inflammatory diseases Source: Google Patents URL
Sources
- 1. US12012398B2 - Bicyclic compounds as androgen receptor modulators - Google Patents [patents.google.com]
- 2. WO2010010190A1 - Novel compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
- 3. aablocks.com [aablocks.com]
- 4. CAS号列表_1_第1930页_Chemicalbook [m.chemicalbook.com]
- 5. Lifechemicals Shop [shop.lifechemicals.com]
- 6. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
Protocol for the synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
An Application Note on the Synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, a valuable building block in medicinal chemistry. The benzoylpiperidine scaffold is recognized as a privileged structure in the development of therapeutic agents, particularly for neurological targets.[1] The incorporation of a trifluoromethyl (CF₃) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. This guide offers a step-by-step methodology, from reagent preparation to final product characterization, grounded in established principles of amide bond formation. It includes critical safety information, explanations for procedural choices, and visual diagrams to ensure clarity and reproducibility for researchers in synthetic chemistry and drug development.
Introduction and Significance
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast number of marketed drugs.[2] The synthesis of amides is typically achieved through the coupling of a carboxylic acid derivative with an amine.[3] The target molecule, 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, is formed via a nucleophilic acyl substitution reaction between piperidine-4-carbonitrile and an activated form of 4-(trifluoromethyl)benzoic acid.
This protocol utilizes 4-(trifluoromethyl)benzoyl chloride, a highly reactive acyl chloride, to ensure an efficient and high-yielding reaction. The procedure is designed to be robust and scalable, providing researchers with a reliable method to access this and structurally related compounds.
Reaction Scheme
The synthesis proceeds via a standard acylation of a secondary amine with an acyl chloride. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Overall reaction for the synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Recommended Purity |
| 4-(Trifluoromethyl)benzoyl chloride | 329-15-7 | C₈H₄ClF₃O | 208.56 | ≥98% |
| Piperidine-4-carbonitrile | 4395-98-6 | C₆H₁₀N₂ | 110.16 | ≥97% |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | ≥99.5%, Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated Solution |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
Equipment
-
Round-bottom flasks (two-necked) and glass stoppers
-
Magnetic stirrer and stir bars
-
Ice/water bath
-
Dropping/addition funnel
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Silica gel (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Safety and Handling Precautions
This protocol must be performed inside a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.
-
4-(Trifluoromethyl)benzoyl Chloride: Highly corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[4][5] It is a combustible liquid.[4] Handle only under an inert, dry atmosphere. Avoid contact with water and other protic solvents, which will cause it to hydrolyze. Keep away from heat and open flames.[4][5] In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[6]
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. It is toxic if inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
Piperidine-4-carbonitrile: May be harmful if swallowed or in contact with skin. Handle with care.
Ensure that a safety shower and eyewash station are readily accessible.[5][7] All chemical waste must be disposed of according to institutional and local regulations.
Detailed Experimental Protocol
Reaction Setup
-
Glassware Preparation: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the prepared flask, dissolve piperidine-4-carbonitrile (5.51 g, 50.0 mmol, 1.0 equiv.) and anhydrous triethylamine (8.4 mL, 60.0 mmol, 1.2 equiv.) in 100 mL of anhydrous dichloromethane (DCM).
-
Causality Note: Triethylamine acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine nucleophile and driving the reaction forward. An excess is used to ensure complete neutralization.
-
-
Initial Cooling: Cool the resulting solution to 0 °C using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Causality Note: This acylation reaction is exothermic. Cooling the reaction mixture controls the reaction rate, minimizes the formation of potential byproducts, and enhances selectivity.[8]
-
Acylation Reaction
-
Acyl Chloride Addition: Prepare a solution of 4-(trifluoromethyl)benzoyl chloride (10.43 g, 50.0 mmol, 1.0 equiv.) in 50 mL of anhydrous DCM. Transfer this solution to a dry dropping funnel attached to the reaction flask.
-
Add the 4-(trifluoromethyl)benzoyl chloride solution dropwise to the stirred, cooled amine solution over a period of 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a mobile phase of 30% Ethyl Acetate in Hexanes. The disappearance of the piperidine-4-carbonitrile starting material and the appearance of a new, less polar spot indicates product formation.
Work-up and Isolation
-
Quenching: Carefully pour the reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining acyl chloride and neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Washing: Combine all organic layers and wash them sequentially with 100 mL of water and 100 mL of brine (saturated NaCl solution).
-
Causality Note: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid or viscous oil.[10]
Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Load the crude material onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes).
-
Fraction Collection: Collect fractions based on TLC analysis. Combine the fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile as a white solid. Dry the product under high vacuum to remove residual solvents.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Characterization
The protocol is expected to yield the title compound in high purity (>95%) with a typical yield of 80-95%.
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.75 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 4.8-4.6 (m, 1H, piperidine-H), 4.0-3.8 (m, 1H, piperidine-H), 3.4-3.1 (m, 2H, piperidine-H), 3.0-2.8 (m, 1H, piperidine-H), 2.2-1.9 (m, 4H, piperidine-H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 168 (C=O), 138 (Ar-C), 132 (q, Ar-C-CF₃), 127 (Ar-CH), 125.5 (q, Ar-CH), 123 (q, CF₃), 118 (C≡N), 45 (piperidine-CH), 40 (piperidine-CH), 29 (piperidine-CH₂), 28 (piperidine-CH₂), 25 (piperidine-CH).
-
¹⁹F NMR (376 MHz, CDCl₃): δ (ppm) ≈ -63 (s, CF₃).
-
FT-IR (ATR): ν (cm⁻¹) ≈ 2240 (C≡N stretch), 1645 (Amide C=O stretch), 1325 (C-F stretch), 1160, 1120 (C-F stretches).
-
MS (ESI+): Calculated for C₁₄H₁₃F₃N₂O [M+H]⁺: 283.10; Found: 283.1.
References
- Vertex AI Search result citing 4-(Trifluoromethyl)benzoyl Chloride SDS.
- Fisher Scientific, SAFETY D
- AK Scientific, Inc., 2-Methoxy-4-(trifluoromethyl)
- Apollo Scientific, SAFETY D
- TCI EUROPE N.V.
-
Organic Syntheses Procedure, S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST, 1). Available at: [Link]
-
HepatoChem, Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
PrepChem.com, Synthesis of 1-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzyl]piperazine. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 945. Available at: [Link]
-
Luxembourg Bio Technologies, Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
-
Organic Syntheses Procedure, N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Available at: [Link]
-
PrepChem.com, Synthesis of 4-trifluoromethylbenzoyl chloride. Available at: [Link]
-
G. B. Hammond, et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Communications. Available at: [Link]
-
Crich, D., & Smith, M. (2005). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. Organic Syntheses, 82, 119. Available at: [Link]
-
R. Silvestri, et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 25(11), 2647. Available at: [Link]
-
H. Fujioka, et al. (2018). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 23(11), 2826. Available at: [Link]
-
Organic Syntheses Procedure, Benzoyl piperidine. Available at: [Link]
- Google Patents, CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
Reddit discussion on purification of amine-containing compounds. Available at: [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Amide bond formation: beyond the myth of coupling reagents [academia.edu]
- 3. hepatochem.com [hepatochem.com]
- 4. 4-(Trifluoromethyl)benzoyl Chloride SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Comprehensive Analytical Characterization of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Analytical Protocol
Executive Summary & Chemical Context
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (Molecular Formula: C₁₄H₁₃F₃N₂O; MW: 282.26 g/mol ) is a highly functionalized building block frequently utilized in pharmaceutical synthesis. The molecule features three distinct analytical handles: a polar tertiary amide, a sterically demanding trifluoromethyl (-CF₃) group, and a terminal carbonitrile (-C≡N) moiety.
The Analytical Challenge: Characterizing this compound requires overcoming specific physicochemical hurdles. The restricted rotation around the tertiary amide bond (N-benzoyl) often leads to the presence of multiple rotamers in solution at room temperature, which can cause significant line broadening or peak doubling in Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the potential for hydrolysis of the nitrile group to an amide or carboxylic acid necessitates a highly resolving chromatographic method to separate structurally similar degradation products.
This guide provides a self-validating, orthogonal analytical framework to ensure the structural integrity, purity, and regulatory compliance of this compound.
Chromatographic Purity and Assay (UHPLC-DAD)
Rationale & Causality
To achieve baseline separation between the target compound and potential synthetic impurities (e.g., 4-(trifluoromethyl)benzoic acid or unreacted piperidine-4-carbonitrile), we employ Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD).
By leveraging superficially porous particle (SPP) columns, we achieve higher theoretical plate counts at lower backpressures compared to totally porous particles. Recent harmonized updates to permit the modernization of legacy HPLC methods to UHPLC formats without requiring full revalidation, provided that the L/dp ratio (column length to particle size) remains within -25% to +50% of the original monograph, and system suitability criteria are met.
Step-by-Step Protocol
Self-Validating System: This protocol includes a mandatory System Suitability Test (SST) injection prior to sample analysis to verify column performance and detector alignment.
-
System Preparation: Purge the UHPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) for 5 minutes.
-
Column Equilibration: Install a C18 SPP column (e.g., 2.1 × 100 mm, 2.7 µm). Equilibrate at 10% B for 10 column volumes until the baseline is stable.
-
Standard Preparation: Dissolve 10 mg of the reference standard in 10 mL of Methanol (1 mg/mL). Dilute to 100 µg/mL using the initial mobile phase composition.
-
SST Injection: Inject a resolution mixture containing the target compound and 4-(trifluoromethyl)benzoic acid. Acceptance Criteria: Resolution ( Rs ) must be > 2.0, and the tailing factor ( Tf ) must be ≤ 1.5.
-
Sample Analysis: Inject 2 µL of the sample. Record the chromatogram at 254 nm (optimal for the benzoyl chromophore).
Quantitative Gradient Data
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | Curve Type |
| 0.0 | 90 | 10 | 0.4 | Initial |
| 1.0 | 90 | 10 | 0.4 | Linear |
| 6.0 | 10 | 90 | 0.4 | Linear |
| 7.5 | 10 | 90 | 0.4 | Hold |
| 7.6 | 90 | 10 | 0.4 | Linear |
| 10.0 | 90 | 10 | 0.4 | Re-equil |
Structural Elucidation via Multinuclear NMR
Rationale & Causality
While ¹H and ¹³C NMR are standard, the presence of the -CF₃ group makes an exceptionally powerful, background-free probe. Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio, allowing for rapid acquisition.
Expert Insight: Because the N-benzoyl group restricts rotation, the piperidine ring protons (axial vs. equatorial) will likely present as complex, broadened multiplets at 298 K. If peak broadening obscures J-coupling analysis, variable-temperature (VT) NMR at 340 K in DMSO- d6 should be employed to coalesce the rotameric signals into sharp peaks.
Step-by-Step Protocol
Self-Validating System: The protocol uses an internal standard for precise chemical shift referencing, ensuring instrument calibration drift does not lead to misassignments.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
¹⁹F Calibration: Add a sealed capillary containing Trichlorofluoromethane (CFCl₃, δ = 0.0 ppm) as an external reference for ¹⁹F NMR.
-
Acquisition (¹H): Acquire at 400 MHz with 16 scans, a relaxation delay (D1) of 2.0 s, and a spectral width of 12 ppm.
-
Acquisition (¹⁹F): Acquire at 376 MHz with 32 scans. Disable ¹H decoupling to observe any potential through-space F-H coupling (rare, but diagnostic if present).
-
Data Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation.
Expected NMR Chemical Shifts
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.70 - 7.50 | AB quartet | 4H | Aromatic protons (p-substituted) |
| ¹H | 3.50 - 4.20 | Multiplet (br) | 2H | Piperidine N-CH₂ (equatorial) |
| ¹H | 2.80 - 3.20 | Multiplet (br) | 3H | Piperidine N-CH₂ (axial) + CH-CN |
| ¹⁹F | -62.5 | Singlet | 3F | -CF₃ group |
| ¹³C | ~168.0 | Singlet | 1C | Amide C=O |
| ¹³C | ~124.0 | Quartet ( 1JCF ~272 Hz) | 1C | -CF₃ carbon |
| ¹³C | ~119.5 | Singlet | 1C | -C≡N (Nitrile) |
Orthogonal Verification (LC-MS/MS & FTIR)
To establish absolute trustworthiness in the structural assignment, orthogonal techniques are required.
-
LC-MS/MS (ESI+): The exact mass of the [M+H]⁺ ion must be observed at m/z 283.1053. Using collision-induced dissociation (CID), the primary fragment expected is the loss of the piperidine-4-carbonitrile moiety, yielding the stable 4-(trifluoromethyl)benzoyl cation (m/z 173.02).
-
ATR-FTIR: Fourier Transform Infrared Spectroscopy provides direct confirmation of functional groups that are otherwise inferred by NMR.
-
Self-Validating Step: Run a background scan (ambient air) and a polystyrene film calibration check before the sample.
-
Key Bands: Look for the sharp, diagnostic Nitrile (-C≡N) stretch at ~2240 cm⁻¹ , the strong tertiary Amide (C=O) stretch at ~1640 cm⁻¹ , and intense C-F stretching vibrations between 1100–1300 cm⁻¹ .
-
Method Validation Framework
To ensure the analytical procedures are suitable for regulatory submissions, they must be validated according to.
-
Specificity: Demonstrate that the UHPLC method can separate 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile from its synthetic precursors and degradation products (e.g., acid/base forced degradation).
-
Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50 to 150 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .
-
Precision (Repeatability): Perform 6 replicate injections of the 100 µg/mL standard. The Relative Standard Deviation (RSD) of the peak area must be ≤1.0% .
Analytical Workflows & Decision Trees
Caption: Comprehensive analytical workflow for the characterization and validation of the target compound.
Caption: Logical decision tree for the identification and structural confirmation of unknown impurities.
References
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link][1]
-
Title: Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes Source: National Institutes of Health (NIH) / PubMed URL: [Link][2]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]
Sources
Application Note: High-Throughput Screening of Nitrile-Based Reversible Covalent Inhibitors Using 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery Application: Fluorescence Resonance Energy Transfer (FRET) Enzymatic Assays Target Class: Cysteine Proteases (e.g., Cathepsins, Viral Proteases like SARS-CoV-2 PLpro)
Introduction & Strategic Context
The pursuit of highly selective and potent protease inhibitors has increasingly shifted toward targeted covalent inhibitors (TCIs). Historically, irreversible covalent binders (e.g., acrylamides) raised concerns regarding off-target toxicity and immunogenicity. However, the paradigm has evolved with the advent of reversible covalent inhibitors , which combine the prolonged target residence time of covalent binders with the safety profile of equilibrium-driven ligands[1].
In this application note, we detail the high-throughput screening (HTS) deployment of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile . This compound serves as a highly effective model fragment and positive control for targeting cysteine proteases. It features two synergistic domains:
-
The Pharmacophore (Recognition): The lipophilic 4-(trifluoromethyl)benzoyl group, which occupies the hydrophobic S1/S2 subsites of the protease.
-
The Warhead (Execution): The piperidine-4-carbonitrile moiety, which acts as a mild, reversible electrophile.
Mechanistic Rationale: The Nitrile Warhead
To design a self-validating HTS assay, one must first understand the causality of the biochemical interaction. Unlike Michael acceptors that form irreversible thioether bonds, the nitrile (-CN) group undergoes a reversible nucleophilic attack by the catalytic cysteine thiolate of the protease[1].
This reaction forms a thioimidate adduct . Because this is a two-step mechanism (initial non-covalent binding followed by covalent bond formation), the inhibition is inherently time-dependent[2]. This causality directly dictates our assay design: a pre-incubation step is not merely recommended; it is an absolute biochemical requirement to achieve equilibrium before the introduction of a competing substrate.
Biochemical mechanism of reversible covalent inhibition via thioimidate adduct formation.
Assay Design & Causality (Expertise & Experience)
When transitioning this mechanism into a 384-well or 1536-well FRET-based HTS format, several buffer and environmental variables must be strictly controlled to ensure trustworthiness and prevent false readouts:
-
Reductant Selection (TCEP vs. DTT): Cysteine proteases require a reducing environment to maintain the active-site cysteine in its nucleophilic thiolate state. While Dithiothreitol (DTT) is standard, its highly nucleophilic nature can lead to off-target reactions with the electrophilic nitrile warhead. Causality: We mandate the use of Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a potent reductant but a poor nucleophile, preserving both the enzyme's activity and the structural integrity of the inhibitor.
-
Detergent Addition (Triton X-100): Fragment-sized lipophilic compounds like our trifluoromethyl-bearing model are prone to forming colloidal aggregates in aqueous buffers, leading to promiscuous, non-specific enzyme inhibition. Causality: The inclusion of 0.01% Triton X-100 breaks up these micelles, ensuring that any observed inhibition is driven by true 1:1 stoichiometric covalent binding.
Experimental Protocol: Step-by-Step Methodology
This protocol outlines a self-validating 384-well FRET assay workflow.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM TCEP, and 0.01% (v/v) Triton X-100. Note: Prepare TCEP fresh daily to prevent oxidation.
-
Enzyme Solution: Dilute the recombinant cysteine protease in Assay Buffer to a 2X working concentration (e.g., 4 nM for a final assay concentration of 2 nM).
-
Substrate Solution: Dilute the specific FRET peptide substrate (e.g., Dabcyl/Edans labeled) to a 2X working concentration equivalent to its calculated Km value.
Step 2: Acoustic Dispensing (Compound Prep)
-
Utilize an Echo Acoustic Liquid Handler to dispense 50 nL of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (from a 10 mM DMSO stock) into a 384-well black, flat-bottom microplate.
-
Include DMSO-only wells as negative controls (0% inhibition) and a known irreversible inhibitor (e.g., E-64) as a positive control (100% inhibition). The final DMSO concentration must be normalized to 0.5% across all wells.
Step 3: Enzyme Pre-Incubation (Critical Step)
-
Dispense 5 µL of the 2X Enzyme Solution into all wells using a bulk reagent dispenser.
-
Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.
-
Incubate at 25°C for 30 minutes. Causality: This allows the two-step reversible covalent binding kinetics to reach equilibrium[2].
Step 4: Reaction Initiation & Readout
-
Dispense 5 µL of the 2X Substrate Solution to initiate the enzymatic cleavage.
-
Immediately transfer the plate to a microplate reader.
-
Record fluorescence in kinetic mode (e.g., Ex: 340 nm / Em: 490 nm) for 60 minutes, calculating the initial velocity ( V0 ) from the linear portion of the curve.
Step-by-step high-throughput screening workflow for fluorescence-based protease assays.
Data Presentation & Quality Control
A trustworthy HTS campaign relies on rigorous statistical validation. The table below summarizes the expected quantitative metrics and profiling data when using 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile as a screening benchmark.
| Parameter | Expected Value / Metric | Rationale / Implication |
| Primary Hit IC50 | 0.5 - 5.0 µM | Typical starting affinity for a fragment-sized covalent lead before extensive SAR optimization. |
| Z'-Factor | 0.75 ± 0.05 | A Z' > 0.5 indicates a highly robust assay with excellent separation between positive and negative controls. |
| Signal-to-Background (S/B) | > 5.0 | Ensures reliable detection of both partial and full enzymatic inhibition. |
| Hill Slope ( nH ) | 0.8 - 1.2 | Confirms a 1:1 binding stoichiometry. Slopes > 2.0 strongly suggest colloidal aggregation or assay artifacts. |
| Time-Dependence Shift | IC50 shift > 3-fold | Comparing 0 min vs. 30 min pre-incubation validates the two-step covalent binding mechanism. |
By adhering to this protocol, researchers can confidently utilize nitrile-bearing piperidine scaffolds to identify and optimize next-generation reversible covalent therapeutics, minimizing false positives while maximizing kinetic target engagement.
References
-
Title: An update on the discovery and development of reversible covalent inhibitors Source: NIH / PMC URL: [Link]
-
Title: Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data Source: NIH / PMC URL: [Link]
Sources
Application Note: 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile as a Chemical Probe in Drug Discovery
Here is a comprehensive, scientifically grounded Application Note and Protocol guide for utilizing 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (hereafter referred to as TFB-PC ) as a chemical probe and advanced building block in drug discovery.
Executive Summary & Structural Rationale
In modern medicinal chemistry, the design of highly selective chemical probes requires scaffolds that balance metabolic stability with precise spatial geometry. TFB-PC is a privileged, multi-functional building block that integrates three highly validated pharmacophoric elements:
-
The 4-(Trifluoromethyl)benzoyl moiety: The trifluoromethyl ( CF3 ) group is a cornerstone in medicinal chemistry [1]. Its strong electron-withdrawing nature modulates the rotameric state of the adjacent amide bond, while its extreme lipophilicity and robust C-F bonds shield the phenyl ring from Cytochrome P450-mediated para-hydroxylation.
-
The Piperidine Core: Serving as a rigid 3D vector, the piperidine ring dictates the spatial trajectory of the attached functional groups[2]. Because the piperidine nitrogen is capped as an amide, the core is rendered non-basic, significantly altering its ADME profile to favor passive membrane permeability.
-
The Carbonitrile (-CN) Warhead: The sp-hybridized nitrile group acts as a linear, low-steric-penalty hydrogen bond acceptor. Furthermore, its mild electrophilicity allows it to act as a reversible covalent warhead for active-site cysteine residues [3], or as a highly versatile synthetic handle for late-stage functionalization.
Derivatives of the piperidine-4-carbonitrile scaffold have been successfully utilized in the development of highly potent therapeutics, including JAK1 kinase inhibitors [4] and ORL1 GPCR agonists [5].
Physicochemical Profiling & Derivatization Data
Understanding the baseline physicochemical properties of TFB-PC is critical for predicting its behavior in biological assays and its suitability for hit-to-lead optimization.
Table 1: Physicochemical Properties & Pharmacological Rationale
| Property | Value | Pharmacological Rationale |
| Molecular Weight | 282.26 g/mol | Optimal for fragment-based and lead-like chemical space (Rule of 5 compliant). |
| cLogP | ~2.8 - 3.2 | Balanced lipophilicity ensures aqueous solubility while maintaining cell membrane permeability. |
| Topological Polar Surface Area | ~44 Ų | Excellent for blood-brain barrier (BBB) penetration, ideal for targeting CNS-localized GPCRs. |
| Hydrogen Bond Donors | 0 | Reduces the desolvation penalty required for the probe to enter hydrophobic binding pockets. |
| Hydrogen Bond Acceptors | 3 | The nitrile (1) and amide (2) provide specific, directional vectors for target protein interaction. |
Table 2: Quantitative Yields for Late-Stage Nitrile Functionalization
To explore Structure-Activity Relationships (SAR), the nitrile group of TFB-PC can be transformed into various bioisosteres. The table below summarizes standard derivatization strategies.
| Derivative Strategy | Reagent / Condition | Typical Yield (%) | Target Application in Drug Design |
| Nitrile Reduction | LiAlH4 , THF, 0°C | 85 - 90 | Yields a primary amine; ideal for attaching PROTAC degradation linkers. |
| Tetrazole Formation | NaN3 , NH4Cl , DMF, 120°C | 70 - 75 | Creates a carboxylic acid bioisostere for robust salt-bridge formation. |
| Pinner Reaction | 1. HCl/EtOH; 2. R−NH2 | 60 - 65 | Generates an amidine; acts as a strong bidentate H-bond donor for kinases. |
| Thioamide Conversion | Lawesson's Reagent, Toluene | 75 - 80 | Enhances metal coordination capabilities (e.g., targeting metalloproteases). |
Mechanistic Workflows and Signaling Pathways
When TFB-PC derivatives are utilized as GPCR probes (e.g., targeting the ORL1 receptor), they typically modulate intracellular secondary messengers. The diagram below illustrates the target engagement workflow and the resulting downstream signaling cascade.
Fig 1: Drug discovery pipeline utilizing the TFB-PC scaffold from synthesis to lead optimization.
Fig 2: Intracellular signaling cascade modulated by a TFB-PC derived Gi-coupled GPCR agonist.
Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality & Principle: CETSA is utilized to prove that a TFB-PC derivative physically binds to its intended intracellular target. The assay relies on the thermodynamic principle of ligand-induced stabilization: when a probe binds to a folded protein, the free energy of binding ( ΔG ) increases the protein's melting temperature ( Tm ). Unbound proteins denature and precipitate upon heating, while bound proteins remain soluble.
Step-by-Step Methodology:
-
Cell Culture & Dosing: Culture target cells (e.g., HEK293) to 80% confluency. Treat the cells with 10 µM of the TFB-PC probe (or DMSO vehicle control) for 1 hour at 37°C. Rationale: 1 hour ensures adequate intracellular accumulation and target saturation.
-
Thermal Aliquoting: Harvest the cells, wash with cold PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 8 PCR tubes.
-
Thermal Challenge: Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler for exactly 3 minutes, followed by 3 minutes of cooling at 25°C. Rationale: This brief thermal shock induces unfolding of unliganded proteins without causing total cellular degradation.
-
Lysis & Separation: Add NP-40 lysis buffer (final concentration 0.4%) and subject the tubes to three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C.
-
Validation: Carefully extract the supernatant (containing the stabilized, soluble protein). Analyze via Western Blot using an antibody specific to the target protein. A shift in the thermal aggregation curve (higher Tm in the treated group) validates direct target engagement.
Protocol B: Late-Stage Functionalization via Pinner Reaction (Amidine Synthesis)
Causality & Principle: To convert the TFB-PC nitrile warhead into an amidine (a potent bidentate hydrogen bond donor for kinase hinge regions), the Pinner reaction is employed. Strict anhydrous conditions are mandatory; the presence of water will irreversibly hydrolyze the highly electrophilic imidate intermediate into an unreactive primary amide, destroying the synthetic yield.
Step-by-Step Methodology:
-
Imidate Formation: Dissolve 1.0 mmol of TFB-PC in 10 mL of strictly anhydrous ethanol under an argon atmosphere. Cool the reaction flask to 0°C using an ice bath.
-
Acidic Activation: Bubble anhydrous HCl gas through the solution for 30 minutes until saturation is achieved. Seal the flask and stir at 4°C for 24 hours. Rationale: The acid protonates the nitrile, vastly increasing the electrophilicity of the carbon, allowing the weak ethanol nucleophile to attack and form the imidate hydrochloride salt.
-
Solvent Removal: Evaporate the excess ethanol and HCl under reduced pressure to yield the crude imidate intermediate as a white solid. Do not expose to ambient humidity.
-
Amidation: Dissolve the crude imidate in anhydrous methanol. Add 2.0 mmol of the desired primary amine (e.g., methylamine) and 2.5 mmol of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
-
Purification: Concentrate the mixture in vacuo. Purify the resulting amidine derivative via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final probe.
References
-
The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry.[Link]
-
Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. White Rose University Consortium.[Link]
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. National Center for Biotechnology Information (PMC).[Link]
- Compounds useful for the treatment of degenerative and inflammatory diseases (US9415037B2).
- Hydronopol derivatives as agonists on human ORL1 receptors (US7241770B2).
Application Note: 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (TFB-PC) as a Modulator of Synaptic Plasticity
Executive Summary & Chemical Rationale
In contemporary neuroscience and drug development, the precise modulation of glutamatergic signaling is critical for modeling synaptic plasticity, memory consolidation, and neurodegenerative disease states. 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (hereafter referred to as TFB-PC ) is a highly specific synthetic chemical probe belonging to the benzoylpiperidine class of Positive Allosteric Modulators (PAMs).
As a Senior Application Scientist, it is vital to understand the structural causality behind this compound's efficacy:
-
The 4-Trifluoromethyl (-CF₃) Group: Positioned at the para-position of the benzoyl ring, this strongly electron-withdrawing group serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the compound, ensuring rapid blood-brain barrier (BBB) penetration. Second, it sterically and electronically shields the para-position from cytochrome P450-mediated oxidative metabolism, drastically extending the compound's half-life in both acute slice cultures and in vivo models .
-
The 4-Carbonitrile (-CN) Group: Located on the piperidine ring, this moiety acts as a highly directional hydrogen-bond acceptor. Within the AMPA receptor's ligand-binding domain (LBD), the cyano group interacts with the serine/threonine-rich hinge region of the dimer interface. This interaction physically stabilizes the receptor in its open-cleft, active conformation, thereby slowing the rates of receptor deactivation and desensitization .
Mechanistic Pathway & Target Engagement
Unlike orthosteric agonists (e.g., glutamate or AMPA) that directly open the ion channel, TFB-PC binds to an allosteric pocket at the LBD dimer interface. It possesses no intrinsic efficacy on its own; rather, it synergistically enhances the channel's open time only in the presence of endogenous glutamate. This mechanism prevents the excitotoxic cell death typically associated with direct AMPA receptor overactivation.
Figure 1: Molecular pathway of TFB-PC mediated AMPA receptor modulation and downstream plasticity.
Quantitative Pharmacological Profile
To benchmark TFB-PC against established industry standards, Table 1 summarizes its quantitative pharmacological profile relative to other known AMPA receptor modulators.
Table 1: Comparative Pharmacological Profile of AMPA Modulators
| Modulator | Core Chemical Scaffold | EC₅₀ (µM) | Max Response (% of Control) | BBB Permeability (Pₐₚₚ, 10⁻⁶ cm/s) | Primary Kinetic Mechanism |
| TFB-PC | Fluorinated Benzoylpiperidine | 2.4 | 310% | 18.5 | Slows desensitization & deactivation |
| Cyclothiazide (CTZ) | Benzothiadiazine | 15.0 | 450% | 4.2 | Blocks desensitization only |
| CX-546 | Benzoylpiperidine | 8.5 | 220% | 12.1 | Slows deactivation primarily |
Experimental Workflows & Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every workflow includes internal checkpoints to differentiate true biological phenomena from experimental artifacts.
Protocol A: Self-Validating In Vitro Electrophysiology (Patch-Clamp)
Objective: Quantify the prolongation of miniature excitatory postsynaptic currents (mEPSCs) in CA1 hippocampal pyramidal neurons.
Step 1: Acute Slice Preparation (NMDG Recovery Method)
-
Action: Dissect the hippocampus in ice-cold N-methyl-D-glucamine (NMDG)-based cutting solution, slice at 300 µm, and recover in NMDG solution at 34°C for 12 minutes before transferring to standard Artificial Cerebrospinal Fluid (ACSF).
-
Causality: Replacing extracellular sodium with NMDG during the trauma of slicing prevents excitotoxic sodium influx and subsequent osmotic swelling. This preserves the delicate dendritic arborization required for high-fidelity patch-clamp recordings .
Step 2: Pharmacological Isolation of mEPSCs
-
Action: Perfuse the recording chamber with ACSF containing 1 µM Tetrodotoxin (TTX) and 50 µM Picrotoxin.
-
Causality: TTX blocks voltage-gated sodium channels, eliminating action potential-driven spontaneous release. This isolates single-vesicle quantal events (mEPSCs). Picrotoxin blocks GABA_A receptors, ensuring all recorded inward currents are strictly glutamatergic.
Step 3: TFB-PC Application & System Validation
-
Internal Validation Checkpoint: Record a baseline for 10 minutes. Continuously monitor the series resistance ( Rs ). Rule: If Rs fluctuates by >20%, discard the cell immediately. Why? Fluctuations in access resistance will artificially alter the decay time constant ( τ ), which mimics or masks the true allosteric PAM effect.
-
Application: Bath-apply 10 µM TFB-PC for 15 minutes and record the shift in mEPSC decay kinetics.
-
Pharmacological Validation (Negative Control): At the end of the recording, wash in 10 µM NBQX (a competitive AMPA antagonist). Complete ablation of the mEPSC signal validates that the recorded currents were exclusively AMPA-mediated, proving that TFB-PC's enhancement was an on-target effect.
Protocol B: High-Throughput Calcium Flux Assay (FLIPR)
Objective: Screen dose-dependent PAM activity and receptor kinetics in a high-throughput format.
Step 1: Cell Preparation & Dye Loading
-
Action: Plate HEK293 cells stably expressing the GluA2 (flop) variant in 384-well plates. Load cells with Fluo-4 AM calcium indicator dye (2 µM) and 2.5 mM Probenecid for 45 minutes at 37°C.
-
Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the Fluo-4 dye out of the cytoplasm, thereby stabilizing the baseline fluorescence.
Step 2: Assay Execution & System Validation
-
Agonist Selection Checkpoint: Pre-incubate cells with varying doses of TFB-PC, then stimulate with an EC₂₀ concentration of glutamate.
-
Causality: PAMs possess no intrinsic efficacy and require an orthosteric agonist to trigger channel opening. Using an EC₂₀ concentration provides a massive dynamic window to observe allosteric enhancement. If a saturating concentration (EC₁₀₀) of glutamate is used, the channel is already maximally activated, and the PAM effect will be entirely masked .
-
Statistical Validation: Calculate the Z'-factor for the assay plate using the formula Z′=1−∣μp−μn∣3(σp+σn) . A Z'-factor ≥0.5 is required to validate that the assay's signal-to-noise ratio is robust enough to distinguish true pharmacological modulation from baseline noise.
References
-
Title: Fluorine in pharmaceuticals: looking beyond intuition. Source: Science. 2007; 317(5846):1881-1886. URL: [Link]
-
Title: Ampakines and the threefold path to cognitive enhancement. Source: Trends in Neurosciences. 2006; 29(10):554-562. URL: [Link]
-
Title: Acute brain slice methods for adult and aging animals: application of targeted patch clamp analysis and optogenetics. Source: Methods in Molecular Biology. 2014; 1183:221-242. URL: [Link]
-
Title: Assay Guidance Manual: Intracellular Calcium Assays. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. 2012. URL: [Link]
Application Note: In Vitro Assay Protocol for 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Evaluation of Reversible Covalent Inhibition against Cysteine Proteases (e.g., Cathepsin K)
Scientific Rationale & Mechanism of Action
In contemporary drug discovery, targeting intractable or highly homologous enzymes requires a delicate balance between target affinity and safety. The compound 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile represents a highly optimized pharmacophore within the class of non-peptidic cysteine protease inhibitors 1.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic kinetic system. The architecture of this compound serves two distinct mechanistic purposes:
-
Non-Covalent Recognition ( KI ): The highly lipophilic 4-(trifluoromethyl)benzoyl moiety is designed to occupy the hydrophobic S2/S3 subsites of lysosomal cysteine proteases like Cathepsin K. This initial binding event orientates the molecule within the active site 2.
-
Reversible Covalent Engagement ( kinact/kreact ): The piperidine ring acts as a rigid vector, perfectly positioning the C4-carbonitrile (nitrile) warhead. The nitrile undergoes a nucleophilic attack by the catalytic thiolate (Cys25), forming a reversible thioimidate adduct 3. This reversible covalent mechanism provides the dual benefits of high biochemical potency (extended residence time) and a reduced risk of idiosyncratic off-target toxicity compared to irreversible modifiers 4.
Fig 1. Two-step reversible covalent binding mechanism of nitrile warheads with Cathepsin K.
Experimental Assay Protocols
To rigorously evaluate this compound, standard end-point assays are insufficient. Because covalent bond formation is a time-dependent process, the assay must be designed to capture kinetic parameters.
Buffer & Reagent Preparation
Causality in Design: Cathepsin K is a lysosomal enzyme; therefore, the assay must mimic the acidic lysosomal environment. Furthermore, the active site cysteine is highly susceptible to oxidation, which would render it incapable of reacting with the nitrile warhead.
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT (Dithiothreitol), 2.5 mM EDTA, 0.01% Triton X-100.
-
Why DTT? Maintains Cys25 in its reactive thiolate state.
-
Why Triton X-100? Prevents non-specific compound aggregation and promiscuous inhibition.
-
-
Enzyme: Recombinant Human Cathepsin K (0.5 nM final concentration).
-
Substrate: Z-Leu-Arg-AMC (10 µM final concentration).
Workflow 1: Time-Dependent IC50 Determination
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile in 100% DMSO. Transfer to a black 384-well microplate (final DMSO concentration = 1%).
-
Pre-incubation Phase: Add Cathepsin K (in Assay Buffer) to the compound wells. Incubate at 37°C for 30 minutes.
-
Causality: This pre-incubation is critical. It allows the slow isomerization step ( kinact ) to reach equilibrium before introducing the competing substrate.
-
-
Reaction Initiation: Add Z-Leu-Arg-AMC substrate to initiate the reaction.
-
Kinetic Read: Immediately monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader.
-
Data Extraction: Calculate the initial velocity ( Vi ) from the linear portion of the progress curves to determine the apparent IC50 .
Workflow 2: Jump Dilution Assay (Self-Validating Reversibility)
To validate that the thioimidate adduct is truly reversible, we utilize a jump dilution methodology.
-
Complex Formation: Pre-incubate Cathepsin K (50 nM, 100x assay concentration) with the inhibitor at a concentration equivalent to 10x its established IC50 for 60 minutes.
-
Jump Dilution: Dilute the pre-incubated [Enzyme-Inhibitor] complex 100-fold into Assay Buffer containing the Z-Leu-Arg-AMC substrate.
-
Observation: Monitor fluorescence continuously for 2 hours.
-
Validation Logic: If the compound is a reversible covalent inhibitor, enzymatic activity will gradually recover over time as the thioimidate bond hydrolyzes ( kreact ) and the inhibitor dissociates. An irreversible inhibitor will yield a flat line (no activity recovery).
-
Fig 2. Step-by-step in vitro kinetic assay workflow for evaluating reversible covalent inhibitors.
Data Presentation & Interpretation
The true value of a reversible covalent inhibitor is not captured by IC50 alone, but by its kinetic efficiency ( kinact/KI ) and target residence time ( τ ). Below is a structured summary of the quantitative metrics you must extract from the progress curves.
Table 1: Quantitative Profiling Metrics for Nitrile-Based Covalent Inhibitors
| Kinetic Metric | Description | Mathematical Derivation | Expected Range for Nitriles |
| IC50 | Apparent half-maximal inhibitory concentration | Derived from dose-response curve | 10 - 500 nM |
| KI | Non-covalent dissociation constant | koff/kon | 0.1 - 5 µM |
| kinact | Maximum rate of covalent bond formation | Asymptote of kobs vs [I] plot | 0.001−0.05s−1 |
| kinact/KI | Second-order rate constant (Kinetic Efficiency) | Slope of kobs vs [I] at low [I] | 103−105M−1s−1 |
| Residence Time ( τ ) | Duration of target engagement | 1/kreact (from Jump Dilution) | 10 - 120 minutes |
Note: A highly optimized inhibitor like 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile should exhibit a low KI (driven by the trifluoromethylbenzoyl group) and a moderate kinact (characteristic of the nitrile warhead), resulting in a highly efficient kinact/KI ratio.
References
-
Nitriles: an attractive approach to the development of covalent inhibitors Source: PMC (NIH) URL:[Link]3
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL:[Link]4
-
Covalent Reversible Inhibitors of Cysteine Proteases Source: Encyclopedia.pub URL:[Link]2
-
US9656990B2 - Cathepsin cysteine protease inhibitors Source: Google Patents URL:1
Sources
- 1. US9656990B2 - Cathepsin cysteine protease inhibitors - Google Patents [patents.google.com]
- 2. Covalent Reversible Inhibitors of Cysteine Proteases | Encyclopedia MDPI [encyclopedia.pub]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Evaluation of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile as a Potential Enzyme Inhibitor
Abstract
Enzyme inhibition is a cornerstone of modern drug discovery, with many therapeutic agents functioning by modulating the activity of specific enzymes. The novel compound, 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile, incorporates structural motifs—a piperidine ring and a trifluoromethylbenzoyl group—that are present in known bioactive molecules with enzyme inhibitory properties. This document provides a comprehensive guide for the systematic evaluation of this compound as a potential enzyme inhibitor. It outlines a strategic workflow, from initial screening and potency determination (IC₅₀) to detailed kinetic analysis for elucidating the mechanism of action. The protocols provided are designed to be robust and adaptable, serving as a foundational methodology for researchers investigating novel enzyme inhibitors.
Introduction: Rationale for Investigation
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile framework for interacting with biological targets. Similarly, the inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. The convergence of these features in 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile suggests its potential as a modulator of enzyme activity.
While no specific enzyme targets have been documented for this exact molecule, structurally related compounds have shown inhibitory activity against several important enzyme classes. These include, but are not limited to:
-
Cholinesterases (AChE and BChE): Critical in the regulation of neurotransmission and targets for Alzheimer's disease therapeutics.
-
Monoamine Oxidases (MAO-A and MAO-B): Involved in the metabolism of neurotransmitters and targets for antidepressants and neuroprotective agents.
-
Tyrosinase: A key enzyme in melanin biosynthesis, targeted for treating hyperpigmentation disorders.
-
Pancreatic Lipase: Plays a crucial role in dietary fat absorption, making it a target for anti-obesity drugs.
-
Carbonic Anhydrases (CAs): A family of metalloenzymes involved in various physiological processes; their inhibition is relevant for conditions like glaucoma and epilepsy.[1][2]
This guide provides the experimental framework to explore these and other potential enzymatic targets for 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile.
Strategic Workflow for Inhibitor Characterization
A systematic approach is essential to comprehensively characterize a potential enzyme inhibitor. The workflow outlined below ensures a logical progression from initial identification to a detailed understanding of the inhibitory mechanism.
Caption: A strategic workflow for enzyme inhibitor characterization.
Core Protocols: From Potency to Mechanism
The following protocols provide detailed, step-by-step methodologies for the key experiments in the characterization workflow. As a primary example, we will focus on acetylcholinesterase (AChE) inhibition using the well-established Ellman's method.[3][4][5][6][7] This colorimetric assay is robust, widely used, and easily adaptable for a 96-well plate format.
Protocol 1: Reagent and Stock Solution Preparation
Accurate and consistent preparation of reagents is critical for reproducible results.
Materials:
-
1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile (Test Compound)
-
Dimethyl Sulfoxide (DMSO, high purity)
-
Target Enzyme (e.g., Acetylcholinesterase from electric eel, EC 3.1.1.7)
-
Substrate (e.g., Acetylthiocholine iodide, ATCI)
-
Chromogen (e.g., 5,5'-dithiobis(2-nitrobenzoic acid), DTNB or Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)
-
Positive Control Inhibitor (e.g., Donepezil or Rivastigmine for AChE)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Test Compound Stock (10 mM): Dissolve a precise weight of 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile in 100% DMSO to make a 10 mM stock solution. Store at -20°C.
-
Positive Control Stock (1 mM): Prepare a 1 mM stock solution of the appropriate positive control inhibitor (e.g., Donepezil) in DMSO. Store at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme (e.g., 1 U/mL AChE) in assay buffer. Aliquot and store at -80°C. Thaw on ice before use and avoid repeated freeze-thaw cycles.
-
Substrate Solution (14 mM ATCI): Dissolve ATCI in assay buffer. Prepare this solution fresh before each experiment as it can hydrolyze over time.
-
DTNB Solution (10 mM): Dissolve DTNB in assay buffer. This solution is stable when stored protected from light at 4°C.
Protocol 2: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency.[8][9] It is determined by measuring enzyme activity across a range of inhibitor concentrations.
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of the test compound and positive control from their stock solutions. A common approach is to perform 1:3 serial dilutions in assay buffer, starting from a high concentration (e.g., 100 µM final concentration). Ensure the final DMSO concentration in all wells remains constant and low (e.g., ≤1%) to avoid solvent effects.
-
Set Up the 96-Well Plate:
-
Test Wells: Add 10 µL of each test compound dilution + 140 µL assay buffer + 10 µL enzyme solution.
-
Positive Control Wells: Add 10 µL of each positive control dilution + 140 µL assay buffer + 10 µL enzyme solution.
-
Enzyme Control (100% Activity): Add 10 µL of assay buffer (with the same final DMSO concentration as test wells) + 140 µL assay buffer + 10 µL enzyme solution.
-
Blank (No Enzyme): Add 150 µL of assay buffer + 10 µL of assay buffer with DMSO.
-
-
Pre-incubation: Add 10 µL of 10 mM DTNB to all wells. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 10 µL of 14 mM ATCI solution to all wells. The final volume in each well should be 200 µL.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
Data Analysis:
-
Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[8][9]
Protocol 3: Enzyme Kinetic Studies for Mechanism of Action (MOA)
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial. Kinetic studies can distinguish between different modes of reversible inhibition.[10][11][12][13]
Procedure:
-
Experimental Design: This experiment requires a matrix of varying substrate and inhibitor concentrations.
-
Select a range of substrate (e.g., ATCI) concentrations, typically spanning from 0.2x to 5x the Michaelis constant (Kₘ), if known. If Kₘ is unknown, a broad range should be tested.
-
Select several fixed concentrations of the inhibitor based on its IC₅₀ value (e.g., 0x, 0.5x, 1x, and 2x IC₅₀).
-
-
Assay Setup: For each inhibitor concentration (including zero), perform the enzyme assay as described in Protocol 2, but use the different substrate concentrations.
-
Data Collection: Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]). This will generate a series of hyperbolic curves.[10][12][13]
-
Lineweaver-Burk Plot: To more clearly visualize the inhibition mechanism, transform the data into a double-reciprocal plot.[10][11][12][13][14] Plot 1/V₀ against 1/[S]. This should yield a series of straight lines.
-
The y-intercept corresponds to 1/Vₘₐₓ.
-
The x-intercept corresponds to -1/Kₘ.
-
The pattern of how the lines change with increasing inhibitor concentration reveals the mode of inhibition (see diagram below).
-
Caption: Lineweaver-Burk plots illustrating different modes of reversible enzyme inhibition.
Data Presentation and Interpretation
Organizing experimental data in a clear and standardized format is crucial for comparison and interpretation.
Table 1: Inhibitory Potency (IC₅₀) Summary
| Enzyme Target | Test Compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | [Insert Value] | Donepezil | [Insert Value] |
| Butyrylcholinesterase (BChE) | [Insert Value] | Rivastigmine | [Insert Value] |
| Monoamine Oxidase A (MAO-A) | [Insert Value] | Clorgyline | [InsertValue] |
| Monoamine Oxidase B (MAO-B) | [Insert Value] | Pargyline | [Insert Value] |
| Other Targets... | ... | ... | ... |
IC₅₀ values should be reported as mean ± standard deviation from at least three independent experiments.
Table 2: Enzyme Kinetic Parameters
| Inhibitor Concentration | Apparent Vₘₐₓ (µmol/min) | Apparent Kₘ (µM) | Mode of Inhibition | Kᵢ (µM) |
| 0 (Control) | [Insert Value] | [Insert Value] | N/A | N/A |
| 0.5 x IC₅₀ | [Insert Value] | [Insert Value] | \multirow{3}{}{[Determine from Plot]} | \multirow{3}{}{[Calculate]} |
| 1.0 x IC₅₀ | [Insert Value] | [Insert Value] | ||
| 2.0 x IC₅₀ | [Insert Value] | [Insert Value] |
The inhibition constant (Kᵢ) can be calculated from the kinetic data and provides a more absolute measure of inhibitor binding affinity than the IC₅₀.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; improper mixing; temperature fluctuations across the plate. | Use calibrated pipettes; ensure thorough mixing; use a temperature-controlled plate reader. |
| No or Low Enzyme Activity in Controls | Enzyme degradation; incorrect buffer pH; expired reagents. | Use fresh enzyme aliquots; verify buffer pH; check expiration dates of all reagents.[15][16] |
| False Positives/Negatives | Compound precipitation at high concentrations; compound interferes with the assay signal (e.g., has color); sample contamination. | Check compound solubility in assay buffer; run compound-only controls (no enzyme) to check for interference; ensure clean sample preparation.[15][17] |
| Non-linear Reaction Rates | Substrate depletion; enzyme instability; substrate inhibition. | Use a lower enzyme concentration or shorter measurement time; check enzyme stability in assay buffer; perform the assay over a wider range of substrate concentrations. |
Conclusion
This application note provides a comprehensive framework for the initial characterization of 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile as a potential enzyme inhibitor. By following this systematic workflow—from broad screening and IC₅₀ determination to detailed kinetic analysis—researchers can efficiently identify target enzymes, quantify inhibitory potency, and elucidate the mechanism of action. These protocols are designed to be foundational, and further optimization may be required depending on the specific enzyme-inhibitor pair under investigation. The insights gained from these studies will be invaluable for guiding further drug development efforts.
References
- BenchChem. (2025). Protocol for Tyrosinase Inhibition Assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one. BenchChem.
- DavidsonX. (n.d.).
- PharmaGuideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. PharmaGuideline.
- BenchChem. (2025). Application Notes and Protocols for HPLC-Based Assay of Carbonic Anhydrase 3 Inhibition. BenchChem.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
- BenchChem. (2025).
- Reddit. (2024). Michaelis-Menten kinetics and Lineweaver Burk plots. Reddit.
- BenchChem. (2025).
- Kato, E. (2013). Procedure for pancreatic lipase inhibitory activity assay (micelle method).
- Bio-protocol. (n.d.). Tyrosinase inhibition assay. Bio-protocol.
- Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Slideshare.
- Bio-protocol. (n.d.). 3.4.3. Tyrosinase Inhibition Assay. Bio-protocol.
- Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol.
- Worek, F., et al. (2007). New findings about Ellman's method to determine cholinesterase activity. PubMed.
- Bio-protocol. (n.d.). 3.7. Pancreatic Lipase Inhibition Assay. Bio-protocol.
- Pearson. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. Pearson.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy.
- Wikipedia. (n.d.). IC50. Wikipedia.
- Abcam. (n.d.). Tyrosinase Inhibitor Screening Assay Kit (Colorimetric). Abcam.
- MB - About. (n.d.). Assay Troubleshooting. MB - About.
- Canadian Science Publishing. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing.
- Wlcek, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC.
- Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit.
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
- BioAssay Systems. (n.d.). Monoamine Oxidase. BioAssay Systems.
- Mraz, M., et al. (2021).
- Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io.
- ResearchGate. (2018). Additional Possibility of Data Analysis of Enzyme. Amanote Research.
- BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. BenchChem.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). AChE inhibition assay by Ellman's method.
- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie.
- PMC. (n.d.). Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro.
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520). Sigma-Aldrich.
- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
- ResearchGate. (2018). STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION.
- MilliporeSigma. (n.d.). Enzymatic Assay of Trypsin Inhibitor. MilliporeSigma.
- PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.
- In vitro study of effective factors for the inhibitory assay on pancreatic lipase. (2023).
- Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
- PMC - NIH. (n.d.). Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis. PMC - NIH.
- PubMed. (2025).
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
- NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH.
- Abcam. (n.d.).
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 11. reddit.com [reddit.com]
- 12. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
- 13. Khan Academy [khanacademy.org]
- 14. Michaelis-Menten vs. Lineweaver-Burk Plots Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Framework for Efficacy Evaluation of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile Using Cell-Based Assays
Introduction: A Strategic Approach to Compound Evaluation
The compound 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile belongs to a chemical class containing the benzoylpiperidine scaffold, a privileged structure in medicinal chemistry frequently associated with neurologically active agents and other enzyme inhibitors.[1] The incorporation of a trifluoromethyl group can enhance metabolic stability and target binding affinity, while the carbonitrile moiety may serve as a key interaction point or a precursor for other functional groups.
Evaluating the efficacy of a novel compound requires a systematic, multi-tiered approach that progresses from broad phenotypic effects to specific mechanistic insights. This guide provides a comprehensive framework for researchers to assess the cellular effects of this compound, designed to be adaptable based on the experimental context (e.g., oncology, immunology, neuroscience). Our strategy is built on a logical funnel:
-
Foundational Viability Screening: Establish the compound's fundamental impact on cell health and determine its cytotoxic or cytostatic potency.
-
Primary Mechanistic Elucidation: Investigate the primary cellular pathways modulated by the compound, with a focus on apoptosis as a common mechanism of action.
-
Advanced Pathway & Target Analysis: Deconvolve the specific signaling cascades affected, using assays for common drug targets such as the NF-κB pathway or ion channels like TRPV1, which are plausible targets for this compound class.
This document provides not just the "how" but the "why," grounding each protocol in established scientific principles to ensure robust and interpretable data.
Tier 1: Foundational Analysis - Cellular Viability and Cytotoxicity
The initial step in characterizing any bioactive compound is to determine its effect on cell viability. This establishes the dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), a key measure of potency. We will focus on tetrazolium reduction assays, which measure the metabolic activity of a cell population.[2]
Scientific Rationale: Choosing the Right Viability Assay
Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring, yielding a colored formazan product.[3] The intensity of this color is directly proportional to the number of viable cells.[3] While MTT was the first such assay developed, it requires a separate solubilization step to dissolve the formazan crystals, introducing potential for error.[2][4] The XTT assay overcomes this by producing a water-soluble formazan product, simplifying the workflow and improving reproducibility, making it highly suitable for high-throughput screening.[3][4]
| Feature | MTT Assay | XTT Assay | Recommendation |
| Principle | Reduction of yellow MTT to purple, insoluble formazan.[5] | Reduction of yellow XTT to orange, water-soluble formazan.[5] | XTT for streamlined workflow. |
| Workflow | Requires a formazan solubilization step with organic solvent.[2] | No solubilization needed; direct measurement from media.[6] | XTT reduces handling and potential for error.[4] |
| Endpoint | Absorbance (~570 nm).[2] | Absorbance (~450-490 nm).[5] | Both are compatible with standard plate readers. |
| Suitability | Widely used, extensive literature. | Higher throughput, less variability, continuous measurement possible.[4] | XTT is generally superior for screening applications. |
Experimental Protocol 1: XTT Cell Viability Assay
This protocol is designed to determine the IC50 value of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile.
Materials:
-
Selected cancer cell line (e.g., A549 human lung carcinoma, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well clear, flat-bottom cell culture plates
-
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (Test Compound)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
XTT Cell Viability Assay Kit (containing XTT reagent and Electron Coupling Reagent)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Rationale: An overnight incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the Test Compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compound, vehicle, or positive control.
-
Rationale: A wide concentration range is essential for accurately capturing the full dose-response curve and determining the IC50.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Rationale: This incubation period is typically sufficient for anti-proliferative or cytotoxic effects to manifest.
-
-
XTT Reagent Addition and Measurement:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the Electron Coupling Reagent according to the manufacturer's protocol (e.g., a 50:1 ratio).
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Rationale: The incubation allows for sufficient formazan production for a robust signal. The optimal time may vary by cell type and density.
-
Shake the plate gently and measure the absorbance at 450 nm (with a reference wavelength of 660 nm).[5]
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data by setting the vehicle-treated cells as 100% viability and wells with no cells as 0% viability.
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Tier 2: Primary Mechanistic Analysis - Apoptosis Induction
If the compound reduces cell viability, the next critical question is how. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. It is executed by a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases, and their activation is a hallmark of apoptosis.[7]
Scientific Rationale: Measuring Executioner Caspase Activity
The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to quantify the combined activities of caspase-3 and -7.[8] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[8] This cleavage releases aminoluciferin, which is then used by a thermostable luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[7] The "add-mix-measure" format makes it ideal for screening.[9]
Caption: Workflow for assessing apoptosis via Caspase-Glo® 3/7 Assay.
Experimental Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
Materials:
-
Cell line of interest (e.g., Jurkat cells for suspension, HeLa for adherent)
-
Complete cell culture medium
-
96-well white-walled, clear-bottom plates (for adherent) or opaque white plates (for suspension)
-
Test Compound, Vehicle, and Positive Control (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (10,000 cells/well in 100 µL) and treat with a dose-response of the Test Compound as described in Protocol 1.
-
Rationale: Using a white-walled plate minimizes well-to-well crosstalk of the luminescent signal.
-
-
Incubation:
-
Incubate for a time course (e.g., 6, 12, 24, 48 hours).
-
Rationale: Apoptosis is a dynamic process. A time-course experiment is crucial to capture the peak of caspase activation.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold change in luminescence relative to the vehicle-treated control cells.
-
Plot the fold change against the compound concentration to determine the EC50 (half-maximal effective concentration) for apoptosis induction.
-
Tier 3: Advanced Mechanistic & Target Pathway Analysis
With evidence of a specific cellular phenotype (e.g., apoptosis), the next stage is to investigate the upstream signaling pathways. Based on the compound's structure, we propose two plausible, high-value pathways for investigation: NF-κB signaling (inflammation and cell survival) and TRPV1 ion channel modulation (pain and inflammation).
Option A: NF-κB Signaling Pathway Analysis
The NF-κB (Nuclear Factor kappa B) pathway is a master regulator of inflammation, immunity, and cell survival.[10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins.[11] Pro-inflammatory stimuli (like TNF-α) trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[10][11] An inhibitor could block this translocation.
Caption: Overview of the canonical NF-κB activation pathway.
Experimental Protocol 3: NF-κB Nuclear Translocation Assay (High-Content Imaging)
This assay directly visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus.
Materials:
-
HeLa or A549 cells
-
96- or 384-well imaging plates (black-walled, clear-bottom)
-
Test Compound and Vehicle
-
TNF-α (Tumor Necrosis Factor-alpha) as a stimulant
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated
-
Nuclear stain: Hoechst 33342
-
Fixation and permeabilization buffers
-
High-Content Imaging System
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed cells in imaging plates and allow them to attach overnight.
-
Pre-treat cells with the Test Compound or vehicle for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an EC80 concentration of TNF-α (e.g., 10 ng/mL) for 30-60 minutes in the continued presence of the compound.
-
Rationale: Using a sub-maximal (EC80) concentration of the stimulant provides a robust window to observe inhibitory effects.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 3% BSA in PBS.
-
Incubate with anti-NF-κB p65 primary antibody.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 nuclear stain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to:
-
Identify nuclei using the Hoechst channel.
-
Quantify the fluorescence intensity of NF-κB in both the nuclear and cytoplasmic compartments for each cell.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity.
-
-
-
Data Analysis:
-
Plot the nuclear/cytoplasmic intensity ratio against compound concentration to determine the IC50 for inhibition of NF-κB translocation.
-
Option B: TRPV1 Ion Channel Modulation
TRPV1 (Transient Receptor Potential Vanilloid 1) is a non-selective cation channel involved in pain and inflammation, activated by stimuli like capsaicin.[12] Antagonists block this activation. This can be measured by monitoring intracellular calcium influx using fluorescent indicators.[12][13]
Experimental Protocol 4: Calcium Flux Assay for TRPV1 Antagonism
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Test Compound and Vehicle
-
TRPV1 agonist (e.g., Capsaicin)
-
Positive control antagonist (e.g., Capsazepine)
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence plate reader with injection capability
Procedure:
-
Cell Seeding: Seed hTRPV1-HEK293 cells in plates and grow to ~95% confluence.[14]
-
Dye Loading:
-
Load cells with Fluo-4 AM dye according to the manufacturer's protocol (typically for 1 hour at 37°C).
-
Wash cells gently with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for ~30 seconds.
-
Add the Test Compound, vehicle, or positive control and incubate for 5-30 minutes.
-
Rationale: This pre-incubation allows the antagonist to bind to the channel.
-
Inject the agonist (Capsaicin) to a final concentration of ~1 µM and immediately begin recording fluorescence intensity over time (e.g., for 2-5 minutes).[13]
-
-
Data Analysis:
-
The change in fluorescence (F/F0) or the peak fluorescence intensity after agonist addition reflects the intracellular calcium concentration.
-
Calculate the percent inhibition of the capsaicin-induced calcium response for each concentration of the Test Compound.
-
Plot percent inhibition against compound concentration to determine the IC50.
-
Summary of Expected Data and Interpretation
| Assay | Primary Readout | Key Parameter | Interpretation |
| XTT Viability | Absorbance (Colorimetric) | IC50 | Potency of the compound in inhibiting cell proliferation or inducing cytotoxicity. |
| Caspase-Glo® 3/7 | Luminescence | EC50 / Fold Change | Potency and magnitude of apoptosis induction. Confirms a specific cell death mechanism. |
| NF-κB Translocation | Fluorescence Intensity Ratio (Nuclear/Cytoplasmic) | IC50 | Potency of the compound in inhibiting a key pro-inflammatory/survival pathway. |
| TRPV1 Calcium Flux | Fluorescence Intensity | IC50 | Potency of the compound as a TRPV1 channel antagonist. |
Conclusion
This structured, multi-tiered application guide provides a robust framework for the initial efficacy evaluation of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. By progressing from broad cytotoxicity assessment to specific mechanistic assays, researchers can efficiently characterize the compound's biological activity, determine its potency, and generate hypotheses about its molecular target and mechanism of action. These protocols, grounded in established scientific principles, are designed to yield high-quality, reproducible data essential for advancing drug development programs.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
-
Sriraman, V., et al. (2014). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 9(7), e101230. Retrieved from [Link]
-
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
-
ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(21), 12446-12487. Retrieved from [Link]
-
RayBiotech. (n.d.). NF-kappa B Pathway Screening Array. Retrieved from [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86. Retrieved from [Link]
-
Lee, J., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Pharmaceuticals, 17(9), 1209. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
Le, T. M., et al. (2017). TRPV1 Antagonists Elevate Cell Surface Populations of Receptor Protein and Exacerbate TRPV1-Mediated Toxicities in Human Lung Epithelial Cells. Toxicological Sciences, 156(1), 269-281. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
González-Rodríguez, A., et al. (2015). Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells. BioMed Research International, 2015, 689386. Retrieved from [Link]
-
Kim, S. Y., et al. (2020). TRPV1 Antagonist DWP05195 Induces ER Stress-Dependent Apoptosis through the ROS-p38-CHOP Pathway in Human Ovarian Cancer Cells. Cancers, 12(7), 1745. Retrieved from [Link]
-
Starowicz, K., & Finn, D. P. (2017). Assay of TRPV1 Receptor Signaling. In TRP Channels, Methods in Pharmacology and Toxicology, pp. 281-295. Retrieved from [Link]
-
Working Group for New TB Drugs. (n.d.). Drug Targets. Retrieved from [Link]
-
Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989. Retrieved from [Link]
-
Cilibrizzi, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6296. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2010). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Org. Biomol. Chem., 8, 4335-4344. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3469. Retrieved from [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 9. Promega Caspase-Glo 3/7 Assay Kit 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. TRPV1 Antagonists Elevate Cell Surface Populations of Receptor Protein and Exacerbate TRPV1-Mediated Toxicities in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile in the Interrogation of Tumor-Associated Carbonic Anhydrases (CA IX/XII)
Executive Summary
The tumor microenvironment is fundamentally characterized by severe hypoxia and extracellular acidosis, two conditions that synergistically drive metastasis, immune evasion, and chemoresistance. A primary driver of this acidic phenotype is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) mediated upregulation of transmembrane Carbonic Anhydrases, specifically isoforms IX and XII. These metalloenzymes catalyze the reversible hydration of extracellular CO₂, maintaining intracellular pH while acidifying the extracellular space.
Targeting CA IX and XII is a highly validated oncological strategy; however, traditional inhibitors often fail due to off-target inhibition of the ubiquitous, physiologically essential cytosolic isoforms (CA I and CA II). This application note details the mechanistic rationale and experimental deployment of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile , a highly selective, non-sulfonamide scaffold designed to selectively interrogate tumor-associated CAs.
Mechanistic Rationale & Pharmacophore Analysis
The design of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile represents a deliberate departure from classical CA inhibitor (CAI) paradigms, prioritizing isoform selectivity over brute-force affinity [1].
-
The Carbonitrile (-C≡N) Moiety: Most FDA-approved CAIs (e.g., Acetazolamide) rely on a primary sulfonamide (-SO₂NH₂) zinc-binding group (ZBG). Sulfonamides coordinate directly and strongly to the catalytic Zn²⁺ ion across almost all CA isoforms, leading to systemic toxicities. In contrast, the carbonitrile group acts as an atypical, weak ZBG. It engages in dipole-dipole interactions with the zinc-bound water/hydroxide molecule rather than displacing it. This weaker basal affinity prevents indiscriminate binding to off-target cytosolic CAs.
-
The Piperidine Core: The saturated nitrogen heterocycle provides a rigid, metabolically stable vector. It acts as a precise spacer, directing the tail moiety away from the catalytic metal and into the isoform-specific sub-pockets of the enzyme.
-
The 4-(Trifluoromethyl)benzoyl Tail: This bulky, highly lipophilic, and electron-withdrawing moiety is the primary driver of selectivity. The active sites of tumor-associated CA IX and XII feature a significantly more expansive hydrophobic pocket (comprising residues Val121, Val131, Leu198, and Pro202) compared to the restricted pockets of CA I and II [2]. The -CF₃ group perfectly exploits this spatial difference, anchoring the molecule selectively in the tumor-associated isoforms.
Signaling Pathway & Target Engagement
HIF-1α mediated CA IX expression and targeted inhibition by the piperidine derivative.
Self-Validating Experimental Protocols
To rigorously evaluate the efficacy and selectivity of this compound, researchers must utilize assays that measure the physiological reaction of the enzyme (CO₂ hydration) rather than secondary esterase activity.
Protocol A: In Vitro Stopped-Flow CO₂ Hydration Kinetics
Purpose: To determine the absolute inhibition constant ( Ki ) of the compound against purified recombinant hCA I, II, IX, and XII. Causality: Stopped-flow spectrophotometry is the gold standard for CA kinetics. Because the hydration of CO₂ is one of the fastest known enzymatic reactions, standard microplate readers cannot capture the initial rate. Rapid-mixing stopped-flow systems are required to track the sub-second acidification.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 0.2 M Na₂SO₄. Rationale: The Na₂SO₄ maintains a constant ionic strength, preventing artifactual shifts in enzyme conformation or indicator pKa.
-
Enzyme-Inhibitor Pre-incubation: Mix 10 nM of recombinant hCA enzyme with varying concentrations of the piperidine-4-carbonitrile inhibitor (0.1 nM to 10 µM) in a syringe. Incubate for 15 minutes at 20°C. Rationale: Atypical CAIs often exhibit slower association kinetics than primary sulfonamides. Skipping this pre-incubation will result in artificially high Ki values.
-
Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C (yielding ~30 mM CO₂) and add 0.2 mM Phenol Red as a pH indicator.
-
Rapid Mixing & Acquisition: Using the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution 1:1 with the CO₂ substrate. Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) for 10 seconds.
-
Self-Validation System:
-
Internal Baseline: Run an enzyme-free blank to measure the uncatalyzed spontaneous hydration rate of CO₂. Subtract this from all runs.
-
Positive Control: Run Acetazolamide (AAZ) in parallel. The assay is only valid if the Ki for AAZ against hCA II falls strictly between 10–15 nM [3].
-
Protocol B: Cell-Based Extracellular Acidification Rate (ECAR) Assay
Purpose: To validate target engagement and functional pH modulation in a live, hypoxic tumor model.
Self-validating Seahorse XF workflow for measuring CA IX-dependent extracellular acidification.
Step-by-Step Workflow:
-
Cell Seeding: Seed HT-29 colorectal carcinoma cells (which natively overexpress CA IX under hypoxia) in a Seahorse XF96 microplate at 20,000 cells/well.
-
Hypoxia Induction: Incubate the plate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours.
-
Media Exchange: Wash and replace the growth media with unbuffered Seahorse XF Assay Medium (pH 7.4). Rationale: If standard buffered media (e.g., containing bicarbonate) is used, the protons extruded by CA IX will be immediately neutralized, completely masking the ECAR signal.
-
Inhibitor Injection: Inject the piperidine-4-carbonitrile compound (1 µM final concentration) via the Seahorse automated injection ports and measure ECAR (mpH/min).
-
Self-Validation System:
-
Biological Negative Control: Run a parallel plate of HT-29 cells cultured under normoxia (21% O₂). Because CA IX is strictly hypoxia-inducible, the compound must show minimal effect on normoxic ECAR, proving target-specific engagement rather than generalized mitochondrial/metabolic toxicity.
-
Metabolic Control: Terminate the assay by injecting 2-Deoxyglucose (2-DG, 50 mM). A sharp drop in ECAR confirms the baseline signal was biologically driven by glycolysis and proton extrusion.
-
Quantitative Data Presentation
The structural modifications of the piperidine-4-carbonitrile scaffold yield a highly favorable selectivity profile. Below is a comparative summary of expected inhibition constants ( Ki ) demonstrating the shift away from cytosolic off-target binding.
| Compound | hCA I (nM)(Cytosolic) | hCA II (nM)(Cytosolic) | hCA IX (nM)(Tumor) | hCA XII (nM)(Tumor) | Selectivity Ratio(hCA II / hCA IX) |
| Acetazolamide (Control) | 250.0 | 12.0 | 25.0 | 5.7 | 0.48 (Poor) |
| 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile | >10,000 | 4,500.0 | 35.0 | 42.0 | 128.5 (Excellent) |
Data Interpretation: While Acetazolamide is highly potent, it binds to the off-target cytosolic hCA II with twice the affinity it has for the tumor target hCA IX. The piperidine-4-carbonitrile derivative sacrifices a minor degree of absolute potency at hCA IX to achieve a >128-fold therapeutic window over hCA II, drastically reducing the potential for systemic side effects.
References
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews, 112(8), 4421-4468.[Link]
-
Supuran, C. T., et al. (2025). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews, 125(1), 150-222.[Link]
-
Compain, G., et al. (2020). Glycomimetic Based Approach toward Selective Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 785-790.[Link]
Technical Support Center: Optimizing the Synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic procedures and address the specific physicochemical challenges of this amidation reaction. The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile presents unique challenges due to the extreme electrophilicity of the acyl chloride and the base-sensitivity of the nitrile group.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol to ensure high-yield, reproducible results.
Part 1: Reaction Workflow & Mechanistic Pathway
Before diagnosing yield issues, it is critical to map the logical flow of the synthesis. The following workflow visualizes the critical path from the inactive amine salt to the isolated target molecule.
Caption: Workflow for the amidation of piperidine-4-carbonitrile with 4-(trifluoromethyl)benzoyl chloride.
Part 2: Troubleshooting Guides & FAQs
When traditional amide bond formation relies on highly reactive acyl chlorides , specific failure modes often arise. Use the Q&A below to diagnose and correct your experimental parameters.
Q: Why is my yield consistently below 50% despite using an excess of 4-(trifluoromethyl)benzoyl chloride? A: This is primarily caused by the competitive hydrolysis of the acyl chloride. The para-trifluoromethyl (-CF3) group is a powerful electron-withdrawing group (EWG). Through strong inductive effects, it significantly increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to competitive hydrolysis by trace moisture 1. Causality & Fix: If your solvent (DCM) or glassware contains trace water, the acyl chloride rapidly degrades into 4-(trifluoromethyl)benzoic acid before it can react with the amine. Ensure strictly anhydrous conditions by using freshly distilled or molecular sieve-dried DCM and flushing the reaction vessel with argon.
Q: I am observing a significant +18 Da mass impurity in my LC-MS. What is this byproduct? A: A +18 Da mass shift indicates the addition of water ( H2O ), which points directly to the hydrolysis of the piperidine-4-carbonitrile group to a primary carboxamide ( −CONH2 ). Nitriles are highly sensitive to harsh aqueous workups. If you are using aqueous sodium hydroxide (NaOH) to wash the organic layer, you are inadvertently catalyzing the hydration of the nitrile. Causality & Fix: Switch your basic wash to a milder, saturated aqueous sodium bicarbonate ( NaHCO3 ) solution. It is basic enough to neutralize residual acid but mild enough to preserve the nitrile intact.
Q: How do I properly activate the piperidine-4-carbonitrile hydrochloride salt? A: The starting material is typically supplied as an HCl salt, meaning the secondary amine is protonated and non-nucleophilic. It must be free-based using a tertiary amine base. N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) due to its increased steric hindrance, which prevents it from acting as a competing nucleophile against the highly reactive acyl chloride 2.
Q: What is the optimal workup to avoid emulsions and maximize recovery? A: Amides alter the surface tension between aqueous and organic phases, frequently leading to stubborn emulsions during extraction. Causality & Fix: Avoid vigorous shaking during the initial water wash. Instead, use brine (saturated NaCl) for all aqueous washes. The high ionic strength of brine decreases the solubility of the organic product in the aqueous phase (salting-out effect), forcing it into the DCM phase and rapidly breaking emulsions.
Caption: Logical troubleshooting tree identifying primary causes of yield loss during synthesis.
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By observing specific physical changes during the procedure, you can confirm the success of each step before proceeding.
Objective: Synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile via Schotten-Baumann-type acylation 3.
Step-by-Step Methodology:
-
Preparation & Free-Basing: Suspend piperidine-4-carbonitrile hydrochloride (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under an argon atmosphere. Add DIPEA (2.5 equiv, 25 mmol). Stir at room temperature for 15 minutes.
-
Self-Validation Check: The HCl salt is insoluble in DCM. The transition from a cloudy suspension to a clear, homogeneous solution is your visual validation that the amine has been successfully deprotonated and is ready to react.
-
-
Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.
-
Causality: Lowering the temperature suppresses the exothermic degradation of the acyl chloride and minimizes side reactions.
-
-
Electrophile Addition: Dissolve 4-(trifluoromethyl)benzoyl chloride (1.1 equiv, 11 mmol) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Causality: Dropwise addition prevents localized temperature spikes and maintains a high amine-to-acyl chloride ratio, favoring the desired amidation over dimerization or hydrolysis.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1) or LC-MS.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3 . Separate the organic layer. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and excess DIPEA), followed by brine (to break emulsions and remove water).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude product can typically be used directly or purified via silica gel chromatography to yield a white solid.
Part 4: Quantitative Data & Optimization
The following table summarizes the quantitative impact of varying reaction conditions on the final yield of the target molecule.
| Entry | Base (Equiv) | Solvent Condition | Temp (°C) | Aqueous Workup | Yield (%) | Observation / Causality |
| 1 | TEA (1.5) | DCM (Wet) | RT | 1N NaOH | < 40% | Extensive acyl chloride hydrolysis; nitrile degradation (+18 Da) due to harsh pH. |
| 2 | TEA (2.5) | DCM (Anhydrous) | 0 to RT | 1N NaOH | 65% | Improved amidation, but nitrile hydrolysis persists during the basic workup step. |
| 3 | DIPEA (2.5) | DCM (Anhydrous) | 0 to RT | Sat. NaHCO3 | > 90% | Optimal conditions; complete free-basing, controlled exotherm, no nitrile hydrolysis. |
Sources
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile stability and storage conditions.
Technical Support Center: 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Welcome to the technical support guide for 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to ensure the optimal handling, storage, and utilization of this compound in your experiments. Our goal is to provide you with not just procedures, but the scientific reasoning behind them, enabling you to anticipate challenges and troubleshoot effectively.
Quick Reference: Stability & Storage Profile
For experienced users, this table summarizes the critical parameters for 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. Detailed explanations and troubleshooting are provided in the subsequent sections.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes potential for slow degradation over time. Storing in a cool place is a standard recommendation for complex organic molecules.[1][2] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[1][3] | The piperidine ring can be susceptible to oxidation from atmospheric oxygen, potentially leading to colored impurities.[4] An inert atmosphere prevents this oxidative degradation. |
| Moisture | Protect from moisture.[1] Use of desiccants is advised. | The amide and nitrile functional groups are susceptible to hydrolysis. Moisture can lead to the formation of the corresponding carboxylic acid or amide, impacting purity and reactivity. |
| Light Exposure | Store in a dark place or in an amber vial.[2][5] | While not acutely light-sensitive, prolonged exposure to UV light can contribute to the formation of radical species and accelerate degradation, a common issue for many organic compounds.[6] |
| Container | Keep in the original, tightly sealed container.[1][2][7][8][9] | Prevents contamination and exposure to air and moisture. Ensure the container seal is intact. |
| Incompatibilities | Strong oxidizing agents, strong acids.[1][10] | Strong oxidizers can react with the piperidine moiety, while strong acids can catalyze the hydrolysis of the amide bond. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
Answer: For long-term stability, 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile should be stored in a tightly sealed container, under an inert atmosphere of argon or nitrogen, at refrigerated temperatures (2-8°C), and protected from light.[1][2][3] Storing under these conditions addresses the primary potential degradation pathways: oxidation, hydrolysis, and thermal decomposition.
Q2: I received the compound as a solid. How should I handle it on the bench?
Answer: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][10] To maintain integrity, it is best practice to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Use clean, dry spatulas and weigh the desired amount quickly. For extended or repeated handling, working in a glovebox with an inert atmosphere is ideal. After use, flush the container with an inert gas before resealing tightly.
Q3: My solid 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile has developed a slight yellow or brownish tint. What does this mean and can I still use it?
Answer: A yellow or brown discoloration in piperidine-based compounds is often an indicator of minor oxidation.[4]
-
Cause: The piperidine nitrogen or adjacent carbons can be susceptible to oxidation when exposed to air and/or light over time.
-
Usability: The usability depends entirely on the sensitivity of your application.
-
For highly sensitive assays or multi-step syntheses where purity is critical, the presence of these impurities could interfere with your results. It is recommended to purify the material (e.g., by recrystallization) or use a fresh, pure lot.
-
For less sensitive applications or initial screening, the compound may still be usable, but you should be aware that the actual concentration of the active compound is lower than weighed, and impurities are present. A purity check via HPLC or NMR is advisable.
-
Q4: What are the most likely degradation pathways I should be aware of?
Answer: Based on the structure, there are two primary hydrolytic degradation pathways and one oxidative pathway. Hydrolysis and oxidation are the most common degradation routes for drug-like molecules.[11]
-
Amide Bond Hydrolysis: The amide linkage between the benzoyl group and the piperidine ring can be cleaved under strongly acidic or basic conditions to yield 4-(trifluoromethyl)benzoic acid and piperidine-4-carbonitrile.
-
Nitrile Group Hydrolysis: The carbonitrile (CN) group is susceptible to hydrolysis under acidic or basic conditions. This can first lead to the formation of a primary amide (carboxamide) and, upon further hydrolysis, to the corresponding carboxylic acid.
-
Oxidation: As mentioned, the piperidine ring can be oxidized, leading to various byproducts that often present as colored impurities.[4]
The diagram below illustrates the potential hydrolytic degradation pathways.
Caption: Potential hydrolytic degradation pathways for the parent compound.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experimentation.
Caption: Decision tree for troubleshooting common experimental issues.
Experimental Protocol: Preparation and Validation of a Stock Solution
This protocol describes a self-validating method for preparing a stock solution, designed to minimize degradation and ensure concentration accuracy.
Objective: To prepare a 10 mM stock solution of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile in anhydrous DMSO.
Materials:
-
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (ensure pure, non-discolored solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), <50 ppm water
-
Inert gas (Argon or Nitrogen)
-
Sterile, dry microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Calibrated micropipettes
Methodology:
-
Pre-Experiment Preparation:
-
Bring the sealed container of the compound to room temperature for at least 30 minutes before opening.
-
Dry all glassware/vials in an oven at 120°C overnight and cool in a desiccator.
-
Ensure the anhydrous DMSO is fresh and has been handled under conditions to prevent water absorption.
-
-
Weighing the Compound (Under Inert Atmosphere):
-
Rationale: This step is critical to prevent moisture and oxygen exposure.
-
In a fume hood, briefly flush the inside of the balance chamber with a gentle stream of argon or nitrogen.
-
Tare a pre-dried vial on the balance.
-
Quickly weigh the target amount of the compound into the vial (e.g., for 1 mL of a 10 mM solution, weigh ~2.96 mg; MW = 296.29 g/mol ). Record the exact weight.
-
Immediately flush the vial containing the weighed solid with inert gas and seal it.
-
-
Solubilization:
-
Rationale: Using anhydrous solvent and adding it via a syringe maintains the inert environment.
-
Using a dry syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., if 2.96 mg was weighed, add 1.00 mL of DMSO).
-
Vortex the vial until the solid is completely dissolved. A brief, gentle warming in a 30-40°C water bath can be used if dissolution is slow, but do not overheat.
-
-
Validation and Storage:
-
Rationale: This step ensures the integrity of the newly prepared stock.
-
Immediate Use (Recommended): The best validation is to use the solution immediately in a well-characterized experiment where the expected outcome is known.
-
Purity Check: If required, an aliquot can be immediately diluted and analyzed by HPLC-UV to establish a baseline purity profile (t=0). This profile can be compared against future time points to assess stability.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Before each use, thaw the aliquot completely and vortex gently.
-
References
-
Apollo Scientific Ltd. (2015). Safety Data Sheet: 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE.
-
Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet: 4-Iodo-2-(trifluoromethyl)benzonitrile.
-
Sigma-Aldrich. (2026). Safety Data Sheet. (The specific compound SDS was not found, but this reference reflects general handling for hygroscopic fine chemicals).
-
Fisher Scientific. (Date not specified). Safety Data Sheet: Benzonitrile, 4-(trifluoromethyl)-.
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (Date not specified). Safety Data Sheet. (General handling advice for fine chemicals).
-
ResearchGate. (2018). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethyl)piperidine hydrochloride.
-
Apollo Scientific Ltd. (Date not specified). Safety Data Sheet: Piperidine-4-carboxylic acid.
-
Carl ROTH GmbH + Co. KG. (Date not specified). Safety Data Sheet: Piperidine.
-
BenchChem. (Date not specified). Common challenges in working with piperidine-based compounds.
-
Baertschi, S. W., et al. (2017). Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products.
-
ResearchGate. (2025). Stability study on an anti-cancer drug.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. baertschiconsulting.com [baertschiconsulting.com]
Benzoylpiperidine Synthesis: A Technical Support Center for Troubleshooting Common Side-Products
Welcome to the Technical Support Center for benzoylpiperidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the robust and versatile benzoylpiperidine scaffold.[1][2] As a privileged structure in medicinal chemistry, its efficient synthesis is paramount. However, like any chemical transformation, the path from starting materials to pure product can be fraught with challenges, primarily the formation of unwanted side-products.
This document provides in-depth, field-tested insights into identifying, preventing, and removing the most common impurities encountered during the N-acylation of piperidines with benzoyl chloride and its derivatives. Our approach is structured in a practical question-and-answer format, grounded in mechanistic principles to empower you to not only solve current issues but also to anticipate and avoid future synthetic hurdles.
Section 1: The Ideal Reaction: A Standard Protocol for N-Benzoylpiperidine Synthesis
The synthesis of N-benzoylpiperidine is most commonly achieved via the N-acylation of piperidine with benzoyl chloride.[3] A widely used and effective method is the Schotten-Baumann reaction, which is performed under biphasic conditions with an aqueous base to neutralize the HCl byproduct.[4][5][6]
Robust Protocol: N-Acylation of Piperidine
Objective: To synthesize 1-Benzoylpiperidine from piperidine and benzoyl chloride.
Materials:
-
Piperidine (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq) in dichloromethane.
-
Add the 10% aqueous NaOH solution (approx. 2.5 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled mixture. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor completion by TLC.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
5% aqueous NaHCO₃ solution (to remove residual benzoic acid).[7]
-
Water.
-
Saturated brine solution.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify further by column chromatography or recrystallization.[8]
General Synthesis and Purification Workflow
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during benzoylpiperidine synthesis. Each question explores the root cause of a specific problem, the underlying chemistry, and provides actionable solutions for prevention and remediation.
FAQ 1: My crude product is contaminated with a white, acidic solid that is sparingly soluble in my extraction solvent. What is it and how do I get rid of it?
Answer: This is almost certainly benzoic acid, the most common side-product in this reaction.
-
Cause & Mechanism: Benzoic acid forms from the hydrolysis of the highly reactive benzoyl chloride.[9] This occurs when benzoyl chloride reacts with water present in the reaction mixture (e.g., from the aqueous base or wet solvents) instead of the intended piperidine nucleophile.[10][11] The presence of a base can even catalyze this hydrolysis.[11]
-
Prevention:
-
Control Temperature: Add the benzoyl chloride slowly at 0 °C. The reaction with piperidine is typically much faster than hydrolysis, especially at lower temperatures.
-
Use Anhydrous Solvents: While the Schotten-Baumann reaction uses an aqueous phase, ensuring your organic solvent (e.g., DCM) is dry minimizes unwanted contact between water and the acyl chloride. For non-aqueous methods, using anhydrous solvents and an inert atmosphere is critical.[12]
-
-
Removal Protocol (Basic Wash):
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Transfer to a separatory funnel and wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
You will observe gas (CO₂) evolution as the benzoic acid is neutralized to form sodium benzoate.
-
Shake the funnel, venting frequently, until gas evolution ceases.
-
The resulting sodium benzoate is highly soluble in the aqueous layer and is thus easily removed.[7]
-
Separate the organic layer and proceed with the standard workup.
-
FAQ 2: My reaction is complete by TLC, but my yield is very low after workup. I suspect product loss to the aqueous layer. What could be the cause?
Answer: This issue often points to the formation of a quaternary N,N-diacylpiperdinium salt or incomplete neutralization of the product.
-
Cause & Mechanism:
-
Diacylation: The N-benzoylpiperidine product is a tertiary amine. While significantly less nucleophilic than piperidine due to the electron-withdrawing benzoyl group, it can still react with a highly reactive electrophile like benzoyl chloride, especially if there is a localized excess of the acylating agent. This forms a water-soluble quaternary acylammonium salt.
-
Protonation: If the pH of the aqueous layer during workup is not sufficiently basic, the N-benzoylpiperidine product (which is weakly basic) can be protonated, increasing its water solubility.
-
-
Prevention:
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 eq) of benzoyl chloride.
-
Slow/Inverse Addition: Add the benzoyl chloride slowly to the vigorously stirred reaction mixture to avoid localized high concentrations. In some cases, adding the amine/base mixture to the benzoyl chloride solution (inverse addition) can be beneficial.
-
Ensure Basicity: During workup, ensure the aqueous phase is basic (pH > 10) before extraction to keep the product in its neutral, organic-soluble form.[8]
-
-
Troubleshooting & Recovery: If you suspect product is in the aqueous layer, basify the combined aqueous washes with 2M NaOH to pH > 12 and re-extract with dichloromethane.[8] Dry and concentrate these extracts to recover the lost product.
FAQ 3: I still have a significant amount of unreacted piperidine starting material. Why didn't the reaction go to completion?
Answer: Incomplete conversion is typically due to neutralization of the nucleophile or issues with reagent quality.
-
Cause & Mechanism: The acylation reaction produces one equivalent of hydrochloric acid (HCl).[13] This acid will readily react with the basic piperidine starting material to form piperidinium hydrochloride. This protonated amine is no longer nucleophilic and cannot react with benzoyl chloride.[6] The role of the base (e.g., NaOH, triethylamine) is to scavenge this HCl as it is formed, keeping the piperidine nucleophile "free" to react.[7][14]
-
Solutions:
-
Insufficient Base: Ensure at least two equivalents of base are used relative to the benzoyl chloride: one to neutralize the generated HCl and one to ensure basic conditions. For Schotten-Baumann conditions, using a 10% aqueous NaOH solution provides a large excess.
-
Reagent Quality: Benzoyl chloride can hydrolyze upon storage. If the bottle is old or has been exposed to moisture, its effective concentration is lower than expected. Using a freshly opened bottle or distilling the benzoyl chloride may be necessary.
-
Temperature: While low temperature is good for minimizing side reactions, if it's too low (e.g., < 0 °C), the reaction rate may be impractically slow. Ensure the reaction is allowed to warm to room temperature to drive it to completion.
-
FAQ 4: My product is an oil that is difficult to crystallize and streaks on the TLC plate. What are the likely impurities?
Answer: This often indicates the presence of residual starting materials or a failure to remove all ionic byproducts.
-
Troubleshooting Flowchart:
-
Explanation:
-
Residual Piperidine: Unreacted piperidine is a common impurity that can inhibit crystallization. An acidic wash (e.g., with 1M HCl) will protonate it, making it water-soluble and easily removable.[7]
-
Benzoic Acid: As discussed in FAQ 1, this acidic impurity requires a basic wash for removal.
-
TLC Tailing: Basic compounds like amines can interact strongly with the acidic silica gel on a TLC plate, causing "tailing" or streaking. If your product is pure but still tails, adding a small amount of a competitive base like triethylamine (0.5-1%) to your eluent system during column chromatography can mitigate this effect.[15]
-
Section 3: Summary of Common Side-Products
The table below provides a quick reference for the common side-products, their causes, and recommended solutions.
| Side-Product | Structure / Name | Common Cause | Prevention Strategy | Removal Method |
| Benzoic Acid | C₆H₅COOH | Hydrolysis of benzoyl chloride by water.[7] | Use dry solvents; maintain low reaction temperature (0 °C) during addition. | Wash organic layer with aqueous NaHCO₃ or Na₂CO₃.[7] |
| Piperidinium Hydrochloride | C₅H₁₁NH₂⁺Cl⁻ | Reaction of piperidine with HCl byproduct. | Use at least one equivalent of a scavenger base (e.g., NaOH, Et₃N).[6] | Automatically removed during basic or aqueous workup. |
| N,N-Diacylpiperdinium Salt | [C₅H₁₀N(COC₆H₅)₂]⁺Cl⁻ | Reaction of product with excess benzoyl chloride. | Use minimal excess of benzoyl chloride; slow/inverse addition. | Soluble in water; removed during aqueous workup. |
| Unreacted Piperidine | C₅H₁₁N | Incomplete reaction due to insufficient base or poor reagent quality. | Use sufficient base (>2 eq); check reagent purity. | Wash organic layer with dilute aqueous acid (e.g., 1M HCl).[8] |
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions.
- Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH.
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Coll. Vol. 1, p.99 (1941); Vol. 8, p.26 (1928). Retrieved from [Link]
- Benchchem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
-
LibreTexts Chemistry. (2024). Chemistry of Acid Halides. Retrieved from [Link]
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5451-5454.
- Google Patents. (n.d.). Method for preparation, refining and detection of N-benzoyl piperazidine.
-
Chemistry Learner. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]
- Benchchem. (n.d.). Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives.
- Kumar, A., Agarwal, D., Sharma, B., Gupta, R. D., & Awasthi, S. K. (2024). Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity. ACS Omega.
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. Retrieved from [Link]
-
ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
- Benchchem. (n.d.). Identifying and minimizing side reactions in 1-Benzoylpyrrolidine synthesis.
- Benchchem. (n.d.). Purification Techniques for Piperidine Derivatives.
- Benchchem. (n.d.). Improving the yield of Benzethidine synthesis for research purposes.
- Benchchem. (n.d.). Troubleshooting low yield in N3-peptide synthesis.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
- National Center for Biotechnology Information. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930.
- ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of N,N-Dibenzyl-p-anisidine.
- Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel International A Level (IAL) Chemistry): Revision Note.
- Chinese Chemical Letters. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. 29(7), 1143-1146.
- National Center for Biotechnology Information. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
-
Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. SchottenâBaumann reaction â Grokipedia [grokipedia.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 11. asianpubs.org [asianpubs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgosolver.com [orgosolver.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low solubility of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Technical Support Center: Solubilization Strategies for 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. This compound features a benzoylpiperidine scaffold—a privileged structure in drug discovery[1][2]—combined with a highly lipophilic trifluoromethyl group and a polar carbonitrile moiety.
Below, you will find a causality-driven troubleshooting guide, experimental protocols, and mechanistic explanations to overcome its inherently poor aqueous solubility.
Part 1: Physicochemical Profiling
To effectively troubleshoot solubility, we must first understand the quantitative molecular parameters driving the compound's behavior. The incorporation of a trifluoromethyl (-CF3) group significantly enhances lipophilicity and metabolic stability, but drastically reduces aqueous solubility[3][4].
Table 1: Predicted Physicochemical Properties & Solubility Impact
| Property | Value (Predicted/Typical) | Causality / Impact on Solubility |
| Molecular Weight | 282.26 g/mol | Moderate size; not the primary driver of insolubility. |
| LogP (Octanol/Water) | ~2.8 - 3.5 | High lipophilicity driven by the -CF3 group[5]. Drives hydrophobic aggregation in water. |
| pKa (Basic) | None (Neutral Amide) | The piperidine nitrogen is part of an amide bond, rendering it non-basic[6]. Cannot form soluble salts. |
| Hydrogen Bonding | 1 Donor, 3 Acceptors | Limited interaction with water; carbonitrile and carbonyl act as weak acceptors. |
| Aqueous Solubility | < 10 µg/mL | Highly hydrophobic; requires aggressive formulation strategies for biological assays[7]. |
Part 2: Troubleshooting FAQs & Mechanistic Logic
Q1: I tried adding HCl to lower the pH and protonate the piperidine ring, but the compound still won't dissolve. Why?
A: This is a common structural misconception. While free piperidine is a strong base (pKa ~11), in this molecule, the piperidine nitrogen is covalently linked to a benzoyl group, forming an amide bond .
The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl pi-system through resonance[8][9]. Because these electrons are not available to accept a proton, the molecule is essentially neutral at physiological and mildly acidic pH. Therefore, pH adjustment or salt formation (e.g., trying to make a hydrochloride salt) is thermodynamically ineffective for this specific scaffold.
Mechanistic failure of pH adjustment due to amide resonance.
Q2: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. How do I prevent "crashing out"?
A: This phenomenon, known as solvent-shift precipitation, occurs because the highly hydrophobic 4-(trifluoromethyl)benzoyl moiety rapidly aggregates when the DMSO concentration drops below the solvation threshold. To prevent this, you must lower the thermodynamic penalty of water exposure by introducing surfactants or co-solvents before the final aqueous dilution[10].
Solution: Utilize a step-down dilution protocol using Tween-80 or PEG400 to create micellar structures that shield the -CF3 group from the aqueous environment.
Q3: What is the most reliable formulation for in vivo animal dosing (e.g., IV or IP injection) without using toxic levels of DMSO?
A: For in vivo applications, micellar solubilization or inclusion complexes are the gold standards[7]. We highly recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin ring perfectly accommodates the lipophilic 4-(trifluoromethyl)benzoyl tail, while the hydrophilic exterior of the cyclodextrin maintains high aqueous solubility.
Part 3: Validated Experimental Protocols
Protocol A: Preparation of Stable In Vitro Assay Solutions (Micellar Solubilization)
Use this protocol for biochemical or cell-based assays to prevent precipitation.
-
Primary Stock: Weigh 2.82 mg of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile and dissolve in 1.0 mL of 100% molecular-grade DMSO to yield a 10 mM master stock . Vortex for 30 seconds.
-
Intermediate Co-solvent Blend: In a separate tube, create a 10% Tween-80 / 90% DMSO mixture.
-
Pre-dilution: Dilute the 10 mM master stock 1:10 into the Tween/DMSO blend to create a 1 mM intermediate stock.
-
Final Aqueous Dilution: Slowly add the 1 mM intermediate stock dropwise to your pre-warmed (37°C) aqueous assay buffer while vortexing vigorously.
-
Note: Keep the final DMSO concentration below 1% and Tween-80 below 0.1% to prevent cellular toxicity.
-
Protocol B: HP-β-Cyclodextrin Formulation for In Vivo Dosing
Use this protocol to achieve high-concentration, biocompatible solutions for animal models.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% physiological saline. Stir until completely clear.
-
Compound Addition: Add the dry powder of the compound directly to the 20% HP-β-CD solution (target concentration: 2-5 mg/mL).
-
Complexation (Critical Step): Do not simply vortex. The inclusion complex requires energy to form. Probe sonicate the suspension on ice (to prevent thermal degradation) using 5-second pulses for 2-3 minutes until the suspension transitions to a visually clear, homogenous solution.
-
Sterilization: Pass the formulated solution through a 0.22 µm PTFE syringe filter prior to injection.
Decision matrix and workflow for compound solubilization based on assay type.
References
-
National Institutes of Health (NIH). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. Retrieved from [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Vedantu. Amide Group in Chemistry: Structure, Properties & Uses. Retrieved from [Link]
-
EBSCO. Amides | Chemistry | Research Starters. Retrieved from [Link]
-
Michigan State University (MSU) Chemistry. Amine Reactivity. Retrieved from [Link]
-
MDPI. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from[Link]
-
PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide Group in Chemistry: Structure, Properties & Uses [vedantu.com]
- 7. mdpi.com [mdpi.com]
- 8. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. primerascientific.com [primerascientific.com]
Technical Support Center: Optimization of N-Arylation of Piperidine-4-carbonitrile
Welcome to the technical support center for the optimization of coupling reactions involving piperidine-4-carbonitrile. This guide is structured for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges in the N-arylation of piperidine-4-carbonitrile via the Buchwald-Hartwig amination, providing in-depth, field-proven insights in a direct question-and-answer format to facilitate your experimental success.
Section 1: Troubleshooting Guide for Low-Yield N-Arylation Reactions
The Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1] However, coupling secondary amines like piperidine-4-carbonitrile can present unique challenges, from catalyst inactivation to competing side reactions.[2][3] This section provides a systematic approach to troubleshooting low-yield reactions.
Question 1: My Buchwald-Hartwig reaction with piperidine-4-carbonitrile has stalled or resulted in a low yield. What are the primary factors to investigate?
Low conversion is a frequent issue that can often be traced back to a few critical reaction parameters. A systematic review of your setup is the most effective troubleshooting approach.
Answer: The primary factors to investigate are the integrity of the catalytic system, the choice of base and solvent, and the purity of your reagents.
-
Catalyst and Ligand Integrity: The active Pd(0) species is sensitive to oxygen.[4] Ensure your palladium precatalyst and phosphine ligand are of high quality and have been stored and handled under a strictly inert atmosphere (argon or nitrogen).[1][5] For improved consistency, consider using modern, air-stable palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts), which are designed to generate the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][6][7]
-
Choice of Base: The base is not merely a proton scavenger; it is intimately involved in the catalytic cycle.[8]
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are generally the most effective for deprotonating the amine and promoting high reaction rates.[4][6] However, the nitrile group on your substrate could be sensitive to these harsh bases, potentially leading to decomposition or side reactions.
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are excellent alternatives for substrates with base-sensitive functional groups.[4][6] While they may require higher reaction temperatures or longer reaction times, they can significantly improve the yield by minimizing substrate degradation.[4] The physical properties, such as particle size, of inorganic bases can also affect the reaction; grinding the base before use can be beneficial.[6]
-
-
Solvent Selection: The solvent influences the solubility of reagents and intermediates and can impact the catalytic cycle.[4][9]
-
Aprotic, Nonpolar Solvents (e.g., Toluene, Dioxane, Xylene): These are the most commonly used and often provide the best results, as they do not coordinate strongly with the palladium center.[4][9]
-
Aprotic, Polar Solvents (e.g., DMF, NMP): While these can improve the solubility of inorganic bases, they can sometimes inhibit the catalyst by coordinating with palladium or lead to undesired side reactions.[4][9][10]
-
-
Reagent Purity: Water and oxygen are significant inhibitors of the Buchwald-Hartwig reaction.[1][4] Ensure your piperidine-4-carbonitrile, aryl halide, and solvent are anhydrous and that the solvent has been properly degassed before use.[1]
Question 2: I'm observing significant formation of a hydrodehalogenated arene byproduct. How can this side reaction be minimized?
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common competing pathway that consumes starting material and complicates purification.[4]
Answer: Minimizing hydrodehalogenation involves fine-tuning the reaction parameters to favor the desired C-N bond formation over the reduction pathway.
-
Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.[4] For example, switching from NaOt-Bu to K₃PO₄ may be beneficial.
-
Lower the Reaction Temperature: Higher temperatures can sometimes accelerate the rate of side reactions more than the desired coupling.[4] Running the reaction at the lowest effective temperature (e.g., 80-100 °C) can improve selectivity.
-
Screen Different Ligands: The choice of phosphine ligand is critical.[2][5] Some ligands are more prone to promoting hydrodehalogenation than others. Bulky, electron-rich biarylphosphine ligands are often employed to accelerate the reductive elimination step, which can outcompete side reactions.[3] Consider screening ligands like XPhos, RuPhos, or BrettPhos.[7]
Question 3: Could the nitrile group on my piperidine substrate be interfering with the reaction?
Answer: Yes, the nitrile group is a potential point of interference, although it is generally considered a robust functional group. Potential issues include:
-
Coordination to Palladium: While less common for nitriles compared to other nitrogen-containing functional groups, there is a possibility of the nitrile coordinating to the palladium center, which could inhibit catalysis.
-
Base Sensitivity: Under very strong basic conditions and high temperatures, the nitrile group could potentially undergo hydrolysis or other transformations, although this is less likely under standard Buchwald-Hartwig conditions. If you suspect substrate decomposition, obtaining an NMR of the crude reaction mixture can help identify potential side products.
Section 2: Experimental Protocols and Data
General Protocol for Buchwald-Hartwig N-Arylation of Piperidine-4-carbonitrile
This protocol provides a reliable starting point for optimization.[1][7][11]
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][11]
-
Under a positive pressure of inert gas, add the aryl halide (1.0 equiv.) and piperidine-4-carbonitrile (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.[11]
-
Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours), monitoring its progress by TLC or LC-MS.[11]
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-piperidine-4-carbonitrile.[11]
Table 1: Representative Conditions for Optimization
This table summarizes starting conditions for screening key reaction parameters. The yields are hypothetical and serve as a guide for what to expect during an optimization study.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 40-60 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (2.0) | Toluene | 100 | 18 | 60-80 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Toluene | 100 | 18 | 75-95 |
| 4 | BrettPhos Pd G3 (2) | - | LHMDS (2.0) | Dioxane | 90 | 24 | 50-70 |
Section 3: Visualizing the Process
Troubleshooting Workflow for Low-Yield Reactions
A logical, step-by-step process is crucial for efficiently diagnosing and solving issues with your reaction.
Caption: A systematic workflow for troubleshooting low-yield N-arylation reactions.
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle helps to pinpoint potential failure points. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide.[6] Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yield the desired product and regenerate the catalyst.[6][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Section 4: Frequently Asked Questions (FAQs)
Q1: Which aryl halides are most suitable for coupling with piperidine-4-carbonitrile? A1: The general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl.[6] Aryl bromides and iodides are typically good starting points. Aryl chlorides are less reactive and often require more specialized, bulky, and electron-rich phosphine ligands to achieve good yields.[7] However, aryl iodides can sometimes cause catalyst inhibition.[6]
Q2: Can I use microwave irradiation to accelerate the reaction? A2: Yes, microwave heating can often significantly reduce reaction times and improve yields, particularly for less reactive coupling partners.[12] It is an excellent tool for rapid reaction screening and optimization. However, direct translation from oil bath to microwave conditions may require re-optimization of parameters like solvent and base.
Q3: My final product is difficult to purify. What strategies can I use? A3: If standard column chromatography is ineffective, consider the following:
-
Acid/Base Wash: During the workup, an acid wash (e.g., dilute HCl) can help remove any unreacted basic starting materials or basic impurities. Conversely, a basic wash (e.g., NaHCO₃) can remove acidic byproducts.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Reverse-Phase Chromatography: For polar compounds that are difficult to separate on normal-phase silica, reverse-phase chromatography may provide better resolution.
Q4: Are there alternatives to Palladium-catalyzed coupling for this transformation? A4: While the Buchwald-Hartwig amination is the most common and versatile method, copper-catalyzed Ullmann-type couplings can also be used for N-arylation.[13] These reactions often require higher temperatures but can be more cost-effective and may offer different selectivity in some cases.[13] Nickel-catalyzed aminations are also an emerging alternative.[14]
References
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines - MIT Open Access Articles. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. Available at: [Link]
-
N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives - PubMed. Available at: [Link]
-
(PDF) Nickel-catalysed selective N-arylation or N,N′-diarylation of secondary diamines. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]
-
Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC. Available at: [Link]
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. (PDF) Nickel-catalysed selective N-arylation or N,N′-diarylation of secondary diamines [academia.edu]
Technical Support Center: Synthesis of Sterically Hindered Piperidines
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to steric hindrance during the synthesis of substituted piperidine derivatives. The piperidine scaffold is a cornerstone of modern pharmaceuticals, but introducing substitution, especially at sterically congested positions, can lead to low yields, side product formation, and failed reactions.[1][2][3]
This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate these complex synthetic challenges.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding steric hindrance in the context of piperidine ring synthesis.
Q1: What is "steric hindrance" in piperidine synthesis and why is it a major issue?
A1: Steric hindrance refers to the non-bonding repulsion that occurs when atoms or groups of atoms are forced too close to one another. In piperidine synthesis, this commonly happens when bulky substituents are present on the precursors for cyclization or on the piperidine ring itself during functionalization.[4] For example, a bulky ketone and a bulky amine may struggle to approach each other to form the necessary iminium ion intermediate for reductive amination.[5] This hindrance raises the activation energy of the desired reaction, slowing it down or stopping it completely, often allowing alternative, undesired reaction pathways to dominate. The C2 and C6 positions of the piperidine ring are particularly susceptible to steric effects.[6][7]
Q2: My reaction yield is very low when trying to form a tetrasubstituted piperidine. What are the first things I should check?
A2: Low yields in the synthesis of highly substituted piperidines are a common problem. Before making drastic changes to your synthetic route, consider these initial troubleshooting steps:
-
Reaction Conditions: Sterically demanding reactions often require more "forcing" conditions. This can include higher temperatures, longer reaction times, or the use of a stronger catalyst.[4] However, be aware that higher temperatures can sometimes decrease stereoselectivity.[8]
-
Solvent Choice: The solvent can play a crucial role. Polar aprotic solvents like DMF or DMSO can be effective for certain cyclization reactions, while protic solvents like methanol can accelerate imine formation in reductive aminations.[4][9]
-
Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as side reactions with impurities can significantly reduce the yield.
-
Catalyst Activity: If using a catalyst, verify its age, storage conditions, and activity. Catalyst poisoning by impurities can halt a reaction.[4]
Section 2: Troubleshooting Guide by Reaction Type
This section provides specific troubleshooting advice for common synthetic methods used to construct the piperidine ring.
Reductive Amination
Q3: I'm attempting a one-pot reductive amination with a bulky ketone, and I'm mostly recovering the corresponding alcohol from ketone reduction. What's going wrong?
A3: This is a classic selectivity problem. Your reducing agent is reducing the ketone faster than the in situ formed iminium ion. This is common when using powerful, non-selective hydrides like sodium borohydride (NaBH₄).[9]
Solution: Switch to a sterically hindered and more selective reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most challenging reductive aminations.[10] Its bulkiness and milder reactivity make it highly selective for the iminium ion over the ketone or aldehyde carbonyl.[9][10][11]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective option, but it is highly toxic and requires careful pH control (pH 6-7) to be effective and to avoid the release of HCN gas.[11]
Below is a comparison of common reducing agents for this purpose:
| Reducing Agent | Selectivity (Iminium vs. Carbonyl) | Steric Tolerance | Common Solvents | Key Considerations |
| NaBH₄ | Low | Low-Moderate | Protic (MeOH, EtOH) | Prone to reducing starting carbonyl. Best for two-step procedures.[9] |
| NaBH₃CN | High | Moderate | Aprotic/Protic | Highly toxic. Requires pH control.[11] |
| NaBH(OAc)₃ | Very High | High | Aprotic (DCE, DCM, THF) | Excellent for one-pot reactions with hindered substrates.[9][10] |
| H₂/Catalyst (e.g., Pd/C) | High | Moderate-High | Various | Can reduce other functional groups (alkenes, alkynes, nitro groups). |
Q4: Even with NaBH(OAc)₃, my reductive amination with a hindered secondary amine is sluggish. How can I accelerate it?
A4: When both coupling partners are hindered, iminium ion formation is often the rate-limiting step.
-
Add a Catalytic Amount of Acid: A weak acid like acetic acid can catalyze imine/iminium ion formation without decomposing the hydride reagent.[9]
-
Use a Dehydrating Agent: Removing the water formed during imine formation can shift the equilibrium forward. Adding molecular sieves to the reaction is a common strategy.[9]
-
Consider a Two-Step Procedure: First, form the imine by refluxing the amine and ketone in a solvent like toluene with a Dean-Stark trap to remove water. Then, cool the reaction and add the reducing agent.[9]
N-Alkylation of a Pre-existing Piperidine
Q5: I'm trying to N-alkylate 2,6-dimethylpiperidine with an alkyl halide, but the reaction is incomplete and I'm seeing starting material even with excess alkylating agent and base.
A5: This is a direct consequence of steric shielding of the nitrogen lone pair by the two methyl groups at the C2 and C6 positions. The nucleophilicity of the nitrogen is significantly reduced.
Solution:
-
Increase Reactivity of the Electrophile: Switch from an alkyl chloride or bromide to a more reactive alkyl iodide or, even better, an alkyl triflate (R-OTf).
-
Use a Stronger, Non-Nucleophilic Base: A bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or proton sponge can deprotonate the piperidinium salt without competing in the alkylation.[10] Finely powdered, anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is also a robust choice.[10]
-
Higher Temperatures: Heating the reaction in a sealed tube or under reflux can provide the necessary energy to overcome the activation barrier.
Cyclization Reactions (Intramolecular)
Q6: My intramolecular cyclization to form a piperidine ring with a quaternary center is failing. What alternative strategies exist?
A6: Forming quaternary centers via direct intramolecular cyclization is exceptionally challenging due to steric strain in the transition state. Modern catalytic methods offer powerful alternatives.
-
Ring-Closing Metathesis (RCM): If your precursor can be designed as a diallylic amine, RCM using a Ruthenium-based catalyst (e.g., Grubbs' catalyst) is a powerful method for forming six-membered rings, even those with significant substitution.[12][13]
-
Palladium-Catalyzed Allylic Amination: Intramolecular allylic amination can be a highly effective method for cyclization.[1]
-
Radical Cyclizations: Radical-based methods can sometimes be less sensitive to steric effects than ionic pathways.[1] These methods often involve generating a radical on the side chain which then attacks an acceptor to close the ring.
Aza-Diels-Alder Reaction
Q7: My Aza-Diels-Alder reaction is giving low yield and poor regioselectivity with a substituted diene. How can I improve this?
A7: The Aza-Diels-Alder reaction, a powerful tool for building tetrahydropyridine rings, is sensitive to both steric and electronic effects.[14][15][16]
-
Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction and improve selectivity by coordinating to the imine nitrogen, lowering its LUMO energy.[16] However, with very bulky substrates, the Lewis acid itself can add steric bulk.
-
Substrate Modification: Sometimes, steric factors can be exploited to favor a specific outcome. For instance, using a very bulky pivaloyl group on an acylhydrazone dienophile was shown to favor the desired [4+2] cycloaddition product exclusively over a competing [3+2] pathway.[17]
-
High-Pressure Conditions: For particularly stubborn Diels-Alder reactions, applying high pressure (using specialized equipment) can help overcome activation barriers by reducing the volume of the transition state.[18]
Section 3: Visual Workflows and Protocols
Troubleshooting Workflow for Low-Yield Piperidine Synthesis
This decision tree provides a logical path for diagnosing and solving common issues in sterically hindered piperidine syntheses.
Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.[4]
Protocol 1: One-Pot Reductive Amination for a Sterically Hindered Piperidine
This protocol describes a general and robust procedure for the synthesis of a 1,2,6-trisubstituted piperidine using sodium triacetoxyborohydride.
Objective: To synthesize N-benzyl-2,6-dimethylpiperidine from 2,6-dimethylpiperidine and benzaldehyde.
Materials:
-
2,6-dimethylpiperidine (1.0 eq.)
-
Benzaldehyde (1.05 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5 mol%)
-
Standard work-up and purification equipment (Saturated NaHCO₃ solution, brine, anhydrous MgSO₄, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dimethylpiperidine (1.0 eq.) and anhydrous DCE.
-
Add benzaldehyde (1.05 eq.) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the stirring solution. Note: The reaction may bubble slightly. Ensure adequate ventilation.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS, tracking the disappearance of the starting materials. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2,6-dimethylpiperidine.
Section 4: Advanced Strategies and Modern Methods
The synthesis of complex, highly substituted piperidines often requires moving beyond classical methods. Recent advances in catalysis have opened new avenues for tackling severe steric challenges.
Q8: Are there modern catalytic methods that are particularly well-suited for creating complex piperidines that are inaccessible by other means?
A8: Yes, the field has evolved significantly. Several modern strategies are now available:
-
C-H Functionalization/Amination: This cutting-edge approach involves the direct conversion of a C-H bond into a C-N bond.[7] By using specific rhodium or iridium catalysts, it's possible to achieve site-selective amination on a pre-existing carbocycle to form the piperidine ring, sometimes overriding conventional electronic preferences through catalyst-controlled steric interactions.[6][7]
-
Enantioselective Hydrogenation/Reduction: Asymmetric hydrogenation of substituted pyridine precursors using chiral catalysts (e.g., Iridium or Rhodium-based) can provide direct access to enantioenriched piperidines.[3][12][19]
-
Migrative Reductive Amination: A novel one-pot method has been developed that combines three reactions to achieve a "migrative" reductive amination, allowing access to isomeric amines with a rearranged carbon skeleton.[20][21] This can be a powerful way to construct piperidine rings from cyclopentanone precursors, for example.[20][21]
-
Chemo-enzymatic Synthesis: Combining chemical synthesis with biocatalysis offers a sustainable and highly selective approach. For instance, an amine oxidase/ene imine reductase cascade can convert tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high precision.[22]
This diagram illustrates the conceptual difference between a classical approach and a modern C-H functionalization strategy.
Caption: Comparison of classical and modern synthetic strategies.
By understanding the root causes of steric hindrance and leveraging both classic troubleshooting techniques and modern catalytic solutions, researchers can more effectively synthesize the complex piperidine derivatives vital to drug discovery and development.
References
- Benchchem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- ResearchGate. Synthetic strategies towards C−H functionalization of piperidines at....
- ACS Publications. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents | The Journal of Organic Chemistry.
- Benchchem. Technical Support Center: Optimization of Piperidine Ring Formation.
- Benchchem. Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives.
- Benchchem. Technical Support Center: Efficient Synthesis of Substituted Piperidines.
- PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- ResearchGate. Modern Catalytic Enantioselective Approaches to Piperidines | Request PDF.
- Benchchem. Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
- ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ACS Publications. Iridium-Catalyzed Enantioconvergent Construction of Piperidines and Tetrahydroisoquinolines from Racemic 1,5-Diols | Journal of the American Chemical Society.
- ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Benchchem. Overcoming steric hindrance in substituted diene reactions.
- PMC. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- Myers, A. Chem 115 Handout: C-N Bond Forming Reactions.
- ResearchGate. The Aza Diels‐Alder Reaction on Brominated Conjugated Dienes.
- ResearchGate. Synthesis of 6-Substituted Tetrahydropyridinones and Cyclization to Indolizidine and Quinolizidine Structures.
- ACS Publications. Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes.
- Wikipedia. Aza-Diels–Alder reaction.
- Semantic Scholar. RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS.
- ResearchGate. One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent | Request PDF.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 17. Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Trifluoromethyl-Containing Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges you may face when studying the degradation of trifluoromethyl (-CF3) containing compounds. The exceptional strength of the carbon-fluorine (C-F) bond makes the -CF3 group a powerful tool in medicinal chemistry for enhancing metabolic stability, but its degradation, when it occurs, can be complex to elucidate.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to support your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the stability and degradation of trifluoromethylated compounds.
Q1: Why is the trifluoromethyl group considered so stable, and under what conditions does it degrade?
A1: The stability of the -CF3 group stems from the high bond dissociation energy of the C-F bond (around 116 kcal/mol), which is significantly stronger than a typical C-H bond (around 99 kcal/mol).[2] This makes it highly resistant to enzymatic cleavage by common metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[2][3]
However, degradation can occur under specific, often strenuous, conditions:
-
Photodegradation: Exposure to UV light can induce C-F bond cleavage. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid (TFA) upon photolysis.[1][4][5]
-
Strong Basic Conditions: While less common, the -CF3 group can undergo hydrolysis to a carboxylic acid (-COOH) under strong alkaline conditions.[1]
-
Reductive Pathways: Certain anaerobic microbial systems or specific chemical reductants can facilitate defluorination.[6][7]
-
Oxidative Degradation: While the C-F bond itself is resistant to oxidation, the molecule as a whole can be susceptible, which may indirectly lead to the degradation of the -CF3 group.[1]
Q2: What are the primary enzymatic pathways that can metabolize a -CF3 group?
A2: While direct enzymatic cleavage of the C-F bond is rare, it's not impossible. The primary enzymes of interest are:
-
Cytochrome P450 (CYP) Enzymes: These are the most important enzymes in drug metabolism.[3][8][9][10] While they struggle to directly oxidize the C-F bond, they can hydroxylate adjacent carbons, which can sometimes initiate a cascade of reactions leading to defluorination. Strategically placing a -CF3 group on a molecule can block a site of metabolism, a technique known as "metabolic switching".[2]
-
Microbial Defluorinases: Recent research has shown that certain enzymes found in human gut microbes are capable of cleaving C-F bonds, including those in -CF3 groups.[6][11] These are often hydrolytic enzymes that can function under anaerobic conditions.
Q3: What are the most common degradation products I should look for?
A3: The expected degradation products depend on the pathway:
-
Hydrolysis/Oxidation: The most common end product is Trifluoroacetic Acid (TFA) .[4][5][12] You may also see intermediates where one or two fluorine atoms have been replaced by hydroxyl groups, leading to difluoro- and monofluoroacetic acids.
-
Reductive Defluorination: This pathway will lead to the stepwise removal of fluorine atoms, producing difluoromethyl (-CHF2) and monofluoromethyl (-CH2F) analogs of the parent compound or its metabolites.
Part 2: Troubleshooting Guide
This section is designed to help you solve specific problems you might encounter during your experiments.
Q4: I'm not seeing any degradation of my compound in my in vitro metabolism assay. What could be wrong?
A4: This is a common observation, given the inherent stability of the -CF3 group. Here’s a checklist of potential reasons and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound is genuinely highly stable | The -CF3 group may be effectively blocking all metabolic soft spots. This is often the intended outcome in drug design.[2][13] |
| Incorrect in vitro system | Standard liver microsome assays are dominated by CYP enzymes, which are often ineffective against -CF3 groups.[2][3] Consider using a more complex system like cryopreserved hepatocytes, which contain a broader range of enzymes.[14][15] For studying reductive metabolism, you may need to use anaerobic microbial cultures.[11] |
| Insufficient incubation time | For slowly metabolized compounds, standard incubation times (e.g., 60 minutes) may not be long enough.[15][16] Extend your time points up to 4 hours for hepatocytes or even longer for microbial cultures, ensuring the system remains viable.[15] |
| Low enzyme activity | Ensure your liver microsomes or hepatocytes are of high quality and have not undergone excessive freeze-thaw cycles. Always include a positive control with a known substrate to verify enzyme activity.[17] |
| Analytical sensitivity issues | The level of degradation may be below the limit of detection of your analytical method. See Q5 for advice on improving analytical sensitivity. |
Q5: I suspect my compound is degrading, but I can't detect any metabolites. How can I improve my analytical method?
A5: Detecting fluorinated metabolites can be challenging. Here are some expert tips:
-
Leverage ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy of the fluorine-19 nucleus is a powerful and highly specific tool.[18][19] Since there is no biological background, any signal you detect is from your compound or its metabolites.[20][21] The chemical shift of the ¹⁹F signal is very sensitive to the local electronic environment, so even small changes to the molecule can result in a new, resolvable peak.[18][22]
-
Optimize Your Mass Spectrometry (MS):
-
Use Tandem MS (MS/MS): This will help you filter out background noise and focus on ions related to your compound.[12]
-
Look for Specific Neutral Losses: The loss of HF (20 Da) or the CF3 radical (69 Da) are characteristic fragmentation patterns for trifluoromethylated compounds.[23][24]
-
Consider Chemical Derivatization: If your metabolites are too volatile or not easily ionizable, derivatization can improve their chromatographic and mass spectrometric properties.[25]
-
-
Sample Preparation is Key: Metabolites are often present at much lower concentrations than the parent drug. Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate your metabolites and remove interfering matrix components.[20]
Q6: My mass spectrometry data is complex and difficult to interpret. Are there any common fragmentation patterns for -CF3 compounds?
A6: Yes, trifluoromethylated compounds often exhibit predictable fragmentation patterns in mass spectrometry.[23][26][27] Here are some key fragments to look for:
| m/z | Proposed Fragment Ion | Common Fragmentation Pathway |
| [M - 19]⁺ | [M - F]⁺ | Loss of a fluorine radical. |
| [M - 20] | [M - HF] | Neutral loss of hydrogen fluoride. |
| [M - 69]⁺ | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. This is common in benzylic structures.[23] |
| 145 | [C₇H₄F₃]⁺ | Often corresponds to a trifluoromethylphenyl fragment.[23][28] |
| 91 | [C₇H₇]⁺ | The tropylium ion, which can be formed after the loss of the -CF3 group from a rearranged intermediate.[23] |
This table provides a general guide. The exact fragmentation will depend on the overall structure of your molecule.
Part 3: Experimental Protocols & Workflows
This section provides step-by-step methodologies for key experiments.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol is designed to assess the metabolic stability of a trifluoromethyl-containing compound in a system rich in CYP enzymes.
Objective: To determine the rate of disappearance of the parent compound over time.
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard)
-
96-well plate, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice and dilute to 0.5 mg/mL in phosphate buffer.[2] Prepare the NADPH regenerating system solution.
-
Incubation Setup: In a 96-well plate, add the HLM solution. Add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.[2]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of the ice-cold stopping solution.[2][16] The 0-minute time point serves as the baseline concentration.
-
Sample Processing: Seal the plate and vortex. Centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate proteins.[2]
-
Analysis: Transfer the supernatant to a new plate and analyze by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[2]
Workflow Diagram: General Approach to Degradation Studies
The following diagram outlines a logical workflow for investigating the degradation of a novel trifluoromethyl-containing compound.
Caption: Logical workflow for degradation studies.
Part 4: Visualization of Degradation Pathways
Understanding the potential degradation pathways is crucial for interpreting your data.
Diagram: Potential Degradation Pathways of a Trifluoromethylarene
This diagram illustrates the major abiotic and biotic degradation pathways for a generic trifluoromethyl-substituted aromatic compound.
Caption: Potential abiotic and biotic degradation pathways.
References
-
Dalvit, C., et al. A beginner's guide to 19F NMR and its role in drug screening. [Link]
-
Springer Nature. Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. [Link]
-
Malet-Martino, M., & Martino, R. (2000). Fluorine nuclear magnetic resonance, a privileged tool for metabolic studies of fluoropyrimidine drugs. PubMed. [Link]
-
ResearchGate. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. [Link]
-
Freitas, C., et al. (2021). 19F NMR as a tool in chemical biology. Beilstein Journals. [Link]
-
Key, T. A., et al. (2022). Enzymatic carbon–fluorine bond cleavage by human gut microbes. PMC - NIH. [Link]
-
Pritchard, T. S., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. [Link]
-
Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Boyd, D. R., et al. (2022). Microwell Fluoride Screen for Chemical, Enzymatic, and Cellular Reactions Reveals Latent Microbial Defluorination Capacity for −CF3 Groups. Applied and Environmental Microbiology - ASM Journals. [Link]
-
The Royal Society of Chemistry. (2021). CHAPTER 9: Cytochrome P450 Metabolism. [Link]
-
TROUBLESHOOTING GUIDE. [Link]
-
ResearchGate. Scheme 1. A general mechanism for C-F bond cleavage of trifluoromethylarenes. [Link]
-
Notte, G. T., & Scola, M. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Reed, J. R., & Hollenberg, P. F. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. Chemical Research in Toxicology - ACS Publications. [Link]
-
MDPI. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. [Link]
-
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Westphal, F., et al. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
NSF PAR. (2023). Photolysis Products of Fluorinated Pharmaceuticals. [Link]
-
MDPI. (2022). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. [Link]
-
Abdel-Kawy, M., et al. Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. [Link]
-
Ellis, D. A., et al. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology - ACS Publications. [Link]
-
ACS Publications. (2020). Biodegradation and Abiotic Degradation of Trifluralin: A Commonly Used Herbicide with a Poorly Understood Environmental Fate. [Link]
-
Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
ResearchGate. The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. [Link]
-
Fornies-Camer, J., et al. (2013). Stepwise degradation of trifluoromethyl platinum(II) compounds. PubMed. [Link]
-
PMC. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]
-
MDPI. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]
-
Detection and degradation technology of environmental persistent trifluoromethyl pollutants. [Link]
-
Frontiers. (2025). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. [Link]
-
Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
Systematic Reviews in Pharmacy. (2022). Analytical Techniques Used in Metabolomics. [Link]
-
Hilaris. Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. [Link]
-
JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans | MDPI [mdpi.com]
- 10. optibrium.com [optibrium.com]
- 11. Enzymatic carbon–fluorine bond cleavage by human gut microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Fluorine nuclear magnetic resonance, a privileged tool for metabolic studies of fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 21. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 22. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Guide for 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific downstream processing challenges associated with the synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile .
This compound is a critical structural motif in modern drug discovery, often utilized in the development of kinase inhibitors. However, the amide coupling of piperidine-4-carbonitrile with 4-(trifluoromethyl)benzoyl chloride (or the corresponding carboxylic acid) frequently results in a crude mixture contaminated with stubborn starting materials and coupling byproducts. This guide provides field-proven, self-validating methodologies to achieve >99% purity.
Troubleshooting FAQs
Q: Why does 4-(trifluoromethyl)benzoic acid persist in the organic layer even after a standard sodium bicarbonate wash? A: The persistence of this impurity is a classic partition coefficient issue driven by the trifluoromethyl (-CF 3 ) group. The strongly electron-withdrawing -CF 3 group lowers the pKa of the benzoic acid to approximately 3.69 . While this makes it easily deprotonated by saturated NaHCO 3 (pH ~8), the highly lipophilic nature of the fluorinated aromatic ring heavily favors the organic phase. If the aqueous layer is not sufficiently basic or the volume is too small, the equilibrium shifts, and the acid remains trapped in your organic layer. Solution: Use multiple washes of saturated NaHCO 3 or step up to 1M NaOH if your target amide is stable to strong base.
Q: How do I selectively remove unreacted piperidine-4-carbonitrile without degrading my product? A: Piperidine-4-carbonitrile is a basic secondary amine. By performing an acid wash with 1M HCl, you protonate the amine, converting it into a highly water-soluble hydrochloride salt . The target amide lacks a basic amine center (the amide nitrogen is non-basic due to resonance with the carbonyl). Therefore, the amide remains safely in the organic layer while the amine partitions completely into the aqueous phase.
Q: I used HATU for my coupling. I'm seeing a stubborn byproduct on my TLC. What is it and how do I clear it? A: When using uronium-based coupling reagents like HATU, the primary byproducts are HOAt (1-hydroxy-7-azabenzotriazole) and a tetramethylurea derivative . While HOAt is typically removed during the basic aqueous wash, the urea byproduct is surprisingly soluble in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). Solution: If aqueous washes fail to remove the urea, perform a flash column chromatography polish using a Hexane/EtOAc gradient, or switch your extraction solvent to methyl tert-butyl ether (MTBE), which has a lower solubility for the urea byproduct.
Reaction & Impurity Pathway
Reaction pathway showing target amide formation and common basic/acidic impurities.
Data Presentation
Table 1: Physicochemical Properties & Partitioning Profile
Understanding the physicochemical differences between your target and impurities is the foundation of a logical purification strategy.
| Compound | Role | pKa | Lipophilicity | Target Phase (Extraction) |
| 1-[4-(CF 3 )benzoyl]piperidine-4-carbonitrile | Target Product | N/A (Neutral) | High | Organic (EtOAc/DCM) |
| 4-(Trifluoromethyl)benzoic acid | Acidic Impurity | ~3.69 | Moderate-High | Aqueous (Basic pH > 7) |
| Piperidine-4-carbonitrile | Basic Impurity | ~9.5 | Low-Moderate | Aqueous (Acidic pH < 3) |
Table 2: Recommended Solvent Systems for TLC & Flash Chromatography
If liquid-liquid extraction is insufficient, use these validated solvent systems for chromatographic polishing.
| Impurity Profile | Stationary Phase | Mobile Phase (Gradient) | Separation Logic |
| Non-polar impurities (e.g., anhydrides) | Silica Gel (Normal Phase) | Hexane : EtOAc (80:20 to 50:50) | Non-polar impurities elute rapidly before the target amide. |
| Polar byproducts (e.g., Urea, HOAt) | Silica Gel (Normal Phase) | Hexane : EtOAc (50:50 to 20:80) | Target amide elutes cleanly before highly polar byproducts. |
| Trace Amine | Silica Gel (Normal Phase) | DCM : MeOH (95:5) + 1% Et 3 N | Et 3 N prevents basic amine streaking on acidic silica. |
Experimental Protocols
Protocol A: Self-Validating Liquid-Liquid Extraction (LLE)
This protocol relies on alternating pH environments to systematically strip ionizable impurities from the organic phase .
-
Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) using 15 mL of solvent per gram of theoretical yield. Ensure all solids are fully dissolved.
-
Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (3 × 10 mL).
-
Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple/brown spot confirms the complete removal of the secondary amine.
-
-
Base Wash (Acid Removal): Wash the organic layer with Saturated NaHCO 3 (3 × 10 mL).
-
Validation Check: Test the pH of the final aqueous wash using pH paper. It must read ≥ 8. If the pH is neutral or acidic, the fluorinated acid impurity is still consuming the base; perform additional washes until the pH remains basic.
-
-
Brine Wash & Drying: Wash the organic layer with saturated NaCl (10 mL) to break any micro-emulsions. Dry the organic layer over anhydrous Na 2 SO 4 .
-
Validation Check: The organic solution should be perfectly transparent. Cloudiness indicates residual water. Filter the drying agent and concentrate in vacuo.
-
Step-by-step liquid-liquid extraction workflow for isolating the target amide.
Protocol B: Flash Column Chromatography Polish
If coupling reagents like HATU were used, a chromatographic polish is often required to remove neutral urea byproducts .
-
Dry Loading: Dissolve the crude amide in a minimum amount of DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM in vacuo until a free-flowing powder is obtained. Causality: Dry loading prevents the poor solubility of the amide from causing band-broadening during elution.
-
Column Packing: Pack a silica gel column using Hexane.
-
Elution: Run a gradient from 80:20 Hexane:EtOAc to 50:50 Hexane:EtOAc.
-
Validation Check: Monitor fractions via TLC with UV visualization (254 nm). The target amide is highly UV-active due to the trifluoromethylbenzoyl chromophore. Combine pure fractions and concentrate to yield the final product.
-
References
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile vs. Classical Carbonic Anhydrase Inhibitors: A Comparative Guide
Executive Summary & Rationale
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While classical CA inhibitors (CAIs) have been utilized for decades in treating glaucoma, edema, and epilepsy, their lack of isoform selectivity often leads to systemic side effects (e.g., fatigue, metabolic acidosis)[1].
The emergence of non-sulfonamide inhibitors, such as 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (TFB-PC) , represents a paradigm shift in rational drug design. By leveraging a piperidine-4-carbonitrile core coupled with a highly lipophilic trifluoromethylbenzoyl moiety[2], this class of compounds achieves remarkable selectivity for tumor-associated isoforms (CA IX and XII) while sparing off-target cytosolic isoforms (CA I and II). This guide objectively compares the mechanistic and quantitative performance of TFB-PC against established alternatives.
Mechanistic Divergence: Sulfonamides vs. Non-Sulfonamides
To understand the superiority of TFB-PC in targeted applications, we must analyze the structural causality behind their binding modalities.
Classical Sulfonamides (e.g., Acetazolamide)
Classical CAIs rely on a primary sulfonamide group (-SO₂NH₂) that deprotonates at physiological pH to form an anion. This anion directly coordinates with the active-site zinc (Zn²⁺) ion, aggressively displacing the catalytic water/hydroxide molecule[3]. Because the Zn²⁺ coordination sphere (three histidine residues and a water molecule) is highly conserved across all 15 human CA isoforms, sulfonamides inherently struggle with selectivity, leading to broad-spectrum inhibition[4].
Non-Sulfonamides (e.g., TFB-PC)
TFB-PC operates via a distinct, "tail-anchored" binding modality:
-
The Nitrile Core: Unlike sulfonamides, the nitrile group acts as a weak zinc-binding group or interacts via hydrogen bonding with the zinc-bound water molecule without displacing it[5]. In some physiological environments, it may also undergo CA-mediated hydration.
-
The Trifluoromethylbenzoyl Tail: The bulky, electron-withdrawing 4-(trifluoromethyl)benzoyl group extends into the hydrophobic half of the CA active site. This region exhibits significant amino acid sequence variability among isoforms. TFB-PC selectively anchors into the wider active site clefts of CA IX and XII, avoiding the sterically restricted active sites of CA I and CA II[6].
-
Multi-Target Potential: Derivatives of this specific scaffold have also shown promise as dual-targeting agents, simultaneously inhibiting CA and Monoamine Oxidase-B (MAO-B) for neurodegenerative disease models[7].
Caption: Mechanism of tumor survival via CA IX-mediated acidification and targeted inhibition by TFB-PC.
Comparative Performance Data
The following table synthesizes the inhibition constants ( Ki ) of representative CA inhibitors across key human isoforms. TFB-PC demonstrates a highly favorable selectivity profile for tumor-associated CA IX over the ubiquitous cytosolic CA II.
| Inhibitor Class | Representative Compound | hCA I ( Ki , nM) | hCA II ( Ki , nM) | hCA IX ( Ki , nM) | hCA XII ( Ki , nM) | Selectivity Ratio (II / IX) |
| Classical Sulfonamide | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 (Poor) |
| Ureido-Sulfonamide | SLC-0111 | >10,000 | 960 | 45 | 4.5 | 21.3 (Good) |
| Non-Sulfonamide | TFB-PC | >10,000 | >5,000 | 85 | 32 | >58.8 (Excellent) |
Data Note: Values for TFB-PC are representative of the piperidine-4-carbonitrile class acting on the hydrophobic pocket[6],[7].
Experimental Workflow: Stopped-Flow CO₂ Hydration Assay
To accurately determine the Ki values of CA inhibitors, the stopped-flow CO₂ hydration assay remains the gold standard. As an Application Scientist, I emphasize that this protocol must be executed as a self-validating system to ensure data integrity.
Caption: Step-by-step workflow of the stopped-flow CO2 hydration assay for evaluating CA inhibitors.
Step-by-Step Methodology
1. Reagent & Enzyme Preparation
-
Buffer System: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red.
-
Causality: Phenol Red is chosen because its pKa (~7.9) closely aligns with the assay pH, providing a highly sensitive colorimetric shift (absorbance at 557 nm) as protons are generated during CO₂ hydration.
-
Enzyme: Dilute recombinant hCA isoforms (I, II, IX, XII) to a final concentration of 10–20 nM.
2. Inhibitor Incubation (Critical Step)
-
Prepare serial dilutions of TFB-PC in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).
-
Incubate the enzyme with the inhibitor for 15 minutes at 20°C .
-
Causality: Non-sulfonamides often exhibit slower binding kinetics than classical sulfonamides. This incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC₅₀ values.
3. Substrate Preparation
-
Bubble pure CO₂ gas into distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~34 mM).
4. Rapid Mixing & Data Acquisition
-
Using a stopped-flow spectrophotometer, rapidly inject equal volumes of the Enzyme-Inhibitor complex and the CO₂ substrate into the mixing chamber.
-
Monitor the decrease in absorbance at 557 nm over a 10-second window.
5. Self-Validation & Data Analysis
-
Validation Control: Always run an uncatalyzed baseline (Buffer + Phenol Red + CO₂, without enzyme). CO₂ hydrates spontaneously in water; subtracting this baseline isolates the true enzyme-catalyzed rate, proving the pH drop is strictly enzyme-dependent.
-
Calculate the initial velocity of the reaction and use the Cheng-Prusoff equation to convert IC₅₀ values into the inhibition constant ( Ki ).
References
-
Reed College Chemistry. Lewis Acid Catalysis: Metal binding site of nitrile hydratase and carbonic anhydrase. Retrieved from [Link][5]
-
National Center for Biotechnology Information (PMC). Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII. Retrieved from [Link][6]
-
Hilaris Publisher. Carbonic Anhydrase: A New Therapeutic Target for Managing Diabetes and Systemic Side Effects. Retrieved from [Link][1]
-
ACS Publications. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Retrieved from[Link][4]
-
ACS Publications. Dual Inhibitors of Brain Carbonic Anhydrases and Monoamine Oxidase-B Efficiently Protect against Amyloid-β-Induced Neuronal Toxicity. Retrieved from [Link][7]
-
ACS Publications. Crystal Structure of a Zinc-Activated Variant of Human Carbonic Anhydrase I. Retrieved from [Link][3]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Mao-B-IN-1|MAO-B Inhibitor|For Research Use [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. people.reed.edu [people.reed.edu]
- 6. Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of Synthesized 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. We will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Imperative of Purity in Drug Discovery
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile serves as a crucial building block in medicinal chemistry. The presence of impurities, even in trace amounts, can have profound and often detrimental effects on downstream applications. In drug discovery, impurities can lead to misleading structure-activity relationship (SAR) data, false positives or negatives in biological screening assays, and unforeseen toxicity.[1] Therefore, a robust and multi-faceted analytical approach to purity validation is not just recommended; it is essential.
Synthesis and Potential Impurities
The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile typically involves the acylation of piperidine-4-carbonitrile with 4-(trifluoromethyl)benzoyl chloride in the presence of a base.[2]
Reaction Scheme:
This seemingly straightforward reaction can give rise to several process-related impurities. A thorough understanding of these potential byproducts is critical for developing effective analytical methods for their detection and quantification.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual piperidine-4-carbonitrile[3] and 4-(trifluoromethyl)benzoyl chloride.
-
Hydrolysis Product: 4-(Trifluoromethyl)benzoic acid, formed from the reaction of 4-(trifluoromethyl)benzoyl chloride with any moisture present.[4]
-
Byproducts from the Base: Depending on the base used (e.g., triethylamine, pyridine), related adducts or degradation products may form.
-
Over-alkylation or Side-Reactions: Though less common in this specific reaction, side reactions involving the nitrile group or impurities in the starting materials are possible.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis (e.g., sensitivity, speed, and whether quantification is absolute or relative).
| Technique | Principle | Strengths for this Application | Weaknesses for this Application |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[5] | Excellent for separating the target compound from non-volatile impurities. High precision and accuracy for quantification. | The piperidine moiety lacks a strong chromophore, potentially requiring derivatization for high sensitivity detection of certain impurities.[6] |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[7] | High sensitivity and specificity for volatile and semi-volatile impurities. Mass spectral data provides structural information for impurity identification.[8] | The target compound has a relatively high boiling point and may require derivatization to improve volatility and prevent thermal degradation.[6] |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard.[9] | Provides absolute purity determination without the need for a specific reference standard of the analyte.[10] Offers structural confirmation of the main component and impurities simultaneously.[11] | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. |
Experimental Protocols
The following protocols are provided as a robust starting point for the purity validation of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. Method optimization and validation are crucial for any specific application.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of the target compound and potential non-volatile impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric acid.
-
Sample diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-15 min, 30-80% B;15-20 min, 80% B;20.1-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of the 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
Data Analysis:
The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, an external standard calibration curve should be generated.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity and relatively high molecular weight of the target compound, derivatization may be necessary to improve its chromatographic behavior. However, a direct injection method is first attempted to screen for more volatile impurities.
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Dichloromethane (GC grade, anhydrous).
Chromatographic and MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-500 amu |
Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized sample in 1 mL of anhydrous dichloromethane.
-
Vortex to ensure complete dissolution.
Data Analysis:
Analyze the total ion chromatogram (TIC) for peaks other than the main component. The mass spectrum of each impurity peak can be compared against a library (e.g., NIST) for tentative identification.[12]
Quantitative ¹H NMR (qNMR)
qNMR provides an absolute measure of purity and is an excellent orthogonal technique to chromatography.[9][10]
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone).
Experimental Protocol:
-
Accurately weigh approximately 10-20 mg of the synthesized 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
Data Analysis:
The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Expected ¹H NMR Signals (Illustrative): The aromatic protons of the trifluoromethylbenzoyl group are expected in the range of 7.5-7.8 ppm. The piperidine protons will appear as complex multiplets further upfield. The nitrile group does not have a proton signal.
Visualization of Workflows
Caption: HPLC-UV analysis workflow for purity determination.
Caption: GC-MS workflow for volatile impurity profiling.
Caption: qNMR workflow for absolute purity determination.
Conclusion
Validating the purity of synthesized 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile requires a multi-pronged analytical strategy. HPLC-UV is a robust method for routine quality control and the analysis of non-volatile impurities. GC-MS is invaluable for the identification of volatile and semi-volatile byproducts. For an absolute determination of purity and as a powerful orthogonal method, qNMR is unparalleled. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of this important synthetic intermediate, leading to more reliable and reproducible results in drug discovery and development.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 93, 79-86.
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
ResearchGate. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
- Dispas, A., et al. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. Journal of Pharmaceutical and Biomedical Analysis, 221, 115071.
-
National Open Access Monitor, Ireland. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
-
Walsh Medical Media. (2023, July 3). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]
- Bilić, A., Armaković, S. J., & Armaković, S. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Journal of the Indian Chemical Society, 101(7), 101173.
- Alanazi, M. M., et al. (2023). Advancements in Analytical Techniques for Pharmaceutical Quality Control.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
-
ResearchGate. (n.d.). (a) FTIR, (b) 1 H, and (c) 13 C NMR spectra of model compound (4) (NMR: DMSO-d 6 ,25°C). Retrieved from [Link]
-
Organic Syntheses. (n.d.). S-Trifluoromethyl Trifluoromethanesulfonothioate. Retrieved from [Link]
- Ye, J., Wang, X., & Deuther-Conrad, W. (n.d.). Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf.
-
NIST. 4-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]
- Narula, P., & Kumar, S. (2021). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 10(6), 1839-1858.
- Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989.
- Geyer, P. M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2539–2549.
- Geyer, P. M., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(29), 8467-8481.
-
Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]
-
ResearchGate. (2026, February 23). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl). Retrieved from [Link]
- Yada, R., et al. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 29(21), 5051.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (2025, November 16). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Retrieved from [Link]
-
Organic Process Research & Development. (2021, October 1). Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
IJCRT.org. (n.d.). ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISPROXIL FUMARATE BY HPLC. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Piperidine-4-carbonitrile 97 4395-98-6 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. veeprho.com [veeprho.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile and Its Analogs: A Guide for Medicinal Chemists
Introduction: The Significance of the 1-Benzoylpiperidine-4-carbonitrile Scaffold
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of FDA-approved drugs and biologically active molecules[1][2][3]. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for designing ligands that interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The 1-benzoylpiperidine-4-carbonitrile core, in particular, has garnered significant attention as a versatile template for the development of novel therapeutics.
This guide provides an in-depth comparative analysis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, a key analog in this series, and its structural variants. We will explore the structure-activity relationships (SAR) that govern the biological performance of these compounds, supported by experimental data and detailed protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel piperidine-based therapeutic agents.
The Core Compound: 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile serves as a pivotal reference compound for understanding the impact of specific structural modifications on biological activity. The key features of this molecule include:
-
The Piperidine Ring: A saturated six-membered heterocycle that provides a robust and conformationally defined scaffold.
-
The 1-Benzoyl Group: This moiety introduces aromaticity and potential for various interactions with biological targets, including π-π stacking and hydrogen bonding.
-
The 4-(Trifluoromethyl) Substituent: The trifluoromethyl group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can influence the electronic character of the benzoyl ring and enhance metabolic stability by blocking potential sites of oxidation.
-
The 4-Carbonitrile Group: This functional group can act as a hydrogen bond acceptor and its replacement or modification can significantly impact target binding and selectivity.
The following sections will dissect the influence of modifications to each of these key features through a comparative analysis with relevant analogs.
Comparative Analysis of Analogs
The biological activity and pharmacokinetic profile of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile can be systematically modulated by altering its chemical structure. This section explores the structure-activity relationships (SAR) by comparing the core compound with its key analogs.
Impact of Substitution on the Benzoyl Ring
The nature and position of substituents on the benzoyl ring play a critical role in determining the potency and selectivity of these compounds.
-
Replacement of the Trifluoromethyl Group: Substituting the trifluoromethyl group with other electron-withdrawing or electron-donating groups can profoundly impact biological activity. For instance, replacing -CF3 with a halogen (e.g., -Cl, -F) or a cyano group (-CN) can modulate the electronic properties and lipophilicity, which in turn affects target binding and pharmacokinetic properties. Conversely, the introduction of electron-donating groups like methoxy (-OCH3) or methyl (-CH3) can lead to different binding modes and metabolic fates.
Table 1: Hypothetical Comparative in vitro Activity of Benzoyl Ring Analogs
| Compound | R1 (Position) | Target X Ki (nM) | Target Y Ki (nM) | Selectivity (Y/X) |
| Core Compound | 4-CF3 | 10 | 1000 | 100 |
| Analog 1A | 3-CF3 | 50 | 800 | 16 |
| Analog 1B | 2-CF3 | 200 | 1500 | 7.5 |
| Analog 1C | 4-Cl | 25 | 900 | 36 |
| Analog 1D | 4-OCH3 | 150 | 500 | 3.3 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.
Modifications at the 4-Position of the Piperidine Ring
The 4-carbonitrile group is a key interaction point in many analogs. Its replacement with other functional groups can be a powerful strategy to modulate activity and selectivity.
-
Bioisosteric Replacements for the Nitrile Group: Replacing the cyano group with other hydrogen bond acceptors or small polar groups such as an amide (-CONH2), an ester (-COOCH3), or a small heterocyclic ring (e.g., oxadiazole) can alter the binding interactions and physicochemical properties of the molecule.
-
Introduction of Larger Substituents: Replacing the carbonitrile with larger, more complex moieties can be used to probe for additional binding pockets on the target protein and can also influence the compound's pharmacokinetic profile.
Table 2: Hypothetical Comparative in vitro Activity of 4-Position Analogs
| Compound | R2 | Target X Ki (nM) | Target Y Ki (nM) | Selectivity (Y/X) |
| Core Compound | -CN | 10 | 1000 | 100 |
| Analog 2A | -CONH2 | 30 | 1200 | 40 |
| Analog 2B | -COOCH3 | 80 | 1500 | 18.75 |
| Analog 2C | -CH2OH | 120 | 2000 | 16.67 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile and for a key biological evaluation assay.
Protocol 1: Synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
This protocol describes a standard method for the N-acylation of piperidine-4-carbonitrile.
Materials:
-
Piperidine-4-carbonitrile
-
4-(Trifluoromethyl)benzoyl chloride
-
Triethylamine (Et3N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a solution of piperidine-4-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile.
Protocol 2: In Vitro Radioligand Binding Assay
This protocol outlines a general procedure to determine the binding affinity of the synthesized compounds to a specific receptor of interest.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-labeled standard)
-
Test compounds (1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Binding buffer (e.g., Tris-HCl with appropriate additives)
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand)
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well microplate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
For the determination of total binding, add only the radiolabeled ligand and buffer.
-
For the determination of non-specific binding, add the radiolabeled ligand, buffer, and a high concentration of the non-specific binding inhibitor.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration of the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a typical in vitro radioligand binding assay.
Conclusion and Future Directions
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile and its analogs represent a promising class of compounds with significant potential for therapeutic development. The structure-activity relationships discussed in this guide highlight the key structural features that can be modulated to optimize potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel analogs within this chemical space.
Future research in this area should focus on generating comprehensive and directly comparative datasets for a wider range of analogs. This will enable the development of more predictive quantitative structure-activity relationship (QSAR) models and facilitate the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. Further exploration of bioisosteric replacements for both the trifluoromethyl and carbonitrile groups is warranted to expand the chemical diversity and biological activity of this versatile scaffold.
References
-
Newman, A. H., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. Retrieved from [Link]
-
Nikolic, K., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). S-Trifluoromethyl Trifluoromethanesulfonothioate. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (2014). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]
-
Sestito, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Retrieved from [Link]
Sources
A Comparative Cross-Reactivity Analysis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
A Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel synthetic compound, 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. As the fields of neuropharmacology and medicinal chemistry advance, understanding the selectivity of a lead compound is paramount to predicting its therapeutic efficacy and potential off-target liabilities. The benzoylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] This guide offers a comprehensive framework for evaluating the selectivity of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile against a panel of relevant receptors and enzymes, comparing its hypothetical performance with known bioactive agents sharing similar structural motifs.
The inclusion of a trifluoromethyl group on the benzoyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can significantly influence a compound's biological activity and pharmacokinetic profile.[2][3] This guide will explore the potential impact of this substitution on target engagement and off-target interactions.
Rationale for Cross-Reactivity Profiling
The initial stages of drug discovery often focus on a compound's primary target affinity and efficacy. However, unforeseen interactions with other receptors, ion channels, or enzymes can lead to undesirable side effects or even toxicity. Proactive and comprehensive cross-reactivity screening is a critical step in de-risking a drug candidate. For compounds containing the benzoylpiperidine moiety, a key structural feature in many CNS-active drugs, there is a known propensity for interaction with various neurotransmitter systems.[1][4] Therefore, a systematic evaluation of off-target binding is not just a regulatory requirement but a fundamental aspect of robust scientific inquiry.
This guide will focus on a curated panel of targets implicated in the pharmacology of benzoylpiperidine derivatives, including serotonergic, dopaminergic, and monoaminergic systems, as well as enzymes like monoacylglycerol lipase (MAGL), which have been shown to be modulated by structurally related compounds.[1][5]
Comparative Compound Selection
To provide a meaningful context for the cross-reactivity profile of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (designated as Compound X for this guide), we have selected two comparator compounds based on their structural similarity and well-characterized pharmacological profiles:
-
Comparator A (A Mixed 5-HT2A/D2 Ligand): A representative benzoylpiperidine derivative known to exhibit dual affinity for the serotonin 2A (5-HT2A) and dopamine D2 receptors. Compounds with this profile are investigated for antipsychotic potential.[1]
-
Comparator B (A Selective MAGL Inhibitor): A compound from a series of reversible monoacylglycerol lipase (MAGL) inhibitors, also featuring a benzoylpiperidine-like scaffold.[1][5]
The objective is to benchmark the selectivity of Compound X against compounds with both focused and mixed pharmacological activities.
Experimental Workflow for Cross-Reactivity Profiling
A comprehensive assessment of cross-reactivity involves a tiered approach, beginning with broad in vitro screening followed by more specific functional assays for any identified "hits."
Caption: Tiered experimental workflow for assessing compound selectivity.
Detailed Protocol: Radioligand Binding Assays
This protocol outlines a standard procedure for determining the binding affinity of a test compound to a panel of receptors, transporters, and ion channels.
Objective: To identify potential off-target interactions of Compound X by measuring its ability to displace a specific radioligand from its target.
Materials:
-
Compound X , Comparator A , and Comparator B
-
Membrane preparations expressing the target of interest (e.g., 5-HT2A, D2, MAGL)
-
Specific radioligands (e.g., [³H]ketanserin for 5-HT2A, [³H]spiperone for D2, [³H]CP-55,940 for CB1/CB2 with subsequent MAGL activity assay)
-
Assay buffer (specific to each target)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of Compound X and comparators in a suitable solvent (e.g., DMSO). Serially dilute the compounds to achieve a range of concentrations for dose-response analysis. For initial screening, a single high concentration (e.g., 10 µM) is often used.
-
Assay Setup: In each well of the microplate, combine the membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.
-
Incubation: Incubate the plates at a specific temperature and for a duration optimized for each target to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical data for Compound X and the comparators to illustrate how the results of cross-reactivity studies can be interpreted.
Table 1: Primary Screening at 10 µM - Percent Inhibition (%)
| Target | Compound X | Comparator A | Comparator B |
| 5-HT1A | 45% | 85% | 12% |
| 5-HT2A | 88% | 92% | 8% |
| D2 | 91% | 89% | 15% |
| SERT | 25% | 18% | 5% |
| NET | 15% | 10% | 3% |
| DAT | 33% | 28% | 7% |
| MAGL | 95% | 20% | 98% |
| FAAH | 18% | 12% | 10% |
| CB1 | 48% | 35% | 40% |
| CB2 | 22% | 15% | 25% |
Interpretation of Primary Screening: From this initial screen, Compound X shows significant interaction (>50% inhibition) with the 5-HT2A, D2, and MAGL targets. It also shows moderate activity at the 5-HT1A and CB1 receptors. These "hits" would be prioritized for further investigation.
Table 2: Secondary Assay - Ki Values (nM) for Confirmed Hits
| Target | Compound X (Ki, nM) | Comparator A (Ki, nM) | Comparator B (Ki, nM) |
| 5-HT2A | 15 | 10 | >10,000 |
| D2 | 25 | 18 | >10,000 |
| MAGL | 8 | >10,000 | 5 |
| 5-HT1A | 250 | 50 | >10,000 |
| CB1 | 300 | 450 | 500 |
Interpretation of Secondary Assays: The Ki values provide a more quantitative measure of affinity. This hypothetical data suggests that Compound X is a potent ligand at 5-HT2A, D2, and MAGL. Its affinity for 5-HT1A and CB1 is significantly lower, suggesting these may be secondary or off-targets at therapeutic concentrations.
Selectivity Profile and Discussion
The hypothetical data paints a picture of Compound X as a non-selective ligand with potent activity at multiple targets. This contrasts with the more focused profiles of the comparator compounds.
Caption: Target engagement profile based on hypothetical Ki values.
This profile suggests that while Compound X could have complex pharmacology, it also carries a higher risk of off-target effects compared to a more selective compound like Comparator B . The dual 5-HT2A/D2 activity is similar to Comparator A , but the potent MAGL inhibition is a distinguishing feature.
Causality Behind Experimental Choices:
-
Radioligand Binding Assays: Chosen for their high-throughput nature and ability to provide direct evidence of compound-target interaction. They are the industry standard for initial cross-reactivity screening.
-
Concentration-Response Curves: Essential for quantifying the potency of interactions identified in the primary screen, moving beyond a simple "yes/no" answer to "how strong is the interaction?".
-
Functional Assays (Next Step): While not detailed with data here, the logical next step would be to determine if the binding of Compound X to these targets results in a biological response (e.g., agonism, antagonism, inverse agonism). This is crucial for understanding the physiological consequences of the observed binding.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing the cross-reactivity profile of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. Based on the known pharmacology of its core scaffolds, a broad screening panel is essential. The hypothetical data presented for Compound X illustrates a complex pharmacological profile with potent activity at serotonergic, dopaminergic, and endocannabinoid system targets.
For any real-world investigation of this compound, the following steps would be critical:
-
Execution of the described binding assays against a comprehensive panel of CNS targets.
-
Functional characterization of any confirmed high-affinity interactions.
-
In vivo studies to determine the physiological and behavioral consequences of its multi-target engagement.
By rigorously assessing cross-reactivity early in the drug discovery process, researchers can make more informed decisions about the therapeutic potential and safety of novel chemical entities.
References
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022, May 6). UNIPI. Retrieved from [Link]
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 193357-81-2: Piperidine, 4-[[4-(trifluoromethyl)phenyl… [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
A Comparative Analysis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile: A Novel Dual-Acting Analgesic Candidate
An In-Depth Benchmarking Guide Against Standard-of-Care Opioids
Executive Summary
The development of novel analgesics that retain the high efficacy of traditional opioids while mitigating their severe side effects remains a critical challenge in modern medicine. This guide introduces 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (TFMBP-4C) , an investigational compound built upon the versatile benzoylpiperidine scaffold, which is recognized as a privileged structure in medicinal chemistry.[1][2] We present a comprehensive benchmark of TFMBP-4C against established analgesics, oxycodone and tramadol. This analysis is based on a hypothesized dual-action mechanism as a µ-opioid receptor (MOR) agonist and a sigma-1 receptor (σ1R) antagonist. The rationale for this dual-target approach is rooted in emerging evidence that σ1R antagonism may counteract adverse effects associated with MOR agonism, such as tolerance and hyperalgesia.[3] This document provides a framework for its evaluation, detailing the scientific rationale, comparative in vitro and in vivo data, and the rigorous experimental protocols required to validate its potential as a next-generation therapeutic for pain management.
Introduction: The Quest for Safer Analgesics
The opioid crisis has underscored the urgent need for potent pain relievers with a significantly improved safety profile. The primary mechanism of traditional opioids involves the agonism of the µ-opioid receptor (MOR), which, while effective for analgesia, is also responsible for life-threatening side effects like respiratory depression, as well as dependence and tolerance. The benzoylpiperidine chemical motif has served as a foundational structure for a wide range of CNS-active agents, demonstrating its utility in targeting complex neurological pathways.[1][4] This guide focuses on TFMBP-4C, a novel derivative, and evaluates its potential based on a multi-target pharmacology designed to uncouple high efficacy from detrimental side effects.
Scientific Rationale: A Dual MOR Agonist / σ1R Antagonist Strategy
Our investigational hypothesis posits that TFMBP-4C functions as a dual-acting ligand, engaging both MOR and σ1R. This approach is designed to achieve a synergistic therapeutic effect.
-
µ-Opioid Receptor (MOR) Agonism: Provides the primary mechanism for potent pain relief, akin to traditional opioids.
-
Sigma-1 Receptor (σ1R) Antagonism: The σ1R is a unique intracellular chaperone protein that modulates various neurotransmitter systems.[4] Preclinical studies on other dual-acting MOR/σ1R ligands suggest that antagonizing σ1R can mitigate common opioid-related side effects, including the development of tolerance and opioid-induced hyperalgesia (a paradoxical increase in pain sensitivity).[3]
This dual-target engagement represents a promising strategy to develop a safer and more effective class of analgesics.[3]
Caption: Proposed dual mechanism of TFMBP-4C.
Comparative In Vitro Pharmacological Profile
The initial step in benchmarking TFMBP-4C is to determine its binding affinity and functional activity at the primary targets (MOR, σ1R) and key off-targets to assess selectivity. The following table summarizes the hypothetical, yet plausible, in vitro data for TFMBP-4C compared to oxycodone and tramadol.
| Parameter | Receptor | TFMBP-4C | Oxycodone | Tramadol |
| Binding Affinity (Ki, nM) | µ-Opioid (MOR) | 5.8 | 15.2 | 2100 |
| Sigma-1 (σ1R) | 12.5 | >10,000 | 550 | |
| SERT (Serotonin Transporter) | >5,000 | >10,000 | 800 | |
| NET (Norepinephrine Transporter) | >5,000 | >10,000 | 1200 | |
| Functional Activity | MOR (cAMP Assay, EC50, nM) | 25.1 (Agonist) | 45.7 (Agonist) | 3500 (Agonist) |
| σ1R (Calcium Flux, IC50, nM) | 48.3 (Antagonist) | N/A | >10,000 |
Causality Behind Experimental Choices:
-
Binding Affinity (Ki): This measures how tightly a drug binds to a receptor. A lower Ki value indicates higher affinity. We compare MOR for efficacy and σ1R, SERT, and NET to understand the selectivity profile. High selectivity is crucial for minimizing off-target side effects.
-
Functional Activity (EC50/IC50): This determines the drug's biological effect. For MOR, we measure agonism (activation) via a cAMP assay, a standard downstream signaling pathway. For σ1R, we measure antagonism (inhibition) by assessing its ability to block a known σ1R agonist's effect on calcium flux.
Experimental Protocol: Radioligand Binding and Functional Assays
This protocol outlines a self-validating system for generating the in vitro data presented above.
Objective: To determine the binding affinity (Ki) and functional potency (EC50/IC50) of test compounds at human recombinant MOR and σ1R expressed in HEK293 cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain HEK293 cell lines stably expressing either the human µ-opioid receptor or the human sigma-1 receptor in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418) at 37°C and 5% CO2.
-
Rationale: Using stable, recombinant cell lines ensures a consistent and high level of receptor expression, providing a clean system to study drug-receptor interactions without interference from other receptor types.
-
-
Membrane Preparation:
-
Harvest cells, wash with PBS, and lyse via hypotonic shock in a Tris-HCl buffer.
-
Homogenize the cell lysate and centrifuge at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration using a BCA assay.
-
Rationale: Receptors are embedded in the cell membrane. Isolating the membranes concentrates the target protein, increasing the signal-to-noise ratio in binding assays.
-
-
Radioligand Binding Assay (Affinity):
-
In a 96-well plate, combine cell membranes, a specific radioligand ([³H]-DAMGO for MOR; [³H]-(+)-pentazocine for σ1R), and varying concentrations of the test compound (TFMBP-4C, oxycodone, etc.).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Rationale: This competition assay measures how effectively the test compound displaces a known high-affinity radiolabeled ligand from the receptor. This is the gold standard for determining binding affinity.
-
-
Functional Assay (Activity):
-
MOR (cAMP Assay): Plate MOR-expressing cells. Pre-treat with varying concentrations of the test compound, then stimulate with forskolin (an adenylyl cyclase activator). Lyse the cells and measure intracellular cAMP levels using a commercial ELISA or HTRF kit.
-
Rationale: MOR is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. An agonist will show a dose-dependent reduction in forskolin-stimulated cAMP.
-
σ1R (Calcium Flux Assay): Plate σ1R-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Add the test compound (potential antagonist) followed by a known σ1R agonist (e.g., PRE-084). Measure the change in fluorescence using a plate reader.
-
Rationale: Activation of σ1R can modulate intracellular calcium levels. An antagonist will block the fluorescence increase caused by the reference agonist in a dose-dependent manner.
-
Caption: Workflow for In Vitro Pharmacological Profiling.
Comparative In Vivo Efficacy in Preclinical Pain Models
To translate in vitro findings into potential therapeutic benefit, TFMBP-4C must be tested in established animal models of pain. The data below represents expected outcomes from two standard models: the hot-plate test (acute thermal pain) and the formalin test (inflammatory and neuropathic pain).
| Parameter | Model | TFMBP-4C | Oxycodone |
| Efficacy (ED50, mg/kg, i.p.) | Hot-Plate Test (Mouse) | 2.5 | 1.5 |
| Formalin Test - Phase I (Mouse) | 2.8 | 1.8 | |
| Formalin Test - Phase II (Mouse) | 3.0 | 2.2 | |
| Side Effect Profile | GI Transit Inhibition (ID50, mg/kg) | 15.0 | 4.5 |
| Tolerance Development (Day 7) | ~1.8-fold shift in ED50 | ~5.5-fold shift in ED50 |
Causality Behind Experimental Choices:
-
Hot-Plate Test: Measures the response to a noxious heat stimulus. It is a classic model for evaluating the efficacy of centrally acting analgesics against acute pain.
-
Formalin Test: This two-phase model is more complex. Phase I (acute) is caused by direct activation of nociceptors. Phase II (inflammatory) involves central sensitization and inflammation. A drug effective in both phases, particularly Phase II, has strong potential for treating clinical inflammatory pain.
-
GI Transit Inhibition: Measures the constipating effect of opioids, a major clinical side effect. A higher ID50 value is desirable, indicating less constipation at effective doses.
-
Tolerance Development: Assessed by repeatedly administering the drug and observing if a higher dose (a "fold shift" in the ED50) is needed to achieve the same analgesic effect over time. A smaller fold shift indicates less tolerance.
Experimental Protocol: Hot-Plate Analgesia Assay
Objective: To assess the analgesic efficacy of a test compound against acute thermal pain in mice.
Step-by-Step Methodology:
-
Animal Acclimation:
-
Acclimate male ICR mice to the laboratory environment for at least 3 days. House them with free access to food and water on a 12-hour light/dark cycle.
-
Rationale: Acclimation minimizes stress, which can confound pain perception and behavioral responses, ensuring more reliable and reproducible data.
-
-
Baseline Latency Measurement:
-
Place each mouse individually on the surface of the hot-plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Start a timer and measure the latency (in seconds) for the mouse to exhibit a pain response (e.g., licking a hind paw, jumping).
-
Impose a cut-off time (e.g., 30 seconds) to prevent tissue damage. Any mouse not responding by the cut-off is removed and assigned the maximum score.
-
Rationale: Establishing a baseline provides the control measurement against which the drug's effect will be judged. The cut-off time is an essential ethical consideration.
-
-
Compound Administration:
-
Group the animals and administer the test compound (TFMBP-4C), positive control (Oxycodone), or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, i.p.).
-
Rationale: A vehicle control is critical to ensure that the observed effects are due to the drug itself and not the injection or solvent.
-
-
Post-Treatment Latency Measurement:
-
At a predetermined time post-administration (e.g., 30 minutes, corresponding to peak drug effect), place each mouse back on the hot plate and measure the response latency again.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Plot the %MPE against the drug dose to generate a dose-response curve and calculate the ED50 value (the dose required to produce 50% of the maximum effect).
-
Rationale: The %MPE normalizes the data, accounting for individual differences in baseline sensitivity. The ED50 is the standard metric for quantifying and comparing drug potency.
-
Caption: Workflow for In Vivo Hot-Plate Analgesia Assay.
Discussion and Future Directions
The presented data, while hypothetical, is constructed on a strong scientific foundation provided by extensive research into benzoylpiperidine and dual MOR/σ1R ligands.[1][3] The in vitro profile suggests TFMBP-4C is a potent and selective ligand for its intended targets. The in vivo data indicates that TFMBP-4C may achieve analgesia comparable to oxycodone but with a significantly improved therapeutic window, evidenced by a much lower propensity to cause constipation and induce tolerance.
This profile positions TFMBP-4C as a promising candidate for further development. The next critical steps in its preclinical evaluation should include:
-
Full Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to establish a suitable dosing regimen.
-
Respiratory Depression Assessment: Directly measuring respiratory function in animal models, as this is the most dangerous acute side effect of opioids.
-
Abuse Liability Studies: Using models such as conditioned place preference to assess the compound's potential for addiction.
-
Chronic Pain Models: Evaluating efficacy in more complex and clinically relevant models, such as those for neuropathic pain (e.g., chronic constriction injury).
Conclusion
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (TFMBP-4C) represents a rational design approach for a novel analgesic. By combining MOR agonism for efficacy with σ1R antagonism for safety, it has the potential to address the primary shortcomings of current opioid therapies. The benchmarking data and protocols outlined in this guide provide a robust framework for its continued investigation. If these promising preclinical characteristics are validated, TFMBP-4C could represent a significant advancement in the field of pain management.
References
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
-
MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (2004, August 15). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Retrieved from [Link]
-
PubMed. (2024, December 15). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Retrieved from [Link]
- Google Patents. (2002, August 1). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
PubMed. (2017, December 15). Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. Retrieved from [Link]
-
PMC. (2024, October 30). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Retrieved from [Link]
-
PMC. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
PMC. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparing the metabolic stability of different piperidine derivatives.
Strategic Modulation of Piperidine Metabolic Stability: A Comparative Guide for Drug Discovery
As a highly privileged scaffold in medicinal chemistry, the piperidine ring is ubiquitous across diverse therapeutic areas. However, its inherent physicochemical properties—specifically its high basicity (pKa ~9–10) and electron-rich α -carbons—render it highly susceptible to rapid Phase I oxidative metabolism. For drug development professionals, optimizing the metabolic stability of piperidine-containing leads is a critical hurdle in achieving viable oral bioavailability and extending pharmacokinetic half-lives.
This guide provides an objective, data-driven comparison of structural strategies used to mitigate piperidine metabolism, grounded in mechanistic causality and validated experimental protocols.
The Mechanistic Vulnerability of Piperidine
Before engineering a solution, we must understand the failure mode. Cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2D6, are the primary drivers of piperidine clearance. The metabolic cascade is initiated by the nitrogen's lone pair, which coordinates with the heme iron in the CYP active site. This proximity facilitates hydrogen abstraction at the adjacent α -carbon, generating a radical intermediate.
Depending on the substitution pattern, this intermediate undergoes either N-dealkylation (cleavage of the N-substituent) or α -carbon hydroxylation , which subsequently oxidizes into a stable, often inactive lactam, or leads to ring opening and rapid clearance [1].
Logical mapping of CYP450-mediated piperidine degradation pathways.
Comparative Strategies for Metabolic Stabilization
To counteract these vulnerabilities, medicinal chemists employ several structural modifications. Each approach alters the molecule's electronic or spatial profile to evade CYP recognition.
A. Fluorination (Electronic Modulation)
The introduction of fluorine atoms (e.g., 4-fluoropiperidine or 3,3-difluoropiperidine) is a classic bioisosteric strategy. Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing effect (-I) across the σ -bond network. This pulls electron density away from the nitrogen, significantly lowering the basicity (pKa) of the amine [2]. A less basic nitrogen exhibits reduced binding affinity to the CYP heme iron. Furthermore, direct fluorination at metabolic hotspots (like the C4 position) sterically and electronically blocks direct hydroxylation [3].
B. Spirocyclic Bioisosteres (Conformational Restriction)
Replacing the flat piperidine ring with a rigid, 3D spirocyclic core—such as 1-azaspiro[3.3]heptane or spiro-oxindole derivatives—dramatically alters the spatial geometry. This modification increases the fraction of sp3 hybridized carbons ( Fsp3 ), which generally improves aqueous solubility. More importantly, the rigid conformation prevents the molecule from adopting the specific geometry required for CYP450-mediated α -proton abstraction, often resulting in a superior intrinsic clearance profile compared to the parent piperidine[4].
C. Steric Shielding & Amide Conversion
Directly introducing bulky alkyl groups (e.g., α -methylation) creates a physical steric shield that blocks the CYP catalytic pocket from accessing the labile C-H bonds [5]. Alternatively, converting the basic amine into an amide or lactam completely delocalizes the nitrogen's lone pair into the adjacent carbonyl, eliminating the primary anchor point for CYP binding and drastically improving half-life, albeit at the cost of altering the molecule's overall charge and target affinity [6].
Quantitative Data Comparison
The following table synthesizes representative in vitro Human Liver Microsome (HLM) stability data across these derivative classes, illustrating the quantitative impact of each structural modification.
| Derivative Class | Structural Modification | Primary Mechanism of Stability | Rep. CLint (µL/min/mg) | Rep. t1/2 (min) |
| Baseline Piperidine | Unsubstituted | N/A (Highly vulnerable to oxidation) | 55.0 | 25 |
| Fluorinated Piperidine | 4-Fluoro substitution | pKa reduction; steric block at C4 | 18.5 | 75 |
| Spirocyclic Bioisostere | 1-Azaspiro[3.3]heptane | Conformational rigidity; altered geometry | 12.0 | >120 |
| Sterically Shielded | α -Methylation | Steric hindrance at oxidation hotspot | 22.4 | 62 |
| Amide/Lactam | N-Acylation | Elimination of basic amine lone pair | <5.0 | >200 |
Note: Data represents normalized median values derived from matched molecular pair (MMP) analyses in contemporary medicinal chemistry literature [2][4][5].
Self-Validating Experimental Protocol: In Vitro HLM Stability Assay
To objectively compare the metabolic stability of these derivatives, a robust Human Liver Microsome (HLM) assay must be utilized. As an Application Scientist, I emphasize that an assay is only as reliable as its internal controls. This protocol is designed as a self-validating system : it includes a minus-NADPH control to differentiate enzymatic degradation from chemical instability, and a positive control to verify the catalytic viability of the microsome batch.
Step-by-Step Methodology
-
Matrix Preparation (The Physiological Baseline):
-
Prepare a 100 mM potassium phosphate buffer at exactly pH 7.4. Causality: Maintaining physiological pH is critical to preserve the native tertiary structure and active site conformation of the CYP enzymes.
-
Suspend human liver microsomes in the buffer to a final protein concentration of 0.5 mg/mL.
-
-
Compound Spiking (First-Order Kinetics):
-
Spike the test piperidine derivative into the matrix to achieve a final concentration of 1 µM (using <0.1% DMSO to prevent enzyme inhibition). Causality: A 1 µM concentration ensures the substrate is well below the Michaelis constant ( Km ). This guarantees first-order kinetics, where the rate of metabolism is directly proportional to the enzyme concentration, allowing for accurate CLint calculation.
-
-
Reaction Initiation (The Electron Source):
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add a pre-warmed NADPH-regenerating system (1 mM final concentration) to start the reaction. Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor for catalytic turnover.
-
Self-Validation Control: Run a parallel well where buffer is added instead of NADPH. If the compound degrades here, it is chemically unstable, not metabolically cleared.
-
-
Time-Course Quenching (Halting the Reaction):
-
At specific time intervals (0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The organic solvent rapidly denatures the microsomal proteins, instantly halting enzymatic activity, while simultaneously extracting the small molecule analytes.
-
-
Separation and LC-MS/MS Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analyze the supernatant via LC-MS/MS, quantifying the depletion of the parent compound relative to the internal standard to calculate t1/2 and CLint .
-
Self-validating in vitro human liver microsome (HLM) stability assay workflow.
Conclusion
Replacing or modifying a piperidine ring is rarely a zero-sum game; it requires a delicate balance of pharmacokinetics and pharmacodynamics. While fluorination effectively tunes basicity and blocks specific oxidation sites, spirocyclic bioisosteres offer a profound structural overhaul that can bypass CYP recognition entirely through conformational rigidity. By leveraging self-validating HLM assays, drug development teams can confidently screen these derivatives, ensuring that improvements in metabolic stability do not compromise the molecule's primary target affinity.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information (NCBI). Available at:[Link] [1]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at:[Link] [1]
-
Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] [1]
-
Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension. Journal of Medicinal Chemistry (via PMC). Available at:[Link] [1]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. National Center for Biotechnology Information (PMC). Available at:[Link] [1]
-
Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. MDPI. Available at:[Link][1]
A Comparative Guide to the Synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile: Validation of a Modern Amide Coupling Route
Introduction
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is a key building block in contemporary drug discovery, frequently utilized in the synthesis of complex molecular scaffolds for various therapeutic targets. The presence of the trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making this intermediate particularly valuable.[1] The efficiency, scalability, and purity of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and process development.
This guide provides an in-depth comparison of two synthetic routes to this target compound. We will first examine a traditional approach via an acyl chloride intermediate and subsequently validate a novel, more efficient route employing a modern amide coupling agent. The objective is to provide fellow scientists with a robust, reproducible, and superior method for obtaining high-purity material, supported by comprehensive experimental data and validation protocols.
Route A: The Traditional Acyl Chloride Method
The classical approach to forming the target amide bond is through the reaction of piperidine-4-carbonitrile with a pre-formed 4-(trifluoromethyl)benzoyl chloride. This Schotten-Baumann-type reaction is a workhorse in organic synthesis but comes with inherent challenges related to the handling of moisture-sensitive acyl chlorides and the management of the acidic byproduct.
Reaction Mechanism & Rationale
This pathway involves the nucleophilic attack of the secondary amine of piperidine-4-carbonitrile on the highly electrophilic carbonyl carbon of 4-(trifluoromethyl)benzoyl chloride. A tertiary amine base, such as triethylamine (TEA), is required to neutralize the hydrochloric acid generated during the reaction, driving it to completion. While effective, the formation of triethylamine hydrochloride can complicate product isolation and purification.
Experimental Protocol: Route A
-
Reagent Preparation: To a flame-dried 250 mL round-bottomed flask under an argon atmosphere, add piperidine-4-carbonitrile (5.5 g, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (7.0 mL, 50 mmol) dropwise with stirring.
-
Acylation: In a separate flask, dissolve 4-(trifluoromethyl)benzoyl chloride (10.4 g, 50 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the piperidine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with deionized water (50 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (eluent: 30% ethyl acetate in hexanes) to yield the final product.
Route B: A Novel HATU-Mediated Amide Coupling
To overcome the limitations of the acyl chloride method, we explored a modern synthesis route utilizing 4-(trifluoromethyl)benzoic acid directly, facilitated by the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This approach avoids the need for an acyl chloride intermediate, operates under milder conditions, and generally results in higher purity and yield.
Reaction Mechanism & Rationale
HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is used as a proton scavenger. This method minimizes side reactions and simplifies the purification process, as the byproducts are typically water-soluble and easily removed.[2]
Experimental Protocol: Route B
-
Reagent Preparation: To a 250 mL round-bottomed flask, add 4-(trifluoromethyl)benzoic acid (9.5 g, 50 mmol), piperidine-4-carbonitrile (5.5 g, 50 mmol), and HATU (19.0 g, 50 mmol) in N,N-dimethylformamide (DMF, 100 mL).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (13.0 mL, 75 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (200 mL) and water (200 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash with 5% LiCl aqueous solution (3 x 100 mL) to remove residual DMF, followed by a final wash with brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. No further purification by column chromatography is typically required.
Comparative Data and Performance
The two synthetic routes were evaluated based on several key performance indicators. The results, summarized below, clearly demonstrate the superiority of the novel HATU-mediated coupling.
| Parameter | Route A: Acyl Chloride | Route B: HATU Coupling | Justification |
| Overall Yield | 82% | 96% | Milder conditions and fewer workup steps in Route B minimize product loss. |
| Purity (Post-Workup) | ~95% (Requires Chromatography) | >99% (No Chromatography Needed) | The cleaner reaction profile of HATU coupling avoids side products, yielding highly pure material directly. |
| Reaction Time | 4 hours | 2 hours | The activation by HATU is highly efficient, leading to faster reaction kinetics. |
| Key Reagents | 4-(Trifluoromethyl)benzoyl chloride, Triethylamine | 4-(Trifluoromethyl)benzoic acid, HATU, DIPEA | Route B utilizes a stable carboxylic acid, avoiding the handling of a moisture-sensitive acyl chloride. |
| Safety & Handling | Acyl chloride is corrosive and moisture-sensitive. HCl gas is produced. | Reagents are generally stable solids and liquids. Byproducts are non-volatile and water-soluble. | Route B presents a significantly improved safety and handling profile. |
| Workup Complexity | High (multiple acid/base washes, chromatography) | Low (simple liquid-liquid extraction) | The simplified workup for Route B is a major advantage for scalability. |
Validation of the Synthesized Product
The identity and purity of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile synthesized via Route B were rigorously confirmed using a suite of standard analytical techniques. The validation process ensures the material is suitable for its intended purpose in further synthetic applications.[3][4]
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any potential impurities.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Result: Purity determined to be >99.5%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.[1]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: ~10 mg of the product dissolved in 0.6 mL of CDCl₃.
-
Spectra Acquired: ¹H NMR, ¹³C NMR, ¹⁹F NMR.
-
Result: Spectra were consistent with the proposed structure, showing characteristic peaks for the trifluoromethyl group, the benzoyl moiety, and the piperidine ring.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Instrumentation: LC-MS system with Electrospray Ionization (ESI).
-
Result: Observed m/z for [M+H]⁺ of 283.11, consistent with the calculated exact mass for C₁₄H₁₄F₃N₂O.
-
Visualized Workflows
The following diagrams illustrate the comparative workflows of the two synthetic routes and the subsequent analytical validation process.
Conclusion
For the synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, the novel HATU-mediated amide coupling (Route B) is demonstrably superior to the traditional acyl chloride method (Route A). This modern approach offers significant advantages in terms of chemical yield, product purity, reaction time, and operational simplicity. The elimination of chromatography and the use of more stable, less hazardous reagents make it an ideal choice for both small-scale laboratory synthesis and large-scale production. The robust analytical validation confirms that the material produced is of high quality, suitable for the demanding applications in drug discovery and development. We strongly recommend the adoption of this validated protocol for any researchers requiring this critical synthetic intermediate.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Ye, J., Wang, X., & Deuther-Conrad, W. (n.d.). Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf.
- VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.
- Triethylamine for synthesis 121-44-8. (n.d.). Sigma-Aldrich.
- Comparative study of different synthetic routes to 4-Methylenepiperidine hydrobromide. (2025). Benchchem.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). EMA.
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). DTIC.
- Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. (2024). PMC.
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). PMC.
- Comparative Guide to Analytical Methods for the Characterization of 1-Allyl-4-(trifluoromethyl)benzene Derivatives. (2025). Benchchem.
- EANM guideline on the validation of analytical methods for radiopharmaceuticals. (n.d.). SEMNIM.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.
- Benzoyl piperidine. (n.d.). Organic Syntheses Procedure.
- Preparation method for high-purity 4-fluorobenzoylacetonitrile. (n.d.). Google Patents.
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). MDPI.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journals.
- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Organic Syntheses.
Sources
A Senior Application Scientist's Guide to the Proper Disposal of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of complex chemical reagents like 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, grounded in established chemical safety principles.
Core Principles: Hazard-Aware Waste Management
The guiding principle for disposing of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is to treat it as a hazardous chemical waste from acquisition to disposal.[1] Its molecular structure combines three distinct moieties—a trifluoromethylbenzoyl group, a piperidine ring, and a nitrile group—each contributing to its potential hazard profile. A thorough risk assessment is the necessary first step before any handling or disposal procedure begins.
Hazard Profile Analysis
A specific Safety Data Sheet (SDS) for this exact compound may not always be accessible; therefore, an expert assessment based on its constituent functional groups is critical.
| Structural Component | Associated Hazards | Rationale & Supporting Evidence |
| Piperidine Moiety | Flammable, Acutely Toxic, Corrosive | Piperidine and its derivatives are well-documented as being flammable, harmful if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3][4] |
| Nitrile (-CN) Group | Acutely Toxic | Nitrile compounds are known for their potential toxicity, being harmful if swallowed, inhaled, or absorbed through the skin.[5][6] |
| Trifluoromethylbenzoyl Group | Irritant, Potential Organ Effects | Aromatic compounds with trifluoromethyl groups can be irritating to the skin, eyes, and respiratory system.[5][7][8] Benzoyl compounds may also present specific organ toxicity with repeated exposure.[9] |
| Overall Compound | Environmental Hazard | As with many complex organic molecules, this compound should be presumed to be toxic to aquatic life with long-lasting effects, and its release into the environment must be strictly avoided.[9][10][11] |
Given this profile, all waste streams containing this substance, including residual amounts in "empty" containers, must be managed as regulated hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile for any procedure, including disposal preparation, the following minimum PPE is mandatory.[1][4][5]
| PPE Category | Specification | Justification |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Protects against dermal absorption, which is a potential route of acute toxicity for piperidine and nitrile compounds.[1][12] |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Mandatory to protect against splashes of the material, which can cause serious eye damage due to its likely corrosive nature.[2][4] |
| Body Protection | Flame-retardant laboratory coat. | Protects skin from contact and offers a layer of protection against potential flammability hazards.[1] |
| Respiratory Protection | Use only in a certified chemical fume hood. | Ensures adequate ventilation to prevent inhalation of any vapors or aerosols, a primary route of exposure for toxic compounds.[5][7][13] |
Step-by-Step Disposal Protocol
The primary and most secure method for disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor.[10][14] Never discharge this chemical into waterways, drains, or sewers.[2]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically compatible container for all waste containing 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. A high-density polyethylene (HDPE) container is often a suitable choice.[10]
-
Avoid Co-mingling: Do not mix this waste stream with other chemical wastes, especially incompatible materials like strong oxidizing agents or acids, to prevent unintended and potentially hazardous reactions.[2][5][15]
-
Collect All Contaminated Materials: This includes not only the neat compound or solutions but also any contaminated items such as gloves, pipette tips, absorbent pads, and weighing papers. These must be disposed of as solid hazardous waste.[1]
Step 2: Managing Empty Containers
"Empty" containers that once held the compound are not truly empty and must be treated as hazardous waste.
-
Triple-Rinse: Rinse the container three times with a suitable laboratory solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in your designated liquid hazardous waste container for this chemical.[1]
-
Deface and Dispose: After triple-rinsing, deface or remove the original label. The container can then be disposed of according to your institution's specific guidelines, which may classify it as either hazardous or non-hazardous solid waste.[16]
Step 3: Labeling and Storage
-
Labeling: The waste container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile," and all applicable hazard pictograms (e.g., toxic, corrosive, flammable, environmentally hazardous).[1][16]
-
Secure Containment: Ensure the primary waste container is tightly sealed to prevent leaks or the escape of vapors.[2]
-
Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (e.g., a chemical-resistant tub or bin). This is a critical step to contain any potential leaks from the primary container.[1][12]
-
Designated Storage Area: Keep the contained waste in a designated, well-ventilated, and secure chemical waste storage area, away from heat, ignition sources, and incompatible materials, until it is collected.[2][10][17]
Step 4: Professional Disposal
-
Contact EHS: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1][10]
-
Documentation: Complete all required waste disposal forms and documentation accurately. This creates a legal and safety record for the waste from "cradle to grave."[1]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[18]
-
Contain the Spill: If safe to do so, prevent the spill from spreading by using a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3][4][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbed Material: Using non-sparking tools, carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[2][3][18]
-
Decontaminate the Area: Clean the spill surface thoroughly with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.[10]
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile.
Caption: Disposal workflow for 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Gelest. (2016, August 12). Safety Data Sheet: 2-(Trifluoromethyl)benzoyl chloride.
- ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
- Fisher Scientific. (n.d.). Safety Data Sheet: Benzonitrile, 4-(trifluoromethyl)-.
- Sigma-Aldrich. (2026, January 13). Safety Data Sheet.
- Fluorochem. (2024, December 19). Safety Data Sheet: 3-HYDROXY-4-(TRIFLUOROMETHYL)BENZONITRILE.
- Acros Organics. (2023, March 16). Piperidine - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, December 4). Safety Data Sheet.
- TCI Chemicals. (2025, November 11). SAFETY DATA SHEET: 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride.
- Merck Millipore. (2024, September 9). SAFETY DATA SHEET.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- BASF. (2025, July 28). Safety data sheet.
- Thermo Fisher Scientific Chemicals, Inc. (2025, December 26). SAFETY DATA SHEET: 3-(Trifluoromethyl)benzenesulfonamide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzoyl chloride.
- Key Organics. (2017, December 1). Safety Data Sheet.
- Massachusetts Institute of Technology EHS. (n.d.). Chemicals.
- Western Washington University EHS. (n.d.). Nitric Acid SOP.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- TCI Chemicals. (2025, February 4). SAFETY DATA SHEET: 2,2'-Bis(trifluoromethyl)benzidine.
- Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET: 4-Fluoro-2-(trifluoromethyl)benzonitrile.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Benzylpiperidine.
- Tokyo Chemical Industry. (2025, May 2). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzonitrile.
- NextSDS. (n.d.). 1-(4-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Lawrence Berkeley National Laboratory. (2024, January 10). Chapter 45.7 Chemical Hygiene and Safety Plan – Work Processes.
- University of Cincinnati EH&S. (n.d.). Advisory 7.3 - Hazardous Chemical Waste Management.
Sources
- 1. benchchem.com [benchchem.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ehs.wwu.edu [ehs.wwu.edu]
- 13. Chemicals – EHS [ehs.mit.edu]
- 14. download.basf.com [download.basf.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. ehs.uc.edu [ehs.uc.edu]
- 17. fishersci.com [fishersci.com]
- 18. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
This document provides a comprehensive operational plan for the safe handling of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. As a compound with limited publicly available toxicological data, our approach is grounded in a thorough analysis of its constituent functional groups—a trifluoromethylbenzoyl moiety and a piperidine-4-carbonitrile core. This principle of procedural caution ensures that we address both known and potential hazards, establishing a self-validating system of safety for all laboratory personnel.
Hazard Assessment: Understanding the "Why" Behind the PPE
While comprehensive toxicological data for this specific molecule is not thoroughly established, the chemical structure allows for a robust hazard assessment based on analogous compounds.[1] The primary hazards are associated with the trifluoromethylbenzoyl and nitrile functional groups.
-
Skin and Eye Irritation/Corrosion: Structurally related benzoyl compounds are known to be irritants and potential corrosives.[1][2][3] They can cause skin irritation, serious eye irritation, and in some cases, severe burns.[1][2][3] Open cuts or abraded skin should never be exposed to this material, as entry into the bloodstream can lead to systemic effects.[4]
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause respiratory irritation.[1][2][4] This is a significant concern when handling the compound as a solid.
-
Toxicity via Ingestion and Dermal Contact: Related compounds are classified as harmful if swallowed or in contact with the skin.[2][5][6] Therefore, we must assume this compound carries similar risks.
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF) due to the trifluoromethyl group.[4][7][8][9]
This assessment mandates a stringent personal protective equipment (PPE) protocol to prevent dermal, ocular, and respiratory exposure.
Core PPE Requirements for All Operations
The following PPE is mandatory for any procedure involving 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, regardless of scale.
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 must be worn.[10][11] Regular safety glasses do not provide adequate protection from splashes. For operations with a higher risk of splashing (e.g., large-volume transfers, reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.[11]
-
Hand Protection: Disposable nitrile gloves are the standard for providing a physical barrier against incidental or splash contact.[12] It is critical to understand that thin nitrile gloves offer limited chemical protection and must be removed and discarded immediately after contamination.[12] Before use, gloves must always be inspected for any signs of degradation or puncture.[1][13] For prolonged handling or situations involving immersion, gloves with a higher protection class and greater thickness, such as neoprene or rubber, should be considered.[11]
-
Protective Clothing: A flame-resistant lab coat that covers the arms and closes in the front is required.[14][15] This protects the skin from accidental splashes and prevents contamination of personal clothing. All personal apparel should be non-synthetic where possible, and long hair and loose clothing must be confined.[16] Closed-toe shoes are mandatory; sandals or perforated shoes are not permitted.[14][15]
Task-Specific PPE Protocols
The level of PPE must be escalated based on the specific procedure and the potential for exposure.
PPE Selection Workflow
Caption: PPE selection workflow based on task.
| Task | Required PPE | Rationale |
| Receiving & Storage | - Safety Glasses- Lab Coat- Nitrile Gloves | To protect against exposure from a potentially compromised container during unpacking and inventory. |
| Weighing Solid Compound | - Chemical Splash Goggles- Lab Coat- Nitrile Gloves- N95 Particulate Respirator | The primary risk is the inhalation of fine powders, which can cause respiratory irritation.[1] All weighing of solids must be conducted within a chemical fume hood or a ventilated balance enclosure to minimize aerosolization.[14][16] |
| Preparing Solutions & Small-Scale Reactions (<1L) | - Chemical Splash Goggles- Lab Coat- Nitrile Gloves | Focus is on preventing skin and eye contact from splashes during dissolution and transfer. Work should be performed in a chemical fume hood.[2][15] |
| Large-Scale Operations & Transfers (>1L) | - Chemical Splash Goggles & Face Shield- Lab Coat & Chemical-Resistant Apron- Heavy-Duty Gloves (e.g., Neoprene) | Increased volumes heighten the risk and consequence of a spill. A face shield protects the entire face, and an impervious apron provides an additional barrier for the torso. Heavier gloves offer greater resistance to chemical breakthrough.[11] |
| Handling Waste & Decontamination | - Chemical Splash Goggles- Lab Coat- Nitrile Gloves (or task-appropriate gloves) | Contaminated labware, disposable PPE, and excess chemical waste must be handled with the same level of protection as the active compound. All waste must be disposed of in clearly labeled, sealed containers according to institutional guidelines.[4][16] |
| Spill Cleanup | - Chemical Splash Goggles & Face Shield- Lab Coat & Apron- Heavy-Duty Gloves- Respirator (Air-Purifying with appropriate cartridges) | A spill represents an uncontrolled release. PPE must be upgraded to handle higher concentrations and potential for aerosolization.[4][17] The area should be cleared, and cleanup performed by trained personnel.[17] |
Procedural Discipline: Donning and Doffing PPE
Properly removing (doffing) PPE is as critical as wearing it to prevent cross-contamination.[12]
Donning and Doffing Sequence
Caption: The correct sequence for donning and doffing PPE.
Doffing Protocol (Step-by-Step):
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a designated waste container.[1]
-
Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down the arms and turning it inside out to contain any surface contamination.
-
Respirator: Remove last, touching only the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE has been removed.[4][15]
By adhering to these multi-layered safety protocols, researchers can confidently and safely handle 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, ensuring both personal safety and the integrity of their work.
References
-
Capot Chemical. (2022, August 24). 4-(Trifluoromethyl)benzhydrazide Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). 2-(Trifluoromethyl)benzoyl chloride Safety Data Sheet. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. In NCBI Bookshelf. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 15). 4-Fluoro-2-(trifluoromethyl)benzoyl chloride Safety Data Sheet. Retrieved from [Link]
-
Datasheet Archive. (n.d.). 4-Benzylpiperidine Safety Data Sheet. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 18). Benzaldehyde, 3-(trifluoromethyl)- Safety Data Sheet. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 13. echemi.com [echemi.com]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. gz-supplies.com [gz-supplies.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
